molecular formula C8H6O2 B080719 6-Hydroxybenzofuran CAS No. 13196-11-7

6-Hydroxybenzofuran

Cat. No.: B080719
CAS No.: 13196-11-7
M. Wt: 134.13 g/mol
InChI Key: UVJMVWURCUYFFK-UHFFFAOYSA-N
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Description

6-Hydroxybenzofuran is a high-value benzofuran derivative serving as a critical synthetic intermediate and scaffold in medicinal chemistry and organic synthesis. Its core structure, featuring a fused benzene and furan ring system with a phenolic hydroxyl group, makes it a privileged building block for constructing more complex heterocyclic compounds. Researchers utilize this compound extensively in the development of novel pharmacologically active agents, particularly as a precursor for ligands targeting various enzyme families and receptors. Its applications extend to material science, where it acts as a precursor for organic luminophores and functional polymers due to its potential for electronic conjugation. This compound is provided as a high-purity material to ensure reproducibility in reaction outcomes and experimental data, supporting innovative research in drug discovery and the synthesis of advanced organic materials. Strictly for research applications.

Properties

IUPAC Name

1-benzofuran-6-ol
Source PubChem
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InChI

InChI=1S/C8H6O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJMVWURCUYFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157281
Record name 6-Hydroxybenzofuran
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Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13196-11-7
Record name 6-Hydroxybenzofuran
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Record name 6-Hydroxybenzofuran
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Record name 6-Hydroxybenzofuran
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Record name 6-Benzofuranol
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Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxybenzofuran: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and biological relevance of 6-Hydroxybenzofuran. The information is curated for professionals in research and development, with a focus on structured data presentation and detailed experimental context.

Core Chemical and Physical Properties

This compound, a significant heterocyclic compound, is a derivative of benzofuran.[1][2] Benzofuran scaffolds are fundamental moieties found in a variety of biologically active natural products and synthetic drugs.[3] The physical and chemical characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name 1-benzofuran-6-ol[4]
CAS Number 13196-11-7[4]
Molecular Formula C₈H₆O₂[4]
Molecular Weight 134.13 g/mol [4]
Exact Mass 134.036779430 Da[4]
Melting Point 242-246 °C (decomposes) (for 6-hydroxy-2,3-dihydro-1-benzofuran-3-one)[5]
Boiling Point 369.3±42.0 °C (Predicted) (for 6-hydroxy-2,3-dihydro-1-benzofuran-3-one)[5]
Solubility Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5][6]

Structural Information

The structural identifiers for this compound are crucial for computational modeling and database referencing.

IdentifierValueSource
SMILES C1=CC2=C(C=C1O)OC=C2[7]
InChI InChI=1S/C8H6O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H[4]
InChIKey UVJMVWURCUYFFK-UHFFFAOYSA-N[4]

Below is a 2D chemical structure diagram of this compound generated using the DOT language.

G C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O10 O C6->O10 C8 C C7->C8 O9 O C8->O9 O9->C4 H11 H O10->H11

Caption: 2D structure of this compound.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been developed. An optimized and scalable three-step process is described below.[8]

Overall Reaction Scheme: 2-hydroxy-4-methoxybenzaldehyde → 6-methoxybenzofuran → this compound

Step 1: Reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid.

  • This initial step involves the reaction between 2-hydroxy-4-methoxybenzaldehyde and chloroacetic acid.

Step 2: Formation of 6-methoxybenzofuran in acetic anhydride.

  • The product from the first step is then treated with acetic anhydride to facilitate the formation of the furan ring, yielding 6-methoxybenzofuran.

Step 3: Demethylation to afford this compound.

  • The final step is the demethylation of 6-methoxybenzofuran using sodium 1-dodecanethiolate to yield the desired this compound.[8]

This entire process is noted for being safe, cost-effective, and scalable, with production achieving over 2.6 kg in good overall yield.[8]

The following diagram illustrates the workflow for this synthetic protocol.

G start 2-hydroxy-4-methoxybenzaldehyde + Chloroacetic Acid step1 Reaction start->step1 intermediate Intermediate Product step1->intermediate step2 Cyclization in Acetic Anhydride intermediate->step2 methoxy 6-methoxybenzofuran step2->methoxy step3 Demethylation with Sodium 1-dodecanethiolate methoxy->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Chemical Reactivity

Benzofuran and its derivatives are reactive heterocyclic compounds. The C2=C3 double bond is susceptible to photochemical cycloaddition reactions.[9] Electrophilic substitution reactions, such as Friedel–Crafts aroylation, also readily occur.[9] Halogenation of the benzofuran ring system is a critical step for introducing further functionality, often for use in transition-metal-catalyzed coupling reactions.[9]

Biological Activity and Signaling

Benzofuran derivatives are known to possess a wide range of biological activities, including antitumor, antibacterial, antioxidant, and antiviral properties.[2][10] This makes the benzofuran scaffold a privileged structure in medicinal chemistry.[1]

Specifically, this compound has been identified as a mechanism-based inhibitor of dopamine beta-hydroxylase (DβH).[11] This enzyme is critical in the biosynthesis of catecholamines. The inactivation mechanism is believed to involve the formation of enzyme-bound radicals that interact with active site amino acids.[11] Experimental evidence from studies using radiolabeled this compound showed that it covalently modifies a unique tyrosine residue (Tyr477) within the active site of the enzyme.[11]

Derivatives of 5-hydroxybenzofuran, structurally similar to the 6-hydroxy isomer, have been shown to act as inhibitors of mTOR signaling, a pathway that controls cell growth, metabolism, and autophagy.[12][13]

The diagram below illustrates the inhibitory action of this compound on Dopamine β-hydroxylase.

G cluster_pathway Dopamine Beta-Hydroxylation Pathway Dopamine Dopamine DBH Dopamine β-hydroxylase (DβH) Dopamine->DBH Substrate Norepinephrine Norepinephrine DBH->Norepinephrine Product Inhibitor This compound Inhibitor->DBH Inhibition

Caption: Inhibition of Dopamine β-hydroxylase by this compound.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4) and causes serious eye irritation (Eye Irritation 2A).[4] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[14]

References

Natural Sources of 6-Hydroxybenzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxybenzofuran is a heterocyclic organic compound that forms the core structure of a variety of naturally occurring and synthetic molecules with significant biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and its derivatives, with a focus on their distribution in the plant kingdom. It details the methodologies for their extraction, isolation, and purification, and presents quantitative data where available. Furthermore, this guide elucidates the putative biosynthetic pathway of the this compound core, offering valuable insights for researchers in natural product chemistry, drug discovery, and medicinal chemistry.

Introduction

Benzofurans are a class of heterocyclic compounds characterized by a fused benzene and furan ring system. Among them, this compound serves as a crucial scaffold for numerous bioactive natural products. These compounds have garnered considerable attention due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[1][2] Understanding their natural sources and biosynthesis is paramount for their sustainable exploitation and the development of novel therapeutic agents. This guide aims to be a detailed resource for professionals engaged in the study and application of these valuable natural compounds.

Natural Occurrence

This compound and its derivatives are predominantly found as secondary metabolites in higher plants.[3] Several plant families are particularly rich in these compounds.

Major Plant Families
  • Moraceae (Mulberry Family): Species within the Morus genus, such as Morus alba (White Mulberry), are prominent sources of this compound derivatives, notably the moracins.[4][5] These compounds are often found in the root bark and leaves.[5][6]

  • Fabaceae (Legume Family): This family is known to produce a variety of isoflavonoids and other phenolics, including benzofuran derivatives.

  • Asteraceae (Aster Family): Genera like Eupatorium are known to contain benzofuran derivatives. For instance, euparin, a benzofuran, has been isolated from Eupatorium chinense.[3]

Quantitative Data

While specific quantitative data for this compound is limited in the literature, studies on related, more complex derivatives provide insights into the potential yields from natural sources. The following table summarizes the quantitative analysis of moracin derivatives in elicited hairy root cultures of Morus alba.[7]

CompoundHighest Yield (mg/g Dry Weight)Source (Elicited Hairy Root Cultures)Reference
Moracin M7.82 ± 1.26Morus alba[7]
Moracin C1.82 ± 0.65Morus alba[7]

Isolation and Purification

The isolation of this compound and its derivatives from natural sources typically involves solvent extraction followed by various chromatographic techniques.[2] The following is a generalized protocol based on methods reported for the isolation of phenolic compounds from Morus and Eupatorium species.

General Experimental Workflow

The overall process for isolating this compound from a plant matrix is outlined below.

Isolation Workflow start Plant Material (e.g., Morus alba root bark) extraction Solvent Extraction (e.g., Methanol or Ethanol) start->extraction Maceration or Soxhlet concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) concentration->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography Organic Phase hplc Preparative HPLC (C18 Column) chromatography->hplc Eluted Fractions end Pure this compound Derivative hplc->end

Caption: General workflow for the isolation of this compound derivatives.

Detailed Experimental Protocol

This protocol is a composite of established methods for the isolation of phenolic compounds from plant materials.[2][8][9]

1. Plant Material Preparation:

  • Air-dry the plant material (e.g., Morus alba root bark) at room temperature.

  • Grind the dried material into a fine powder.

2. Extraction:

  • Macerate the powdered plant material with methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 48 hours.

  • Repeat the extraction process three times.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in water and partition successively with a non-polar solvent like n-hexane to remove lipids and chlorophylls.

  • Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to extract the phenolic compounds, including this compound derivatives.

  • Concentrate the ethyl acetate fraction to dryness.

4. Column Chromatography:

  • Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Collect fractions and monitor by thin-layer chromatography (TLC).

5. Preparative High-Performance Liquid Chromatography (HPLC):

  • Further purify the fractions containing the target compounds using preparative HPLC with a C18 reversed-phase column.

  • Use a suitable mobile phase, such as a gradient of methanol and water, for elution.

  • Collect the peak corresponding to this compound or its derivative.

6. Structure Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).

Biosynthesis

The biosynthesis of the this compound core is believed to proceed through the phenylpropanoid pathway.[1][10] While the exact pathway for this compound itself is not fully elucidated, the biosynthesis of related moracins in Morus alba provides a strong putative model.[1]

Putative Biosynthetic Pathway

The proposed pathway starts from the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce p-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA, likely catalyzed by a stilbene synthase-like enzyme, to form a stilbene intermediate. Subsequent enzymatic transformations, including hydroxylation and cyclization, are thought to lead to the benzofuran ring system.

Biosynthetic Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_benzofuran Benzofuran Core Formation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Stilbene Intermediate Stilbene Intermediate p-Coumaroyl-CoA->Stilbene Intermediate Stilbene Synthase-like Malonyl-CoA Malonyl-CoA Malonyl-CoA->Stilbene Intermediate x3 Hydroxylated Intermediate Hydroxylated Intermediate Stilbene Intermediate->Hydroxylated Intermediate Hydroxylase This compound Core This compound Core Hydroxylated Intermediate->this compound Core Cyclase

Caption: Putative biosynthetic pathway of the this compound core.

Conclusion

This compound and its derivatives represent a valuable class of natural products with significant potential in drug development. This technical guide has summarized their primary natural sources, provided a detailed framework for their isolation and purification, and outlined a putative biosynthetic pathway. The information presented herein serves as a foundational resource for researchers and scientists, facilitating further exploration and utilization of these bioactive compounds. Future research should focus on the quantitative analysis of this compound in various plant tissues and the definitive elucidation of its biosynthetic pathway to enable metabolic engineering and enhance production.

References

The Biological Significance of the Benzofuran Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold, a heterocyclic compound composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry and drug discovery.[1] Its prevalence in a vast number of natural products and synthetic compounds has drawn significant attention due to a wide spectrum of potent biological activities.[2][3] From antimicrobial and anticancer to neuroprotective and anti-inflammatory effects, benzofuran derivatives have demonstrated remarkable therapeutic potential, establishing the scaffold as a "privileged structure" in the development of novel pharmaceutical agents.[4][5] This technical guide provides a comprehensive overview of the biological significance of the benzofuran core, detailing its pharmacological activities with quantitative data, outlining key experimental protocols for its synthesis and evaluation, and visualizing its interaction with critical signaling pathways.

Pharmacological Activities of Benzofuran Derivatives

The versatility of the benzofuran scaffold allows for chemical modifications that result in a diverse array of pharmacological actions. This has led to the development of numerous derivatives with activities against a wide range of diseases.[6]

Antimicrobial Activity

Benzofuran derivatives have shown significant promise as antimicrobial agents, with activity against a spectrum of bacteria and fungi.[4][7] The emergence of multidrug-resistant strains has intensified the search for new antimicrobial compounds, and benzofurans have emerged as a promising class of candidates.[5]

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Benzofuran Ketoxime DerivativeStaphylococcus aureus0.039[4]
6-hydroxyl-benzofuran derivativeVarious bacterial strains0.78 - 3.12[4]
Fused benzofuran-coumarin-pyridinePseudomonas chinchori25[4]
Benzofuran-1,2,4-triazole Hybrid (10b)Bacillus subtilis1.25 ± 0.60[8]
Benzofuran-1,2,4-triazole Hybrid (10a)Escherichia coli1.80 ± 0.25[8]
3-Benzofurancarboxylic acid derivative (VI)Gram-positive bacteria50 - 200[9]

Table 2: Antifungal Activity of Selected Benzofuran Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Benzofuran Ketoxime DerivativeCandida albicans0.625 - 2.5[4]
Fused benzofuran-coumarin-pyridineAspergillus fumigatus25[4]
Fused benzofuran-coumarin-pyridinePenicillium wortmanni100[4]
3-Benzofurancarboxylic acid derivative (VI)Candida albicans, Candida parapsilosis100[9]
Anticancer Activity

The benzofuran scaffold is a key component in a number of potent anticancer agents.[10][11] These compounds exert their effects through various mechanisms, including the inhibition of crucial signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[12][13][14]

Table 3: Anticancer Activity of Selected Benzofuran Derivatives

CompoundCell LineIC50 (µM)Reference
Albanol B (a 2-arylbenzofuran)HGC27 (Gastric Cancer)6.08 ± 0.34[15]
Moracin O (a 2-arylbenzofuran)HGC27 (Gastric Cancer)28.94 ± 0.72[15]
Kuwanon G (a 2-arylbenzofuran)HGC27 (Gastric Cancer)33.76 ± 2.64[15]
Morusin (a 2-arylbenzofuran)HGC27 (Gastric Cancer)10.24 ± 0.89[15]
Benzofuran derivative (1c)K562, MOLT-4, HeLaSignificant cytotoxicity[16]
Benzofuran derivative (26)MCF-7 (Breast Cancer)0.057[17]
Benzofuran derivative (36)MCF-7 (Breast Cancer)0.051[17]
Neuroprotective Activity

Benzofuran derivatives have also been investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease.[18][19] Their mechanism of action often involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play a role in the breakdown of neurotransmitters, or the inhibition of β-secretase (BACE1), an enzyme involved in the formation of amyloid plaques.[4][10][20]

Table 4: Neuroprotective Activity of Selected Benzofuran Derivatives

CompoundTargetIC50 (µM)Reference
2-Arylbenzofuran (Compound 20)Acetylcholinesterase (AChE)0.086 ± 0.01[4]
2-Arylbenzofuran (Compound 20)β-secretase (BACE1)0.043 ± 0.01[4]
2-Arylbenzofuran (Compound 8)β-secretase (BACE1)< 0.087[4]
2-Arylbenzofuran (Compound 19)β-secretase (BACE1)< 0.087[4]
Cathafuran CButyrylcholinesterase (BChE)2.5[20]
Benzofuran-triazole Hybrid (10d)Acetylcholinesterase (AChE)0.55 ± 1.00[8]

Key Signaling Pathways Modulated by Benzofuran Derivatives

Benzofuran derivatives exert their diverse biological effects by interacting with and modulating various cellular signaling pathways. Understanding these interactions is crucial for the rational design of more potent and selective therapeutic agents.

mTOR Signaling Pathway Inhibition

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][17][21] Several benzofuran derivatives have been identified as potent inhibitors of the mTOR pathway, making them attractive candidates for cancer therapy.[14][22]

mTOR_Signaling_Pathway cluster_0 Upstream Signals cluster_1 PI3K/Akt Pathway cluster_2 mTORC1 Complex cluster_3 Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activate Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 activate Stress Stress Stress->mTORC1 inhibit Akt Akt PI3K->Akt activate Akt->mTORC1 activate Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promote Cell Growth Cell Growth mTORC1->Cell Growth promote Proliferation Proliferation mTORC1->Proliferation promote Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition promote Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->mTORC1 inhibit

Benzofuran inhibition of the mTOR signaling pathway.
Cholinesterase Inhibition in Alzheimer's Disease

In the context of Alzheimer's disease, the inhibition of cholinesterases (AChE and BChE) is a key therapeutic strategy.[8][20] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to increased acetylcholine levels in the brain, which can improve cognitive function.[8]

Cholinesterase_Inhibition cluster_0 Synaptic Cleft Acetylcholine (ACh) Acetylcholine (ACh) Cholinesterase (AChE/BChE) Cholinesterase (AChE/BChE) Acetylcholine (ACh)->Cholinesterase (AChE/BChE) hydrolyzed by Postsynaptic Receptor Postsynaptic Receptor Acetylcholine (ACh)->Postsynaptic Receptor binds & activates Choline + Acetate Choline + Acetate Cholinesterase (AChE/BChE)->Choline + Acetate produces Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->Cholinesterase (AChE/BChE) inhibit

Mechanism of cholinesterase inhibition by benzofurans.

Experimental Protocols

The synthesis and biological evaluation of benzofuran derivatives involve a range of established experimental procedures. Detailed methodologies for key experiments are provided below.

Synthesis of 2-Arylbenzofuran Derivatives

A common and effective method for the synthesis of 2-arylbenzofurans involves a two-step process starting from a substituted salicylaldehyde.[5]

Step 1: Selective Cross McMurry Coupling

  • To a suspension of a low-valent titanium reagent (prepared from TiCl4 and a reducing agent like Zn or LiAlH4) in a dry, inert solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add a mixture of the salicylaldehyde (1.0 eq.) and an aromatic aldehyde (1.0-1.5 eq.) in the same solvent dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture at room temperature or gentle reflux for a specified time (typically 2-16 hours) until the starting materials are consumed (monitored by TLC).

  • Quench the reaction by the slow addition of an aqueous solution (e.g., 10% K2CO3).

  • Filter the mixture through a pad of Celite to remove titanium oxides.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product (an ortho-vinylphenol) by column chromatography on silica gel.

Step 2: Oxidative Cyclization

  • Dissolve the purified ortho-vinylphenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or chloroform).

  • Add an oxidizing agent such as iodine (I2) in the presence of a base like potassium carbonate (K2CO3) or a hypervalent iodine reagent (e.g., phenyliodine(III) diacetate - PIDA).

  • Stir the reaction at room temperature for a period of 1-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (if iodine was used) to remove excess iodine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final 2-arylbenzofuran product by column chromatography or recrystallization.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[19][23]

  • Prepare a stock solution of the test benzofuran derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

  • Prepare a standardized inoculum of the target microorganism (e.g., 5 x 105 CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microorganism in broth without the compound) and negative controls (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6][14][24][25]

  • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare various concentrations of the benzofuran derivative in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the total volume) and incubate for another 2-4 hours.

  • During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Conclusion

The benzofuran scaffold represents a highly versatile and biologically significant structural motif in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, and neuroprotective effects. The ability to modulate key signaling pathways, such as the mTOR pathway and cholinesterase activity, underscores the therapeutic potential of this class of compounds. The synthetic accessibility of the benzofuran core, coupled with the availability of robust biological evaluation methods, continues to drive the discovery and development of new benzofuran-based drugs. Future research will undoubtedly focus on elucidating further mechanisms of action, optimizing structure-activity relationships, and advancing the most promising candidates through preclinical and clinical development to address unmet medical needs.

References

An In-depth Technical Guide on the Discovery and Isolation of 6-Hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxybenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. The benzofuran ring system is a common scaffold found in a variety of natural products and synthetic molecules with diverse and significant biological activities. This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of this compound, with a focus on its role as a mechanism-based inhibitor of dopamine β-hydroxylase.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₆O₂
Molecular Weight 134.13 g/mol
CAS Number 13196-11-7[1]
Appearance Solid
Hazards Harmful if swallowed, Causes serious eye irritation[1]

Synthesis and Isolation of this compound

An optimized and scalable three-step synthesis for this compound has been developed, starting from the commercially available 2-hydroxy-4-methoxybenzaldehyde.[2] This process is noted for being safe, cost-effective, and environmentally benign.[2]

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization and Decarboxylation cluster_step3 Step 3: Demethylation A 2-Hydroxy-4-methoxybenzaldehyde D 2-((2-Formyl-5-methoxyphenoxy)methyl)acetic acid A->D Reacts with B Chloroacetic Acid B->D C NaOH, H₂O, 100°C G 6-Methoxybenzofuran D->G Heated with D->G E Acetic Anhydride, Sodium Acetate E->G F 125-130°C J This compound G->J Treated with G->J H Sodium 1-dodecanethiolate, DMF H->J I 120-130°C

Caption: Three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-((2-Formyl-5-methoxyphenoxy)methyl)acetic acid

  • In a suitable reaction vessel, dissolve 2-hydroxy-4-methoxybenzaldehyde and chloroacetic acid in water containing sodium hydroxide.[2]

  • Heat the reaction mixture to 100°C with stirring.[2]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and acidify to precipitate the product.

  • Isolate the solid product by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of 6-Methoxybenzofuran

  • Combine the crude 2-((2-formyl-5-methoxyphenoxy)methyl)acetic acid with acetic anhydride and sodium acetate.[2]

  • Heat the mixture to 125-130°C with stirring.[2] This step facilitates both the cyclization to form the furan ring and subsequent decarboxylation.

  • After the reaction is complete, cool the mixture and pour it into water to quench the excess acetic anhydride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-methoxybenzofuran.

Step 3: Synthesis of this compound

  • Dissolve the crude 6-methoxybenzofuran in N,N-dimethylformamide (DMF).[2]

  • Add sodium 1-dodecanethiolate to the solution.[2]

  • Heat the reaction mixture to 120-130°C.[2]

  • Monitor the demethylation reaction until completion.

  • Cool the reaction mixture, dilute with water, and acidify.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer and remove the solvent under reduced pressure to yield crude this compound.

Purification:

The crude this compound can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product with high purity.[3][4][5]

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the expected and reported spectroscopic data for this compound and its derivatives.

Spectroscopic TechniqueData
¹H NMR Expected signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the benzene and furan rings, and a signal for the hydroxyl proton.
¹³C NMR Expected signals for the eight carbon atoms of the benzofuran core, with chemical shifts influenced by the hydroxyl and furan ring oxygen substituents.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretching of the hydroxyl group (around 3200-3600 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 134.04).

Biological Activity: Inhibition of Dopamine β-Hydroxylase

This compound has been identified as a mechanism-based inhibitor of dopamine β-hydroxylase (DBH), a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine.[6] This inhibition is irreversible and proceeds through the formation of a radical species at the enzyme's active site.[6][7]

Mechanism of Inhibition

The proposed mechanism for the inactivation of dopamine β-hydroxylase by this compound involves the following steps:

  • This compound binds to the active site of the enzyme.

  • The enzyme's catalytic machinery initiates a reaction, likely involving the abstraction of a hydrogen atom from the inhibitor, to form a reactive radical intermediate.[7]

  • This radical intermediate then covalently modifies a critical amino acid residue within the active site, leading to the irreversible inactivation of the enzyme.[6]

Inhibition_Mechanism cluster_binding Step 1: Binding cluster_activation Step 2: Radical Formation cluster_inactivation Step 3: Inactivation DBH Dopamine β-Hydroxylase (Active) Complex Enzyme-Inhibitor Complex DBH->Complex Inhibitor This compound Inhibitor->Complex Radical Inhibitor Radical Complex->Radical Enzymatic Oxidation Inactive_DBH Dopamine β-Hydroxylase (Inactive) Radical->Inactive_DBH Covalent Modification

Caption: Mechanism of dopamine β-hydroxylase inhibition.

References

Spectroscopic Characterization of 6-Hydroxybenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-Hydroxybenzofuran, a pivotal heterocyclic compound in medicinal chemistry and materials science. Understanding its spectroscopic signature is fundamental for its identification, characterization, and the development of novel derivatives. This document presents predicted and theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Molecular Structure and Properties

This compound (IUPAC name: 1-benzofuran-6-ol) is an aromatic organic compound with the following structure:

Chemical structure of this compound

Key Properties:

  • Molecular Formula: C₈H₆O₂

  • Molecular Weight: 134.13 g/mol

  • CAS Number: 13196-11-7

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent.

Table 1: Predicted ¹H NMR Data of this compound (in CDCl₃)

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
H-2 7.62 d 2.1
H-3 6.78 d 2.1
H-4 7.38 d 8.4
H-5 6.93 dd 8.4, 2.2
H-7 7.12 d 2.2

| 6-OH | ~5.0 (variable) | br s | - |

Table 2: Predicted ¹³C NMR Data of this compound (in CDCl₃)

Carbon Assignment Chemical Shift (δ) [ppm]
C-2 145.2
C-3 106.8
C-3a 120.5
C-4 122.3
C-5 112.5
C-6 155.4
C-7 100.2

| C-7a | 150.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule. The characteristic vibrational frequencies for this compound are detailed below, reflecting its phenolic and benzofuranoid structure.

Table 3: Theoretical Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3600–3200 (broad) O-H stretch Phenol
3100–3000 C-H stretch (aromatic) Benzene Ring
~1620, ~1470 C=C stretch (aromatic) Benzene Ring
~1250 C-O stretch (aryl ether) Furan Ring
~1150 C-O stretch Phenol

| 880-820 (strong) | C-H out-of-plane bend | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of a compound. The predicted electron ionization (EI) mass spectrum of this compound would exhibit a prominent molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Ion Notes
134 [C₈H₆O₂]⁺• Molecular ion (M⁺•)
106 [M - CO]⁺• Loss of carbon monoxide from the furan ring.
105 [M - CHO]⁺ Loss of a formyl radical.
78 [C₆H₅O]⁺ Represents the phenoxy cation.

| 77 | [C₆H₅]⁺ | Represents the phenyl cation. |

Experimental Protocols

The following sections outline standardized procedures for acquiring spectroscopic data for compounds such as this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5–10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Utilize a standard single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient. The acquisition time is generally around 2-4 seconds with a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. A wider spectral width of 0 to 160 ppm is necessary. Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are required to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (ATR Method)
  • Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. The instrument software will automatically generate the final spectrum by ratioing against the collected background.

Mass Spectrometry Protocol (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (1-100 µg/mL) in a volatile solvent like methanol or acetonitrile.

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or a gas chromatography (GC) system.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualized Workflows and Pathways

General Spectroscopic Analysis Workflow

This diagram outlines the logical flow from sample preparation to final structural confirmation using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound Dissolution Dissolve in Appropriate Solvent Compound->Dissolution NMR NMR (¹H & ¹³C) Dissolution->NMR IR IR Dissolution->IR MS MS Dissolution->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Final_Characterization Final_Characterization Structure->Final_Characterization Final Characterization Functional_Groups->Final_Characterization Mol_Weight->Final_Characterization Fragmentation_Pattern M This compound [M]⁺• m/z = 134 F1 [M - CO]⁺• m/z = 106 M->F1 - CO F2 [M - CHO]⁺ m/z = 105 M->F2 - CHO F3 [C₆H₅O]⁺ m/z = 78 F1->F3 - C₂H₂ F4 [C₆H₅]⁺ m/z = 77 F2->F4 - CO

The Rising Therapeutic Potential of 6-Hydroxybenzofuran and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic drugs. Among its numerous derivatives, 6-hydroxybenzofuran has emerged as a particularly promising core for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential bioactivities of this compound and its derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development endeavors.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivities of various this compound derivatives, providing a comparative overview of their potency against different biological targets.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineBioassayIC50 (µM)Reference
Shikonin–benzo[b]furan hybrid-Tubulin polymerization inhibition-[1]
Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans (10h)L1210, FM3A/0, Molt4/C8, CEM/0, HeLaProliferation Assay0.016 - 0.024[1]
Benzo[b]furan analog (22)ME-180, A549, ACHNs, HT-29, B-16MTT Assay0.08 - 1.14[1]
Thiazole-based nitrogen mustard derivatives (3a, 3b, 3e, 3h)MV4-11 (human leukaemia)Cytotoxicity Assay0.634 - 3.61 µg/mL[2]
Benzene-sulfonamide-based benzofuran derivative (4)HCT116, HCT116 p53-nullHIF-1 pathway inhibition-[3][4]
6-HMA-based benzofuran derivative (5)-uPA inhibitionKᵢ = 88 nM, IC₅₀ = 0.43[3]
Halogenated benzofuran derivatives (1c, 1e, 2d, 3a, 3d)K562, MOLT-4, HeLaCytotoxicity Assay-[5]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicroorganismBioassayMIC (µg/mL)Reference
This compound-3(2H)-one based 2,4-disubstituted 1,3-thiazoles (4a–f, 4i, 4k, 4l, 4n, 4o–s, 4v)Candida spp.Broth microdilution1.95 - 15.62[2]
This compound-3(2H)-one based 2,4-disubstituted 1,3-thiazoles (4a–f, 4i, 4k, 4l, 4n, 4o, 4r, 4s)Clinical isolates of Candida spp.Broth microdilution0.98 - 15.62[2]
This compound-3(2H)-one based 2,4-disubstituted 1,3-thiazoles (4n-v)Gram-positive bacteriaBroth microdilution7.81 - 62.5[2]
6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-onesMicrococcus luteusBroth microdilution31.25[2]
Derivatives with a hydroxyl group at C-6 (15, 16)E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa-0.78 - 3.12[6]
Aza-benzofuran derivative (1)Salmonella typhimurium, Escherichia coli, Staphylococcus aureus96-well plate broth dilution12.5 - 25[7]
Oxa-benzofuran derivative (6)Penicillium italicum, Colletotrichum musae96-well plate broth dilution12.5 - 25[7]

Table 3: Enzyme Inhibitory and Antioxidant Activity of this compound Derivatives

Compound/DerivativeTarget/AssayBioactivityIC50/EC50 (µM)Reference
This compoundDopamine β-hydroxylaseMechanism-based inhibition-[8]
2-Arylbenzofuran derivativesα-glucosidase, PTP1B, β-secretase, cyclooxygenase-2Enzyme inhibition-[9]
2-Arylbenzofuran derivativesFree radical scavengingAntioxidant-[9]
Benzofuran-type stilbenes (Moracin O, R, P)Glutamate-induced cell death in SK-N-SH cellsNeuroprotection-[10]
Prenylated benzofuranone (1)Butyrylcholinesterase (BChE)Enzyme inhibition45.5[11]
2-Arylbenzofuran derivativesButyrylcholinesterase (BChE)Enzyme inhibition2.5 - 32.8[11]
Benzofuran derivatives (6a-6j, 7a-7j)SIRT2Selective enzyme inhibition3.81 - 95.21[12]
Isobenzofuranone derivatives (1-4)DPPH radical-scavangingAntioxidant5 - 22[13]
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivativesFree radical scavengingAntioxidant-[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols frequently cited in the study of this compound derivatives.

Anticancer Activity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity: [1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antimicrobial Activity Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: [2]

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [13]

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the bioactivity of this compound derivatives and a typical workflow for their synthesis and biological evaluation.

anticancer_pathway cluster_drug This compound Derivatives cluster_pathways Signaling Pathways cluster_effects Cellular Effects Drug Benzofuran Derivatives HIF1 HIF-1 Pathway Drug->HIF1 Inhibit uPA uPA System Drug->uPA Inhibit mTOR AKT/mTOR Pathway Drug->mTOR Inhibit Tubulin Tubulin Polymerization Drug->Tubulin Inhibit Angiogenesis Inhibition of Angiogenesis HIF1->Angiogenesis Metastasis Inhibition of Metastasis uPA->Metastasis Proliferation Inhibition of Proliferation mTOR->Proliferation Tubulin->Proliferation Apoptosis Apoptosis Metastasis->Apoptosis Angiogenesis->Apoptosis Proliferation->Apoptosis

Caption: Anticancer mechanisms of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH) Purification->Antioxidant Enzyme Enzyme Inhibition Assays Purification->Enzyme Data Data Analysis (IC50, MIC determination) Anticancer->Data Antimicrobial->Data Antioxidant->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead

References

An In-depth Technical Guide to the Synthesis of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Notably, certain benzofuran derivatives have been identified as potent inhibitors of the mTOR signaling pathway, a critical regulator of cell growth and proliferation, and as agonists of the STING (Stimulator of Interferon Genes) pathway, which plays a key role in the innate immune response to viral and cancerous threats.[3][4][5][6] This guide provides a comprehensive overview of key synthetic methodologies for accessing the benzofuran core, complete with detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the design and execution of novel synthetic strategies.

Core Synthetic Methodologies

The construction of the benzofuran ring system can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity. This guide focuses on four prominent methods: the Perkin Rearrangement, the Wittig Reaction, the Heck Reaction, and the Sonogashira Coupling.

Perkin Rearrangement for the Synthesis of Benzofuran-2-carboxylic Acids

The Perkin rearrangement provides a direct route to valuable benzofuran-2-carboxylic acids from readily available 3-halocoumarins. The reaction proceeds via a base-catalyzed ring-opening of the coumarin, followed by an intramolecular nucleophilic substitution to form the furan ring. Microwave-assisted protocols have been shown to dramatically reduce reaction times while maintaining high yields.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

A 3-bromocoumarin derivative (1.0 equiv) is added to a microwave vessel. Ethanol (0.03 M) and sodium hydroxide (3.0 equiv) are added, the vessel is sealed, and the mixture is subjected to microwave irradiation at 300W for 5 minutes, maintaining a temperature of 79°C with stirring. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is dissolved in a minimum volume of water and then acidified to a pH of 2 using 2M hydrochloric acid. The precipitated solid is collected by vacuum filtration, washed with water, and dried to afford the desired benzofuran-2-carboxylic acid.[3]

Table 1: Substrate Scope for the Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins [3]

Entry3-Bromocoumarin DerivativeProductYield (%)
13-Bromo-4-methyl-6,7-dimethoxycoumarin5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid99
23-Bromo-6,7-dimethoxycoumarin5,6-Dimethoxy-benzofuran-2-carboxylic acid98
33-Bromo-4-methyl-7,8-dimethoxycoumarin6,7-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid99
43-Bromo-7,8-dimethoxycoumarin6,7-Dimethoxy-benzofuran-2-carboxylic acid97

Logical Relationship: Perkin Rearrangement Mechanism

Perkin_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product 3-Halocoumarin 3-Halocoumarin Ring-Opened Phenoxide Ring-Opened Phenoxide 3-Halocoumarin->Ring-Opened Phenoxide Base-catalyzed ring fission Base (e.g., NaOH) Base (e.g., NaOH) Carboxylate Intermediate Carboxylate Intermediate Ring-Opened Phenoxide->Carboxylate Intermediate Intramolecular nucleophilic attack Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid Carboxylate Intermediate->Benzofuran-2-carboxylic acid Protonation

Caption: Mechanism of the Perkin Rearrangement.

Wittig Reaction for Benzofuran Synthesis

The Wittig reaction offers a versatile method for the formation of carbon-carbon double bonds and can be adapted for the synthesis of benzofurans. Intramolecular Wittig reactions of appropriately substituted phenolic phosphonium ylides are particularly effective for constructing the furan ring.

Experimental Protocol: Intramolecular Wittig Synthesis of 2-Phenyl-3-benzoylbenzofurans

A mixture of a 2-hydroxybenzyltriphenylphosphonium bromide (1.0 equiv) and a benzoyl chloride (3.0 equiv) in a mixed solvent of toluene and triethylamine (50:1 v/v) is stirred under reflux for 2 hours. The resulting precipitate (triphenylphosphine oxide) is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate 9:1) to yield the desired 2-phenyl-3-benzoylbenzofuran.

Table 2: Synthesis of 2-Phenyl-3-benzoylbenzofurans via Intramolecular Wittig Reaction

Entry2-Hydroxybenzyl-triphenylphosphonium bromide substituentBenzoyl chloride substituentProductYield (%)
1HH2-Phenyl-3-benzoylbenzofuran65
25-BrH6-Bromo-2-phenyl-3-benzoylbenzofuran62
35-ClH6-Chloro-2-phenyl-3-benzoylbenzofuran68
4H4-OCH₃3-(4-Methoxybenzoyl)-2-phenylbenzofuran70
5H4-Cl3-(4-Chlorobenzoyl)-2-phenylbenzofuran60

Logical Relationship: Intramolecular Wittig Reaction for Benzofuran Synthesis

Wittig_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Hydroxybenzyl-triphenylphosphonium bromide 2-Hydroxybenzyl-triphenylphosphonium bromide Acylated Phosphonium Ylide Acylated Phosphonium Ylide 2-Hydroxybenzyl-triphenylphosphonium bromide->Acylated Phosphonium Ylide Acylation with Benzoyl chloride Benzoyl chloride Benzoyl chloride 2,3-Disubstituted Benzofuran 2,3-Disubstituted Benzofuran Acylated Phosphonium Ylide->2,3-Disubstituted Benzofuran Intramolecular Wittig Reaction Heck_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Combine reactants,\ncatalyst, ligand,\nand solvent Combine reactants, catalyst, ligand, and solvent Heat under\ninert atmosphere Heat under inert atmosphere Combine reactants,\ncatalyst, ligand,\nand solvent->Heat under\ninert atmosphere Monitor by TLC/LC-MS Monitor by TLC/LC-MS Heat under\ninert atmosphere->Monitor by TLC/LC-MS Quench reaction Quench reaction Monitor by TLC/LC-MS->Quench reaction Extract with\norganic solvent Extract with organic solvent Quench reaction->Extract with\norganic solvent Dry organic layer Dry organic layer Extract with\norganic solvent->Dry organic layer Concentrate Concentrate Dry organic layer->Concentrate Column chromatography Column chromatography Concentrate->Column chromatography Characterize product Characterize product Column chromatography->Characterize product mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Components cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis mTORC2 mTORC2 mTORC2->Akt Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Cell Growth Cell Growth Protein Synthesis->Cell Growth Cell Proliferation Cell Proliferation Cell Growth->Cell Proliferation Benzofuran Inhibitor Benzofuran Inhibitor Benzofuran Inhibitor->mTORC1 STING_Pathway cluster_stimulus Stimulus cluster_activation Activation cluster_downstream Downstream Signaling Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type I Interferon Production Type I Interferon Production IRF3->Type I Interferon Production Benzofuran Agonist Benzofuran Agonist Benzofuran Agonist->STING

References

An In-depth Technical Guide to 6-Hydroxybenzofuran: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxybenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its presence in a variety of biologically active natural products and synthetic molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its known biological activities.

Physical and Chemical Properties

While experimental data for some physical properties of this compound are not extensively reported in publicly available literature, data for closely related compounds and computational predictions provide valuable insights. The following tables summarize the known and predicted physicochemical properties.

Table 1: General and Physical Properties of this compound and a Related Compound

PropertyThis compound6-Hydroxy-2,3-dihydrobenzo[b]furan-3-one
Molecular Formula C₈H₆O₂[2]C₈H₆O₃[3]
Molecular Weight 134.13 g/mol [2]150.13 g/mol [3]
Appearance Not specifiedFaint yellow to brown powder[3]
Melting Point Not available242-246 °C (decomposes)[3][4]
Boiling Point Not available369.3 ± 42.0 °C (Predicted)[3][4]
Solubility in Water Not specifiedSlightly soluble[3][4]
pKa Not available7.63 ± 0.20 (Predicted)[3]

Table 2: Spectroscopic Data Summary for this compound (Predicted/Inferred)

SpectroscopyData
¹H NMR Aromatic protons and a hydroxyl proton signal are expected. The chemical shifts would be influenced by the benzofuran ring system and the hydroxyl group.
¹³C NMR Signals corresponding to the eight carbon atoms of the benzofuran ring system are expected in the aromatic region.
IR Spectroscopy Characteristic peaks for O-H stretching (around 3200-3600 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching are anticipated.
Mass Spectrometry The molecular ion peak (M+) is expected at m/z 134. Fragmentation patterns would involve the benzofuran ring.

Experimental Protocols

Several synthetic routes to this compound and its derivatives have been reported. The following is a generalized protocol based on a common synthetic strategy involving the formation of a benzofuran ring system followed by demethylation.

Synthesis of this compound

This protocol is a multi-step synthesis adapted from reported procedures.

Step 1: Synthesis of 6-Methoxybenzofuran

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as acetone.

  • Addition of Reagents: Add potassium carbonate (K₂CO₃) and chloroacetic acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, filter the mixture and evaporate the solvent. The residue is then treated with acetic anhydride and sodium acetate and heated to form the 6-methoxybenzofuran.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Demethylation to this compound

  • Reaction Setup: Dissolve the 6-methoxybenzofuran obtained in the previous step in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Reagent Addition: Add a demethylating agent, such as sodium 1-dodecanethiolate.

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 120-130 °C) for several hours.

  • Work-up and Purification: After completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product, this compound, is purified by column chromatography.

Biological Activity and Signaling Pathways

This compound and its derivatives have been investigated for a range of biological activities.

Antimicrobial and Anticancer Activity

Benzofuran derivatives are recognized for their potential as antimicrobial and anticancer agents.[1] Studies have shown that various substituted benzofurans exhibit inhibitory activity against a range of bacterial and fungal strains. Furthermore, certain benzofuran derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as scaffolds for the development of new therapeutic agents.

Inhibition of Dopamine β-Hydroxylase

A significant and well-documented biological activity of this compound is its role as a mechanism-based inhibitor of dopamine β-hydroxylase (DBH).[5][6] DBH is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine, a critical step in the biosynthesis of catecholamine neurotransmitters.[7]

Mechanism of Inhibition:

This compound acts as a "suicide" substrate for DBH. The proposed mechanism involves the enzyme processing this compound as it would its natural substrate, dopamine. This leads to the formation of a reactive intermediate that covalently binds to an active site residue of the enzyme, causing irreversible inactivation.[5][6] This inactivation is postulated to proceed through the formation of an enzyme-bound radical.[5][6]

Below is a diagram illustrating the proposed mechanism of dopamine β-hydroxylase inactivation by this compound.

G Mechanism of Dopamine β-Hydroxylase Inactivation by this compound cluster_enzyme DBH Active Site Enzyme_Cu_II DBH-Cu(II) Enzyme_Cu_I DBH-Cu(I) Enzyme_Cu_II->Enzyme_Cu_I Dehydroascorbate Dehydroascorbate Intermediate Reactive Intermediate (Radical Species) Enzyme_Cu_I->Intermediate Oxidation Substrate This compound Substrate->Enzyme_Cu_I Binding Inactive_Enzyme Inactive DBH (Covalently Modified) Intermediate->Inactive_Enzyme Covalent Modification of Active Site Residue Ascorbate Ascorbate Ascorbate->Enzyme_Cu_II Reduction

Caption: Proposed pathway of dopamine β-hydroxylase inactivation.

Conclusion

References

6-Hydroxybenzofuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Hydroxybenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. The benzofuran scaffold is a core component of many biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 13196-11-7[4]
Molecular Formula C₈H₆O₂[4]
Molecular Weight 134.13 g/mol [4]
IUPAC Name 1-benzofuran-6-ol[4]

Synthesis of this compound

An optimized and scalable three-step synthesis for this compound has been reported, starting from 2-hydroxy-4-methoxybenzaldehyde.[5]

Experimental Protocol:

Step 1: Synthesis of (2-formyl-5-methoxyphenoxy)acetic acid

  • To a solution of 2-hydroxy-4-methoxybenzaldehyde in water, add chloroacetic acid and sodium hydroxide.

  • Heat the mixture to reflux for a specified period.

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain (2-formyl-5-methoxyphenoxy)acetic acid.

Step 2: Synthesis of 6-methoxybenzofuran

  • A mixture of (2-formyl-5-methoxyphenoxy)acetic acid, acetic anhydride, and sodium acetate is heated.

  • The reaction is monitored until completion.

  • The reaction mixture is then poured into water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield 6-methoxybenzofuran.

Step 3: Demethylation to this compound

  • 6-methoxybenzofuran is dissolved in a suitable solvent, and sodium 1-dodecanethiolate is added.

  • The mixture is heated to reflux.

  • After the reaction is complete, the mixture is cooled and acidified.

  • The product is extracted, and the organic layer is purified, typically by column chromatography, to afford this compound.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Carboxymethylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Demethylation A 2-hydroxy-4-methoxy- benzaldehyde C (2-formyl-5-methoxy- phenoxy)acetic acid A->C Reflux B Chloroacetic acid, NaOH B->C E 6-methoxybenzofuran C->E Heating D Acetic anhydride, Sodium acetate D->E G This compound E->G Reflux F Sodium 1-dodecanethiolate F->G

Caption: A three-step synthesis process for this compound.

Biological Activity and Mechanism of Action

While the broader class of benzofurans is known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties, specific data on this compound is more limited.[1][2]

Inhibition of Dopamine β-Hydroxylase

This compound has been identified as a mechanism-based inhibitor of dopamine β-hydroxylase (DβH).[6] This enzyme is responsible for the conversion of dopamine to norepinephrine. The inactivation of DβH by this compound involves the formation of enzyme-bound radicals that interact with active site amino acids.[6]

Proposed Inhibitory Mechanism

The inhibitory action of this compound on dopamine β-hydroxylase is thought to proceed through the formation of a reactive intermediate at the enzyme's active site. This leads to the covalent modification and subsequent inactivation of the enzyme.

Inhibition_Mechanism cluster_enzyme Dopamine β-Hydroxylase (DβH) Active Site cluster_inhibitor Inhibitor cluster_process Inhibition Process Enzyme DβH Binding Binding to Active Site Enzyme->Binding Inhibitor This compound Inhibitor->Binding Activation Enzymatic Activation Binding->Activation Intermediate Reactive Intermediate Formation Activation->Intermediate Inactivation Covalent Modification & Enzyme Inactivation Intermediate->Inactivation Inactivation->Enzyme Inactivated

Caption: Logical workflow of the mechanism-based inhibition of DβH by this compound.

Applications in Drug Development

The benzofuran scaffold is a valuable pharmacophore in drug discovery.[1][3] Derivatives of hydroxybenzofurans have been investigated for various therapeutic applications, including as potential anticancer agents and inhibitors of enzymes such as MAP kinase-interacting kinases (Mnks).[7][8] The inhibitory activity of this compound against dopamine β-hydroxylase suggests its potential as a lead compound for developing therapeutics for conditions where modulation of catecholamine levels is desired.

Conclusion

This compound is a molecule of interest with a well-defined synthesis and a known, specific biological target in dopamine β-hydroxylase. While further research is needed to fully elucidate its therapeutic potential and that of its derivatives, the existing data provides a solid foundation for its exploration in medicinal chemistry and drug development programs. The versatility of the benzofuran core structure continues to make it a promising scaffold for the design of novel bioactive compounds.

References

An In-depth Technical Guide to the Safety and Handling of 6-Hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Hydroxybenzofuran (CAS No. 13196-11-7), also known as benzofuran-6-ol. The following sections detail the toxicological profile, personal protective equipment (PPE) recommendations, emergency procedures, and experimental protocols to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H319: Causes serious eye irritation.[1][2]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₆O₂
Molecular Weight 134.13 g/mol [2]
Appearance Solid
CAS Number 13196-11-7
Synonyms Benzofuran-6-ol, 6-Benzofuranol

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment must be worn when handling this compound.

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.To protect eyes from dust particles and splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A laboratory coat or other protective clothing.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.To prevent inhalation of the compound.

Handling and Storage

Safe Handling:

  • Handle in a well-ventilated place, preferably in a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Accidental Release Measures

In case of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Collect the spilled material and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment if necessary.

Experimental Protocols

General Handling of a Powdered Substance

This protocol outlines the general procedure for safely handling a powdered chemical like this compound.

Handling_Powdered_Substance cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Post-Handling prep1 Don appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Ensure fume hood is operational prep1->prep2 prep3 Prepare all necessary equipment prep2->prep3 handle1 Transfer desired amount of this compound inside the fume hood prep3->handle1 handle2 Keep the container closed when not in use handle1->handle2 handle3 Minimize dust generation handle1->handle3 clean1 Decontaminate work surfaces handle2->clean1 handle3->clean1 clean2 Dispose of waste in a -labeled, sealed container clean1->clean2 clean3 Remove and dispose of gloves clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Workflow for the safe handling of this compound powder.

Spill Response for a Solid Chemical

This decision tree outlines the steps to be taken in the event of a solid chemical spill.

Spill_Response_Solid cluster_Assessment Initial Assessment cluster_Large_Spill Major Spill Response cluster_Small_Spill Minor Spill Cleanup spill Solid Chemical Spill Occurs assess_size Is the spill large or small? spill->assess_size assess_hazard Is the substance highly toxic or reactive? assess_size->assess_hazard Small evacuate Evacuate the immediate area assess_size->evacuate Large assess_hazard->evacuate Yes don_ppe Don appropriate PPE assess_hazard->don_ppe No notify_ehs Notify Environmental Health & Safety (EHS) evacuate->notify_ehs secure_area Secure the area and prevent entry notify_ehs->secure_area contain Cover the spill with a damp -absorbent material to avoid dust don_ppe->contain collect Carefully scoop the material into a waste container contain->collect decontaminate Clean the spill area collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose

Decision tree for responding to a solid chemical spill.

Disposal Considerations

All waste materials contaminated with this compound should be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations. Do not dispose of down the drain or into the environment.

Logical Relationships in Chemical Risk Assessment

A systematic risk assessment should be performed before working with this compound. The following diagram illustrates the key steps in this process.

Chemical_Risk_Assessment cluster_Process Risk Assessment Process cluster_Management Risk Management hazard_id 1. Hazard Identification (Review SDS, literature) exposure_assess 2. Exposure Assessment (Route, duration, frequency) hazard_id->exposure_assess dose_response 3. Dose-Response Assessment (Toxicity data) exposure_assess->dose_response risk_char 4. Risk Characterization (Probability and severity of harm) dose_response->risk_char control_measures Implement Control Measures (e.g., Fume hood, PPE) risk_char->control_measures sop Develop Standard Operating Procedures (SOPs) control_measures->sop training Provide Training to Personnel sop->training review Review and Update Assessment training->review

Logical flow of a chemical risk assessment.

References

Methodological & Application

Synthesis of 6-Hydroxybenzofuran: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-Hydroxybenzofuran, a key structural motif present in numerous biologically active natural products and pharmaceutical compounds. The protocol detailed below is based on an optimized and scalable three-step synthetic route commencing from the readily available starting material, 2-hydroxy-4-methoxybenzaldehyde. This method is noted for its safety, cost-effectiveness, and environmental considerations, making it suitable for both laboratory-scale synthesis and larger-scale production.[1]

Introduction

Benzofuran scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of pharmacologically active molecules. Specifically, this compound serves as a crucial intermediate in the synthesis of various drug candidates. The following protocol outlines a robust and reproducible method for its preparation, ensuring high yield and purity.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step process:

  • O-Alkylation: Reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid in the presence of a base to yield 2-formyl-4-methoxyphenoxyacetic acid.

  • Cyclization/Decarboxylation: Intramolecular cyclization of the intermediate followed by decarboxylation using acetic anhydride and sodium acetate to form 6-methoxybenzofuran.

  • Demethylation: Removal of the methyl group from 6-methoxybenzofuran using a nucleophilic demethylating agent, sodium 1-dodecanethiolate, to afford the final product, this compound.

Data Presentation

The following table summarizes the quantitative data for the three-step synthesis of this compound.

StepReactionStarting MaterialKey Reagents/SolventsReaction ConditionsProductYield (%)Purity (%)
1O-Alkylation2-hydroxy-4-methoxybenzaldehydeChloroacetic acid, Sodium hydroxide, Water100 °C2-formyl-4-methoxyphenoxyacetic acidHighNot specified
2Cyclization/ Decarboxylation2-formyl-4-methoxyphenoxyacetic acidAcetic anhydride, Sodium acetate125-130 °C6-methoxybenzofuranHighNot specified
3Demethylation6-methoxybenzofuranSodium 1-dodecanethiolate, N,N-Dimethylformamide (DMF)120-130 °CThis compoundHigh>99% (after purification)

Note: Specific yields for intermediate steps are often high and the overall process is reported to be high-yielding on a large scale.[1]

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in appropriate glassware under a nitrogen atmosphere where necessary.

Step 1: Synthesis of 2-formyl-4-methoxyphenoxyacetic acid

  • To a solution of sodium hydroxide in water, add 2-hydroxy-4-methoxybenzaldehyde.

  • To this mixture, add a solution of chloroacetic acid in water.

  • Heat the reaction mixture to 100 °C and maintain for a specified period until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to afford crude 2-formyl-4-methoxyphenoxyacetic acid.

Step 2: Synthesis of 6-methoxybenzofuran

  • Combine the crude 2-formyl-4-methoxyphenoxyacetic acid with sodium acetate and acetic anhydride.

  • Heat the mixture to 125-130 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water to quench the reaction and precipitate the product.

  • Filter the solid, wash with water, and dry.

  • The crude 6-methoxybenzofuran can be purified by a suitable method such as recrystallization or column chromatography.

Step 3: Synthesis of this compound

  • In a suitable reaction vessel, dissolve 6-methoxybenzofuran in N,N-Dimethylformamide (DMF).

  • Add sodium 1-dodecanethiolate to the solution.

  • Heat the reaction mixture to 120-130 °C and stir until the demethylation is complete (monitored by TLC).

  • Cool the reaction mixture and add water.

  • Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the crude this compound.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound with a purity of >99%.

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step synthesis of this compound.

Synthesis_Workflow Start Start End Final Product: This compound Step1 Step 1: O-Alkylation Intermediate1 Intermediate: 2-formyl-4-methoxyphenoxyacetic acid Step1->Intermediate1 Step2 Step 2: Cyclization/ Decarboxylation Intermediate1->Step2 Acetic anhydride, NaOAc, 125-130°C Intermediate2 Intermediate: 6-methoxybenzofuran Step2->Intermediate2 Step3 Step 3: Demethylation Intermediate2->Step3 Sodium 1-dodecanethiolate, DMF, 120-130°C Step3->End

Caption: Workflow for the three-step synthesis of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 6-Hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 6-Hydroxybenzofuran, a significant heterocyclic compound found in various biologically active molecules. The following sections detail the primary analytical methods, experimental protocols, and expected quantitative data for the unequivocal identification and purity assessment of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound. These methods provide insights into the compound's chemical environment, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the precise structure of this compound by mapping the hydrogen (¹H) and carbon-¹³ (¹³C) atomic frameworks.

Quantitative Data Summary: NMR Spectroscopy

TechniqueNucleusSolventChemical Shift (δ) [ppm]
¹H NMR¹HDMSO-d69.5-10.5 (s, 1H, -OH), 7.0-7.8 (m, 5H, Ar-H)
¹³C NMR¹³CDMSO-d6Specific shifts for the benzofuran core and substituents can be found in literature. For a related compound, 1-(this compound-5-yl)-ethanone, characteristic peaks are observed.[1]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation:

    • Spectrometer: 300 MHz or higher field NMR spectrometer.

    • Probe: Standard broadband or inverse detection probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[2]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.[3]

Quantitative Data Summary: Mass Spectrometry

PropertyValueReference
Molecular FormulaC₈H₆O₂
Molecular Weight134.13 g/mol
Monoisotopic Mass134.036779430 Da

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Instrument Setup:

    • Infuse the sample solution directly into the mass spectrometer or use an LC-MS system.

    • Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

    • For fragmentation information, perform MS/MS analysis by selecting the molecular ion as the precursor.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Quantitative Data Summary: FTIR Spectroscopy

Functional GroupCharacteristic Absorption Band (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C=C stretch (aromatic)1450-1600
C-O stretch (ether)1000-1300
C-O stretch (hydroxyl)1200-1350

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation:

    • FTIR Spectrometer with an ATR accessory.

  • Data Acquisition:

    • Collect the background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound.

Quantitative Data Summary: UV-Visible Spectroscopy

Solventλmax (nm)
EthanolThe absorption peaks are influenced by the conjugated system and functional groups.

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to record the baseline.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating, identifying, and quantifying this compound.

Quantitative Data Summary: HPLC

ParameterValue
ColumnC18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention TimeDependent on the specific method conditions

Experimental Protocol: HPLC

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a defined volume of the sample (e.g., 10 µL).

    • Run the gradient program and monitor the elution at the specified wavelength.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to a standard.

    • Determine the purity by calculating the peak area percentage.

    • Quantify the compound using a calibration curve generated from standards of known concentrations.

Thermal Analysis

Thermal analysis techniques provide information on the physical and chemical properties of this compound as a function of temperature.

Experimental Protocol: Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an appropriate TGA or DSC pan (e.g., aluminum or platinum).

  • Instrumentation:

    • A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • TGA Method:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Monitor the change in mass as a function of temperature.

  • DSC Method:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Monitor the heat flow to and from the sample relative to a reference.

  • Data Analysis:

    • TGA: Analyze the thermogram for mass loss events, which can indicate decomposition or the loss of volatiles.

    • DSC: Analyze the thermogram for endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events.

X-ray Crystallography

X-ray crystallography can be used to determine the precise three-dimensional atomic structure of this compound if a suitable single crystal can be obtained.

Quantitative Data Summary: X-ray Crystallography of a this compound Derivative

For 1-(6-hydroxy-2-phenylbenzofuran-5-yl)ethan-1-one, C₁₆H₁₂O₃:

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.7095(3)
b (Å)8.1455(2)
c (Å)27.5374(8)
V (ų)2402.20(11)
Z8

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of this compound from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and intensity of each reflection.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters to obtain the final molecular structure.

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (LC-MS, GC-MS) Sample->MS HPLC HPLC Sample->HPLC FTIR FTIR Spectroscopy Sample->FTIR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Thermal Thermal Analysis (TGA/DSC) Sample->Thermal X_Ray X-ray Crystallography Sample->X_Ray Structure Structural Elucidation NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity FTIR->Structure UV_Vis->Identity Properties Physicochemical Properties Thermal->Properties X_Ray->Structure

Caption: General workflow for the analytical characterization of this compound.

Mechanism_of_Action cluster_enzyme Dopamine β-Hydroxylase (DβH) Active Site cluster_inhibition Inhibition by this compound Dopamine Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Hydroxylation HBF This compound Radical Enzyme-Bound Radical HBF->Radical Mechanism-based inhibition Tyr477 Tyr477 Radical->Tyr477 Covalent modification His249 His249 Radical->His249 Covalent modification Arg503 Arg503 Radical->Arg503 Covalent modification Inactivation Irreversible Inactivation Inactivation->Norepinephrine Blocks Synthesis Tyr477->Inactivation His249->Inactivation Arg503->Inactivation

Caption: Mechanism of this compound as an inhibitor of Dopamine β-Hydroxylase.

References

Application Notes and Protocols: 6-Hydroxybenzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 6-hydroxybenzofuran scaffold in medicinal chemistry. This document details its synthesis, diverse biological activities, and its role as a versatile building block in the design of novel therapeutic agents. Detailed experimental protocols and quantitative data are provided to facilitate further research and development.

Introduction to this compound

The benzofuran moiety is a privileged heterocyclic system found in a wide array of natural products and synthetic compounds with significant biological activities.[1] The strategic incorporation of a hydroxyl group at the 6-position of the benzofuran ring system provides a key site for derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities.[2][3]

Synthesis of this compound and its Derivatives

A robust and scalable synthesis of this compound is crucial for its application in medicinal chemistry. An optimized three-step process has been described, starting from 2-hydroxy-4-methoxybenzaldehyde. This process involves the reaction with chloroacetic acid, formation of 6-methoxybenzofuran in acetic anhydride, and subsequent demethylation to yield this compound.[4] This method is noted for being safe, cost-effective, and environmentally benign.[4]

Further derivatization can be achieved through various chemical transformations. For instance, this compound-3-carboxylic acid can be synthesized via a four-step, one-pot process.[5][6] This carboxylic acid derivative serves as a versatile intermediate for the synthesis of amides and esters with diverse biological functions.[7]

Key Biological Activities and Therapeutic Targets

Anticancer Activity: Targeting the Mnk-eIF4E Signaling Pathway

Several this compound derivatives have exhibited potent anti-proliferative effects against various cancer cell lines. A notable mechanism of action is the inhibition of MAP kinase-interacting kinases (Mnks), which play a crucial role in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[8][9] The phosphorylation of eIF4E is a critical step in the translation of several oncogenic proteins.[10][11]

Signaling Pathway of Mnk-eIF4E Axis

Mnk_eIF4E_Pathway cluster_extracellular Extracellular Signals cluster_pathways Signaling Cascades cluster_translation Translation Initiation Growth Factors Growth Factors RAS RAS Growth Factors->RAS Stress Stress p38 p38 Stress->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Mnk1/2 Mnk1/2 ERK->Mnk1/2 p38->Mnk1/2 eIF4E eIF4E Mnk1/2->eIF4E phosphorylates eIF4G eIF4G eIF4G->eIF4E binds p-eIF4E p-eIF4E (Active) Oncogenic Protein\nTranslation Oncogenic Protein Translation p-eIF4E->Oncogenic Protein\nTranslation Inhibitor This compound Derivative Inhibitor->Mnk1/2 inhibits Synthesis_Workflow Start Start Starting_Material 2-Hydroxy-4- methoxybenzaldehyde Start->Starting_Material Step1 Reaction with Chloroacetic Acid (NaOH, H2O, 100°C) Starting_Material->Step1 Intermediate1 Intermediate Product Step1->Intermediate1 Step2 Formation of 6-Methoxybenzofuran (Acetic Anhydride, NaOAc, 125-130°C) Intermediate1->Step2 Intermediate2 6-Methoxybenzofuran Step2->Intermediate2 Step3 Demethylation (Sodium 1-dodecanethiolate, DMF, 120-130°C) Intermediate2->Step3 Product This compound Step3->Product Derivatization Further Derivatization (e.g., to Carboxylic Acid, Amides) Product->Derivatization Final_Products Bioactive Derivatives Derivatization->Final_Products End End Final_Products->End

References

Application Notes and Protocols for Testing the Antimicrobial Activity of 6-Hydroxybenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial properties of 6-Hydroxybenzofuran derivatives. The methodologies outlined below are standard, validated techniques for determining the inhibitory and bactericidal efficacy of novel chemical entities against a panel of pathogenic microorganisms.

Introduction

Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2] This document details the experimental procedures for assessing the antimicrobial activity of newly synthesized this compound derivatives. The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds.

Key Experimental Protocols

Three principal methods are described for a comprehensive evaluation of antimicrobial activity:

  • Broth Microdilution Method: A quantitative assay to determine the Minimum Inhibitory Concentration (MIC).[3][4]

  • Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5][6]

  • Disk Diffusion Method: A qualitative or semi-quantitative preliminary screening assay.[7][8]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used and accurate technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

Materials:

  • This compound derivatives (test compounds)

  • Sterile 96-well microtiter plates[4]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium[4][9]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland standard

  • Sterile saline or broth

  • Incubator (35-37°C)[3]

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Perform serial two-fold dilutions of the stock solution in broth to achieve a range of concentrations to be tested.[4]

  • Preparation of Bacterial Inoculum: From a fresh overnight culture, select isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] Dilute this standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL) in the appropriate broth.

  • Inoculation of Microtiter Plates: Add 100 µL of the appropriate broth to all wells of a 96-well plate. Add 100 µL of the diluted test compound to the first well of each row and perform serial dilutions across the plate. Finally, add 100 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no test compound.[4]

    • Sterility Control: Wells containing broth only, to check for contamination.[4]

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) is used as a standard for comparison.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[3]

  • Reading and Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.[4]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Stock Solution of this compound Derivative C Serial Dilution of Compound in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-24h D->E F Visually Inspect for Turbidity and Determine MIC E->F

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a bacterium.[5][6] This assay is a logical extension of the MIC test.

Materials:

  • Microtiter plates from the completed MIC assay

  • Sterile drug-free agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Incubator (35-37°C)

Procedure:

  • Subculturing: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).[10]

  • Plating: Aliquot a small volume (e.g., 10-100 µL) from each of these clear wells and plate it onto separate, clearly labeled drug-free agar plates.[10]

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading and Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][6]

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation Incubation & Reading A Identify Wells with No Visible Growth (MIC) B Aliquot from Clear Wells onto Drug-Free Agar Plates A->B C Incubate Agar Plates at 37°C for 18-24h B->C D Count Colonies and Determine MBC (≥99.9% kill) C->D

Disk Diffusion Method (Kirby-Bauer Assay)

The disk diffusion method is a widely used technique to assess the antimicrobial susceptibility of bacteria.[7][8] It is primarily a qualitative or semi-quantitative method.

Materials:

  • Sterile filter paper disks

  • This compound derivatives (test compounds)

  • Mueller-Hinton Agar (MHA) plates[7]

  • Bacterial strains

  • 0.5 McFarland standard

  • Sterile cotton swabs

  • Incubator (35-37°C)

  • Forceps

Procedure:

  • Preparation of Test Disks: Impregnate sterile filter paper disks with a known concentration of the this compound derivatives.

  • Preparation of Bacterial Lawn: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard. Dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of an MHA plate to create a uniform bacterial lawn.[8]

  • Application of Disks: Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.[8]

  • Incubation: Invert the plates and incubate them at 35-37°C for 16-18 hours.[8]

  • Reading and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Derivative 1S. aureus ATCC 25923
Derivative 1E. coli ATCC 25922
Derivative 2S. aureus ATCC 25923
Derivative 2E. coli ATCC 25922
Positive ControlS. aureus ATCC 25923
Positive ControlE. coli ATCC 25922

Potential Signaling Pathways and Mechanisms of Action

While the exact mechanisms of action of novel this compound derivatives need to be elucidated through further studies, potential antibacterial mechanisms may involve the disruption of key cellular processes.

Signaling_Pathways cluster_compound This compound Derivative cluster_targets Potential Bacterial Targets cluster_outcomes Cellular Outcomes Compound This compound Derivative CellWall Cell Wall Synthesis Compound->CellWall ProteinSynth Protein Synthesis (Ribosomes) Compound->ProteinSynth DNASynth DNA Replication/ Repair Compound->DNASynth Membrane Cell Membrane Integrity Compound->Membrane Inhibition Inhibition of Growth (Bacteriostatic) CellWall->Inhibition ProteinSynth->Inhibition DNASynth->Inhibition Death Cell Death (Bactericidal) Membrane->Death Inhibition->Death

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial screening and quantitative assessment of the antimicrobial activity of this compound derivatives. Consistent application of these methods will yield reliable and comparable data, which is crucial for the identification of promising lead compounds in the drug discovery and development pipeline.

References

Application Notes and Protocols for Molecular Docking Studies with 6-Hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing molecular docking studies with 6-Hydroxybenzofuran, a versatile heterocyclic compound with a wide range of biological activities. This document outlines a detailed protocol for in silico analysis, focusing on its potential as an inhibitor of Butyrylcholinesterase (BChE), a key enzyme implicated in the progression of Alzheimer's disease. The provided methodologies, data interpretation, and visualizations will aid researchers in evaluating the therapeutic potential of this compound and its derivatives.

Introduction

This compound is a benzofuran derivative that has garnered significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. Benzofuran scaffolds are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, antioxidant, and neuroprotective effects. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This in silico approach is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

This guide focuses on the application of molecular docking to study the interaction of this compound with Butyrylcholinesterase (BChE). BChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine. In the later stages of Alzheimer's disease, BChE is believed to play a more significant role in acetylcholine metabolism as the levels of the primary enzyme, acetylcholinesterase (AChE), decline. Therefore, inhibiting BChE is a promising therapeutic strategy for managing Alzheimer's disease.

Experimental Protocols

A typical molecular docking workflow involves several key stages: preparation of the target protein and the ligand, grid generation to define the docking site, running the docking simulation, and finally, analysis of the results. The following protocol details a step-by-step procedure using the widely-used open-source software AutoDock Vina.

Protocol 1: Molecular Docking of this compound with Human Butyrylcholinesterase (hBChE) using AutoDock Vina

1. Preparation of the Target Protein (hBChE):

  • Obtain the Protein Structure: Download the 3D crystal structure of human Butyrylcholinesterase from the RCSB Protein Data Bank (PDB ID: 4BDS, complexed with tacrine).

  • Prepare the Receptor:

    • Load the PDB file into a molecular modeling software such as AutoDock Tools (ADT).

    • Remove water molecules and any co-crystallized ligands (e.g., tacrine) from the protein structure.

    • Add polar hydrogen atoms to the protein.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared receptor in the PDBQT file format (e.g., 4bds_receptor.pdbqt).

2. Preparation of the Ligand (this compound):

  • Create the Ligand Structure: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw and save it as a MOL file.

  • Convert to 3D and Optimize: Convert the 2D structure to a 3D structure using a program like Open Babel. Perform energy minimization of the 3D structure.

  • Prepare the Ligand for Docking:

    • Load the 3D structure of this compound into AutoDock Tools.

    • Detect the rotatable bonds in the ligand.

    • Save the prepared ligand in the PDBQT file format (e.g., this compound.pdbqt).

3. Grid Box Generation:

  • Define the Binding Site: The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB file or by identifying the catalytic active site from literature. For hBChE (PDB: 4BDS), the active site gorge is well-characterized.

  • Set Grid Parameters: In AutoDock Tools, use the Grid Box option to define a three-dimensional grid that encompasses the entire binding site. The center and dimensions of the grid box should be adjusted to cover the active site residues. For hBChE, the grid box can be centered on the catalytic triad (Ser198, His438, Glu325). A typical grid size might be 60 x 60 x 60 Å with a spacing of 0.375 Å.

4. Running the Docking Simulation with AutoDock Vina:

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and search parameters for AutoDock Vina. An example conf.txt is as follows:

  • Execute Vina: Run AutoDock Vina from the command line using the configuration file:

5. Analysis of Docking Results:

  • Binding Affinity: The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol in the log file. More negative values indicate a stronger predicted binding.

  • Binding Poses: The output PDBQT file (docking_results.pdbqt) contains the predicted binding poses of the ligand.

  • Visualization: Use molecular visualization software like PyMOL or Discovery Studio to analyze the interactions between this compound and the amino acid residues in the active site of hBChE. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Data Presentation

The following tables summarize quantitative data from molecular docking and in vitro studies of benzofuran derivatives against cholinesterases. This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent inhibitors.

Table 1: Molecular Docking and In Vitro Inhibitory Activity of 2-Benzylbenzofuran Derivatives against human Butyrylcholinesterase (hBChE) [1]

Compound IDStructureDocking Score (kcal/mol)IC50 (µM)
9B 5-bromo-2-(4-hydroxybenzyl)benzofuran-10.52.93
10B 7-bromo-2-(4-hydroxybenzyl)benzofuran-9.828.15
15B 5-chloro-2-(3-hydroxybenzyl)benzofuran-10.127.84
Galantamine (Reference) -28.06

Table 2: Inhibitory Activity of Hydroxylated 2-Phenylbenzofuran Derivatives against Butyrylcholinesterase (BChE) [2]

Compound IDStructureBChE IC50 (µM)
15 7-bromo-2-(3-hydroxyphenyl)benzofuran6.23
17 7-bromo-2-(3,4-dihydroxyphenyl)benzofuran3.57

Table 3: Molecular Docking Binding Affinities of Benzofuran Derivatives against Various Target Proteins [3]

Compound IDTarget ProteinPDB IDBinding Affinity (kcal/mol)
2c Aromatase cytochrome P4503EQM-10.2
2c Candida albicans dihydrofolate reductase4HOE-9.3
2c Glucosamine-6-phosphate synthase1XFF-9.1

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for a molecular docking study as described in the protocol.

G Computational Docking Workflow for this compound cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (this compound) 2D to 3D, Energy Minimization grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Target Protein Preparation (hBChE from PDB) Remove water, Add hydrogens protein_prep->grid_gen run_dock Run Docking Algorithm (AutoDock Vina) grid_gen->run_dock pose_analysis Binding Pose & Energy Analysis (Identify H-bonds, Hydrophobic Interactions) run_dock->pose_analysis lead_selection Lead Candidate Identification pose_analysis->lead_selection

Caption: A generalized workflow for computational molecular docking studies.

Signaling Pathway

The inhibition of Butyrylcholinesterase by this compound has implications for the cholinergic signaling pathway, which is crucial for cognitive function. The diagram below provides a simplified representation of this pathway.

G Simplified Cholinergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase (ChAT) Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh Vesicle Synaptic Vesicle ACh->Vesicle ACh_released ACh Vesicle->ACh_released Exocytosis BChE Butyrylcholinesterase (BChE) ACh_released->BChE Hydrolysis Receptor Cholinergic Receptors (Nicotinic/Muscarinic) ACh_released->Receptor HBF This compound HBF->BChE Inhibition Signal Signal Transduction (Cognitive Function) Receptor->Signal

References

Application of 6-Hydroxybenzofuran in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxybenzofuran has emerged as a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse array of novel therapeutic agents. Its unique structural features, including the hydroxyl group which can be readily functionalized, and the bicyclic benzofuran core, which can interact with various biological targets, make it an attractive starting point for drug discovery programs. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives targeting a range of diseases, including cancer, tuberculosis, and Alzheimer's disease.

I. Anticancer Agents

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival.

Mitogen-activated protein kinase (MAPK)-interacting kinase (Mnk) Inhibitors

Mnk1 and Mnk2 are key downstream effectors of the MAPK signaling pathway and are implicated in the regulation of protein synthesis and cell proliferation. Their inhibition represents a promising strategy for cancer therapy. A series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives have been synthesized and identified as potent Mnk inhibitors.[1]

Compound IDMnk1 IC50 (µM)Mnk2 IC50 (µM)Anti-proliferative Activity (IC50 in µM)
THP-1
5b -1.45-
5i -1.16-
5o >503.5515.34
8k 1.090.271.83

A general synthetic route involves the multi-step conversion of a substituted this compound precursor. The final step typically involves the amidation of a carboxylic acid intermediate.

  • Step 1: Synthesis of the Carboxylic Acid Intermediate:

    • To a solution of the corresponding this compound ester in a mixture of methanol and water, add an excess of sodium hydroxide.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, acidify the mixture with 1 M HCl to pH 2-3.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

  • Step 2: Amidation:

    • To a solution of the carboxylic acid intermediate in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired amine and continue stirring at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

The inhibitory activity of the synthesized compounds against Mnk1 and Mnk2 can be determined using a variety of commercially available kinase assay kits, such as those based on time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Prepare a reaction mixture containing the Mnk enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in a kinase assay buffer.

  • Add the test compounds at various concentrations.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Add a detection solution containing an antibody specific for the phosphorylated substrate.

  • Measure the TR-FRET signal using a suitable plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

The anti-proliferative effects of the compounds can be evaluated against various cancer cell lines using the MTT or MTS assay.

  • Seed cancer cells (e.g., THP-1, MOLM-13, HCT-116) in 96-well plates at a suitable density.[2][3][4][5]

  • After 24 hours, treat the cells with various concentrations of the test compounds.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT or MTS reagent to each well and incubate for an additional 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

MNK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors) RAS RAS Extracellular_Signals->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK eIF4E eIF4E MNK->eIF4E  Phosphorylation Translation Protein Translation & Cell Proliferation eIF4E->Translation Inhibitor This compound Derivative (e.g., 8k) Inhibitor->MNK MtbPTPB_Signaling_Pathway cluster_host Inside Host Macrophage Mtb Mycobacterium tuberculosis MtbPTPB MtbPTPB (secreted) Mtb->MtbPTPB secretes ERK1_2 ERK1/2 MtbPTPB->ERK1_2 dephosphorylates p38 p38 MtbPTPB->p38 dephosphorylates Akt Akt MtbPTPB->Akt activates Host_Macrophage Host Macrophage IL6 IL-6 Production ERK1_2->IL6 p38->IL6 Apoptosis Apoptosis Akt->Apoptosis Bacterial_Survival Bacterial Survival IL6->Bacterial_Survival Apoptosis->Bacterial_Survival Inhibitor This compound Derivative Inhibitor->MtbPTPB Alzheimer_Targets AD_Pathology Alzheimer's Disease Pathology ACh_Deficit Acetylcholine Deficit AD_Pathology->ACh_Deficit Abeta_Plaques Aβ Plaque Formation AD_Pathology->Abeta_Plaques AChE AChE AChE->ACh_Deficit contributes to BChE BChE BChE->ACh_Deficit contributes to BACE1 BACE1 BACE1->Abeta_Plaques initiates Inhibitor 2-Aryl-6-hydroxybenzofuran Derivative Inhibitor->AChE Inhibitor->BChE Inhibitor->BACE1

References

Laboratory methods for scaling up 6-Hydroxybenzofuran production

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Scalable Laboratory Synthesis of 6-Hydroxybenzofuran.

For Researchers, Scientists, and Drug Development Professionals.

Application Notes

This compound is a crucial structural motif found in numerous biologically active compounds and pharmaceutical agents. Its synthesis on a laboratory scale that allows for facile scale-up is of significant interest to the drug development community. This document outlines a robust and scalable three-step synthesis for this compound, adapted from a validated process that has demonstrated production capabilities of over 2.6 kg.[1]

The described method is advantageous due to its cost-effectiveness, safety profile, and environmental considerations.[1] The synthesis begins with the readily available starting material, 2-hydroxy-4-methoxybenzaldehyde, and proceeds through the formation of a 6-methoxybenzofuran intermediate, followed by a final demethylation step to yield the desired this compound.[1]

This protocol provides detailed step-by-step instructions for each stage of the synthesis, including reaction setup, purification, and characterization of the products. The quantitative data for this process is summarized in the tables below to facilitate reproducibility and adaptation for scale-up operations.

Experimental Workflow

The overall synthetic workflow is a three-step process as illustrated in the diagram below.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Demethylation A 2-Hydroxy-4-methoxybenzaldehyde C 2-Formyl-4-methoxyphenoxyacetic acid A->C 100°C B Chloroacetic Acid / NaOH B->C E 6-Methoxybenzofuran C->E 125-130°C D Acetic Anhydride / NaOAc D->E G This compound E->G 120-130°C F Sodium 1-dodecanethiolate / DMF F->G

Caption: Three-step synthesis of this compound.

Quantitative Data Summary

Table 1: Bill of Materials for Scalable Synthesis

StepReagent/SolventMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Role
12-Hydroxy-4-methoxybenzaldehyde152.151.00152.15-Starting Material
1Chloroacetic Acid94.501.10103.95-Reagent
1Sodium Hydroxide40.002.2088.00-Base
1Water18.02--1000Solvent
22-Formyl-4-methoxyphenoxyacetic acid210.17~0.95~199.66-Intermediate
2Acetic Anhydride102.095.00510.45470Reagent/Solvent
2Sodium Acetate82.031.50123.05-Catalyst
36-Methoxybenzofuran148.16~0.85~125.94-Intermediate
3Sodium 1-dodecanethiolate224.381.28287.21-Reagent
3N,N-Dimethylformamide (DMF)73.09--1200Solvent

Table 2: Reaction Yields and Product Purity

StepProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (%)
12-Formyl-4-methoxyphenoxyacetic acid210.17199.6695>98
26-Methoxybenzofuran140.75125.9489>99
3This compound114.02101.4889>99
Overall This compound - - ~75 >99

Experimental Protocols

Step 1: Synthesis of 2-Formyl-4-methoxyphenoxyacetic acid

  • Reaction Setup:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-hydroxy-4-methoxybenzaldehyde (152.15 g, 1.00 mol), chloroacetic acid (103.95 g, 1.10 mol), and water (1000 mL).

    • Begin stirring the mixture to form a suspension.

  • Reaction Execution:

    • Slowly add a solution of sodium hydroxide (88.00 g, 2.20 mol) in 200 mL of water to the suspension. The addition should be controlled to keep the temperature below 40°C.

    • After the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then acidify with concentrated HCl until the pH is approximately 2.

    • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (2 x 200 mL).

    • Dry the solid in a vacuum oven at 60°C to a constant weight to yield 2-Formyl-4-methoxyphenoxyacetic acid as a white solid.

Step 2: Synthesis of 6-Methoxybenzofuran

  • Reaction Setup:

    • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, place the dried 2-Formyl-4-methoxyphenoxyacetic acid (199.66 g, 0.95 mol) and anhydrous sodium acetate (123.05 g, 1.50 mol).

    • Add acetic anhydride (470 mL, 5.00 mol) to the flask.

  • Reaction Execution:

    • Heat the mixture with stirring to 125-130°C and maintain this temperature for 5 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into 2 L of ice-water with vigorous stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 500 mL) followed by brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by vacuum distillation to give 6-Methoxybenzofuran as a colorless oil.

Step 3: Synthesis of this compound

  • Reaction Setup:

    • In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 6-Methoxybenzofuran (125.94 g, 0.85 mol) in anhydrous N,N-Dimethylformamide (DMF) (1200 mL).

    • Add sodium 1-dodecanethiolate (287.21 g, 1.28 mol) to the solution.

  • Reaction Execution:

    • Heat the reaction mixture to 120-130°C and maintain this temperature for 6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into 3 L of ice-water.

    • Acidify the mixture with concentrated HCl to a pH of approximately 5.

    • Extract the aqueous mixture with ethyl acetate (3 x 800 mL).

    • Combine the organic layers and wash with water (2 x 1 L) and then brine (1 x 1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a white crystalline solid.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Chloroacetic acid is corrosive and toxic; handle with care.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Sodium hydroxide is corrosive; avoid contact with skin and eyes.

  • DMF is a potential reproductive toxin; handle with appropriate caution.

  • Sodium 1-dodecanethiolate has a strong odor; handle in a well-ventilated area.

References

Application Notes and Protocols for Derivatizing the Hydroxyl Group of 6-Hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the hydroxyl group of 6-hydroxybenzofuran. This compound is a valuable scaffold in medicinal chemistry, and modification of its phenolic hydroxyl group can significantly impact its biological activity, pharmacokinetic properties, and potential as a therapeutic agent. The following sections detail common and effective derivatization techniques, including O-alkylation (Williamson ether synthesis) and O-acylation (esterification), complete with experimental protocols and quantitative data.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and a primary alkyl halide. In the context of this compound, this reaction allows for the introduction of a diverse range of alkyl and substituted alkyl groups at the 6-position, yielding 6-alkoxybenzofuran derivatives.

Reaction Principle

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenolic hydroxyl group of this compound is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.

Quantitative Data for O-Alkylation of Phenolic Compounds
Phenolic SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
6-hydroxy-7-methoxy-3H-quinazolin-4-oneChloropropylmorpholine-----[1]
Phenol derivative1° Alkyl halideCs₂CO₃ or K₂CO₃AcetonitrileRoom Temp6-General Protocol
Phenol derivative1° Alkyl halideNaHTHF0 °C to Room Temp4-6-General Protocol
2-hydroxy-4-methoxybenzaldehydeethyl bromoacetateK₂CO₃acetonereflux--[2]
Experimental Protocol: Synthesis of 6-Methoxybenzofuran

This protocol describes the methylation of this compound as a representative example of O-alkylation.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add methyl iodide (1.2-1.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 6-methoxybenzofuran.

Characterization:

The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

O-Alkylation Reaction Pathway

O_Alkylation This compound This compound 6-Benzofuranoxide 6-Benzofuranoxide This compound->6-Benzofuranoxide Base (e.g., K₂CO₃) 6-Alkoxybenzofuran 6-Alkoxybenzofuran 6-Benzofuranoxide->6-Alkoxybenzofuran R-X (SN2) Alkyl_Halide R-X Alkyl_Halide->6-Alkoxybenzofuran

Caption: O-Alkylation of this compound.

O-Acylation via Esterification

Esterification of the hydroxyl group of this compound is a common strategy to produce 6-acyloxybenzofuran derivatives. This can be achieved using various acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base or an acid catalyst.

Reaction Principle

The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reaction is typically facilitated by a base (e.g., pyridine, triethylamine) which deprotonates the phenol to a more reactive phenoxide and neutralizes the acidic byproduct (e.g., HCl).

Quantitative Data for O-Acylation of Phenolic Compounds
Phenolic SubstrateAcylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide-----50[3]
6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide-----40[3]
BenzofuranAcetic acidTFAADCE70-88[4]
PhenolsAliphatic acid chloridesTetrabutylammonium chlorideDichloromethane/aq. NaOH00.08almost quantitative[5]
Experimental Protocol: Synthesis of 6-Acetoxybenzofuran

This protocol details the acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride ((CH₃CO)₂O)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Characterization:

Confirm the structure and purity of the resulting 6-acetoxybenzofuran using ¹H NMR, ¹³C NMR, and mass spectrometry.

O-Acylation Reaction Pathway

O_Acylation This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate Base (e.g., Pyridine) Acyl_Chloride R-COCl Acyl_Chloride->Tetrahedral_Intermediate 6-Acyloxybenzofuran 6-Acyloxybenzofuran Tetrahedral_Intermediate->6-Acyloxybenzofuran Elimination of HCl

Caption: O-Acylation of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the derivatization of this compound, from reaction setup to product purification and characterization.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Setup Reaction Setup (Reactants, Solvent, Base/Catalyst) Execution Reaction Execution (Temperature Control, Stirring) Setup->Execution Monitoring Reaction Monitoring (TLC, LC-MS) Execution->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

References

In Vitro Assay Protocols for Evaluating 6-Hydroxybenzofuran Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of 6-Hydroxybenzofuran. This document outlines detailed protocols for key assays, data presentation guidelines, and visual representations of experimental workflows and potential signaling pathways. While specific cytotoxic data for this compound is limited in publicly available literature, this guide utilizes data from structurally related benzofuran derivatives to illustrate the application of these protocols.

Introduction

This compound is a heterocyclic compound belonging to the benzofuran family. Derivatives of benzofuran have been reported to exhibit a range of biological activities, including anticancer properties.[1][2] Evaluating the cytotoxicity of this compound is a critical first step in understanding its potential as a therapeutic agent or identifying any potential toxicological risks. This document details standardized in vitro assays to determine the cytotoxic effects of this compound on cultured cells.

Key Cytotoxicity Assays

A multi-faceted approach is recommended to assess cytotoxicity, encompassing the evaluation of cell viability, membrane integrity, and the induction of apoptosis.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[4] The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Cell Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[5] LDH is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[6] The amount of LDH in the supernatant is proportional to the number of lysed cells.[5]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating cells with a lysis buffer.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercially available kit) to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to the maximum LDH release control.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[7] Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells.[8] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clearly structured tables for easy comparison.

Table 1: Illustrative Cytotoxicity of a Halogenated 5-Hydroxy-Benzofuran Derivative (Compound 8) in Various Cancer Cell Lines

Cell LineIC50 (µM)
Human Liver Cancer (HepG2)3.8 ± 0.5
Human Lung Cancer (A549)3.5 ± 0.6
Human Metastatic Colon Cancer (SW620)10.8 ± 0.9
Human Primary Colon Cancer (SW480)>100
Human Colon Cancer (HCT116)33.2 ± 1.1
Human Metastatic Prostate Cancer (PC3)23.2 ± 2.7
Human Breast Cancer (MDA-MB-231)>100
Human Umbilical Vein Endothelial Cells (HUVEC)>1000

Data presented are for a halogenated derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 8) and are intended for illustrative purposes.[9]

Table 2: Illustrative Antiproliferative Activity of a Halogenated 5-Hydroxy-Benzofuran Derivative (Compound 7) after 72h Treatment

Cell LineTreatmentViability (%)Total Cell Number (x10⁴)
A549 Control98 ± 1.229 ± 2.1
Compound 7 (IC50)95 ± 1.59.8 ± 1.3
HepG2 Control99 ± 0.935 ± 1.8
Compound 7 (IC50)96 ± 1.120 ± 1.5

Data presented are for a halogenated derivative of methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7) and are intended for illustrative purposes.[9]

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothesized signaling pathways.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays A Cell Seeding (96-well or 6-well plates) B 24h Incubation (Attachment) A->B C Treatment with this compound (Serial Dilutions) B->C D Incubation (24, 48, or 72h) C->D MTT MTT Assay (Viability) D->MTT LDH LDH Assay (Membrane Integrity) D->LDH AnnexinV Annexin V/PI Staining (Apoptosis) D->AnnexinV E Data Acquisition (Absorbance/Fluorescence) MTT->E LDH->E AnnexinV->E F Data Analysis (% Viability, % Cytotoxicity, Apoptosis Quadrants) E->F G IC50 Determination F->G

Caption: Experimental workflow for assessing this compound cytotoxicity.

Studies on benzofuran derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis via p53-dependent pathways and cell cycle arrest.[3][4] A synthetic derivative of benzofuran lignan has been shown to induce apoptosis in p53-positive cells and cause G2/M cell cycle arrest.[3][4]

G cluster_pathway Hypothesized Signaling Pathway for this compound Cytotoxicity Compound This compound p53 p53 Activation Compound->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Downregulates CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized p53-mediated apoptotic pathway for this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound cytotoxicity. By employing a combination of assays that assess cell viability, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the cytotoxic potential of this compound. The provided tables and diagrams serve as templates for data presentation and visualization, facilitating clear and concise communication of experimental findings. It is important to note that the specific cellular responses and signaling pathways may be cell-type dependent and require empirical determination.

References

Troubleshooting & Optimization

Common side reactions in 6-Hydroxybenzofuran synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-hydroxybenzofuran. Below, you will find detailed information on common side reactions and strategies to mitigate them, supported by experimental protocols and data.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route to this compound?

A1: A widely used and optimized method involves a three-step process starting from 2-hydroxy-4-methoxybenzaldehyde. This approach utilizes a methoxy protecting group to prevent side reactions at the phenolic hydroxyl group during the initial steps. The general sequence is:

  • O-alkylation: Reaction of 2-hydroxy-4-methoxybenzaldehyde with an α-haloacetic acid, such as chloroacetic acid, to form a phenoxyacetic acid derivative.

  • Cyclization: Intramolecular cyclization of the phenoxyacetic acid intermediate, often using a dehydrating agent like acetic anhydride, to form 6-methoxybenzofuran.

  • Demethylation: Removal of the methyl protecting group from 6-methoxybenzofuran to yield the final product, this compound.

Q2: I am experiencing low yields in my this compound synthesis. What are the potential causes?

A2: Low yields in benzofuran synthesis can arise from several factors. Key areas to investigate include:

  • Incomplete O-alkylation: The initial ether formation may not have gone to completion. Ensure you are using an appropriate base and solvent combination to facilitate the reaction.

  • Suboptimal Cyclization Conditions: The ring-closure step is often sensitive to reaction temperature and the choice of dehydrating agent. Excessively high temperatures can lead to decomposition.

  • Inefficient Demethylation: The final deprotection step can be challenging. The choice of demethylating agent and reaction conditions must be compatible with the benzofuran core to avoid degradation.

  • C-Alkylation Side Reaction: A significant portion of your starting material may be consumed by the competing C-alkylation reaction, which is a common side reaction in the alkylation of phenols.

Q3: How can I purify this compound effectively?

A3: Purification of the final product to high purity (>99%) can be challenging. A multi-step approach is often necessary:

  • Column Chromatography: This is the primary method for separating this compound from unreacted starting materials, intermediates, and side products. Silica gel is a common stationary phase, and a gradient elution with a solvent system like hexane/ethyl acetate is typically employed.

  • Recrystallization: Following chromatography, recrystallization from a suitable solvent can further enhance the purity of the product.

  • Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized as a final polishing step.

Troubleshooting Guides

Issue 1: Formation of C-Alkylated Byproducts During O-Alkylation

A common side reaction in the synthesis of this compound is the alkylation of the aromatic ring (C-alkylation) instead of the phenolic oxygen (O-alkylation). This leads to the formation of undesired isomers and reduces the yield of the desired intermediate.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent plays a crucial role in directing the selectivity towards O-alkylation.

    • Recommended: Use polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents do not solvate the phenoxide ion as strongly, leaving it more available for O-alkylation.[1]

    • Avoid: Protic solvents like water or alcohols (e.g., ethanol) can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and thereby promoting the competing C-alkylation.[1]

  • Choice of Base: A suitable base is required to deprotonate the phenol.

    • Commonly Used: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are effective bases for this transformation.

  • Reaction Temperature: Maintain a moderate reaction temperature. While heat is often required to drive the reaction, excessively high temperatures can sometimes favor C-alkylation.

Issue 2: Incomplete Demethylation of 6-Methoxybenzofuran

The final step of removing the methyl group from 6-methoxybenzofuran can be challenging. Incomplete reaction leads to a mixture of the desired product and the starting material, which can be difficult to separate.

Troubleshooting Steps:

  • Choice of Demethylating Agent: The selection of the right reagent is critical.

    • Harsh Reagents: Boron tribromide (BBr₃) and hydrobromic acid (HBr) are powerful demethylating agents but can be harsh and may cause degradation of the benzofuran ring if not used carefully.[2] BBr₃ reactions are typically performed at low temperatures (e.g., -78°C to 0°C) to control reactivity.[2]

    • Milder Reagents: Nucleophilic reagents like sodium 1-dodecanethiolate in a high-boiling solvent like DMF can be a milder and more selective option for this demethylation.

  • Reaction Conditions:

    • Temperature and Time: Ensure the reaction is carried out at the optimal temperature and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete conversion.

    • Stoichiometry: Use an adequate excess of the demethylating agent to drive the reaction to completion.

Data Presentation

Table 1: Comparison of O- vs. C-Alkylation of Phenols Under Different Solvent Conditions (Representative Example)

Phenolic SubstrateAlkylating AgentBaseSolventO-Alkylation Product YieldC-Alkylation Product YieldReference
2-NaphtholBenzyl BromideK₂CO₃DMFMajor ProductMinor Product[1]
2-NaphtholBenzyl BromideK₂CO₃Trifluoroethanol (TFE)Minor ProductMajor Product[1]
p-MethoxyphenolAllyl BromideNaOHToluene/Water (PTC)High SelectivityLow Selectivity

Note: The data above is illustrative of the general principles of solvent effects on O- vs. C-alkylation of phenols. Specific yields can vary depending on the exact substrates and reaction conditions.

Experimental Protocols

Synthesis of this compound from 2-Hydroxy-4-methoxybenzaldehyde

This protocol is based on an optimized, scalable synthesis.

Step 1: O-Alkylation

  • Reactants: 2-hydroxy-4-methoxybenzaldehyde, chloroacetic acid, sodium hydroxide, water.

  • Procedure:

    • Dissolve 2-hydroxy-4-methoxybenzaldehyde and sodium hydroxide in water.

    • Add a solution of chloroacetic acid in water.

    • Heat the reaction mixture to 100°C and stir for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product, 2-formyl-4-methoxyphenoxyacetic acid.

    • Filter, wash with water, and dry the solid product.

Step 2: Cyclization

  • Reactants: 2-formyl-4-methoxyphenoxyacetic acid, acetic anhydride, sodium acetate.

  • Procedure:

    • Combine 2-formyl-4-methoxyphenoxyacetic acid and sodium acetate in acetic anhydride.

    • Heat the mixture to 125-130°C and stir for several hours.

    • Cool the reaction mixture and pour it into ice water to quench the reaction and precipitate the product, 6-methoxybenzofuran.

    • Filter, wash with water, and dry the crude product. The crude product can be purified by column chromatography.

Step 3: Demethylation

  • Reactants: 6-methoxybenzofuran, sodium 1-dodecanethiolate, DMF.

  • Procedure:

    • Dissolve 6-methoxybenzofuran in DMF.

    • Add sodium 1-dodecanethiolate to the solution.

    • Heat the reaction mixture to 120-130°C and stir until the demethylation is complete (monitor by TLC).

    • Cool the reaction mixture, add water, and acidify.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography.

Mandatory Visualization

Synthesis_Pathway cluster_main Main Synthesis Pathway cluster_side Side Reaction start 2-Hydroxy-4- methoxybenzaldehyde intermediate1 2-Formyl-4-methoxy- phenoxyacetic acid start->intermediate1  O-Alkylation (Chloroacetic acid, NaOH) side_product C-Alkylated Byproduct start->side_product C-Alkylation (Favored in protic solvents) intermediate2 6-Methoxybenzofuran intermediate1->intermediate2  Cyclization (Acetic anhydride) product This compound intermediate2->product  Demethylation (e.g., Sodium 1-dodecanethiolate)

Caption: Main synthetic pathway to this compound and the competing C-alkylation side reaction.

Troubleshooting_Workflow start Low Yield of This compound check_o_alkylation Check O-Alkylation Step: - Analyze for unreacted starting material - Check for C-alkylation byproduct start->check_o_alkylation issue_o_alkylation O-Alkylation Incomplete or Side Reaction Occurred? check_o_alkylation->issue_o_alkylation solution_o_alkylation Optimize O-Alkylation: - Use aprotic solvent (DMF, DMSO) - Ensure proper base stoichiometry - Moderate temperature issue_o_alkylation->solution_o_alkylation Yes check_cyclization Check Cyclization Step: - Monitor reaction progress (TLC, LC-MS) - Analyze for starting material issue_o_alkylation->check_cyclization No end Improved Yield solution_o_alkylation->end issue_cyclization Cyclization Incomplete? check_cyclization->issue_cyclization solution_cyclization Optimize Cyclization: - Adjust temperature - Screen dehydrating agents issue_cyclization->solution_cyclization Yes check_demethylation Check Demethylation Step: - Analyze for 6-methoxybenzofuran - Check for degradation products issue_cyclization->check_demethylation No solution_cyclization->end issue_demethylation Demethylation Incomplete or Product Degradation? check_demethylation->issue_demethylation solution_demethylation Optimize Demethylation: - Use milder reagent (e.g., thiolates) - Adjust reaction time and temperature - Ensure sufficient reagent issue_demethylation->solution_demethylation Yes issue_demethylation->end No solution_demethylation->end

Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.

References

Optimizing reaction conditions for improved yield of 6-Hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the improved yield of 6-Hydroxybenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A common and effective method is a three-step process starting from 2-hydroxy-4-methoxybenzaldehyde. This involves:

  • Reaction with chloroacetic acid.

  • Formation of 6-methoxybenzofuran in acetic anhydride.

  • Demethylation to yield this compound.[1][2]

Another approach involves a robust four-step, one-pot process to produce this compound-3-carboxylic acid, which can be a precursor or a related target molecule.[3][4]

Q2: What are the key factors affecting the yield of this compound?

Several factors can significantly influence the reaction yield, including the choice of reagents, solvent, temperature, and reaction time. For instance, in certain cyclization reactions to form the benzofuran ring, the choice of base and solvent system is critical. The use of Cesium Carbonate (Cs₂CO₃) in Dimethylformamide (DMF) has been shown to provide higher yields and shorter reaction times compared to other base/solvent combinations.[5]

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For a more detailed understanding of the reaction sequence and the formation of intermediates, ¹H NMR monitoring can be employed.[3][4]

Troubleshooting Guide

Low product yield and the formation of impurities are common challenges in the synthesis of this compound. This guide provides solutions to frequently encountered problems.

dot

References

Troubleshooting low yield in the synthesis of 5-hydroxybenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges, particularly low yields, encountered during the synthesis of 5-hydroxybenzofurans.

Frequently Asked Questions (FAQs)

Q1: My PIDA-mediated synthesis of a 5-hydroxybenzofuran is giving a low yield. What are the most critical parameters to investigate?

Low yields in the PIDA (phenyliodine(III) diacetate)-mediated synthesis of 5-hydroxybenzofurans from hydroquinones and β-dicarbonyl compounds can often be attributed to several key factors. Optimization of the catalyst, oxidant, solvent, and temperature is crucial for the success of this reaction.[1][2]

Troubleshooting Steps:

  • Catalyst and Oxidant Choice: The combination of a Lewis acid catalyst and an appropriate oxidant is critical. While various catalysts can be screened, Zinc Iodide (ZnI₂) in combination with PIDA as the oxidant has been shown to provide good yields.[2] If yields are low, ensure the PIDA is fresh, as it can degrade over time.

  • Solvent Selection: The reaction is highly sensitive to the solvent. Chlorobenzene and toluene have been reported to give good yields, while solvents like DMF, THF, and ethanol can be detrimental to the reaction, resulting in trace amounts of product or no reaction at all.[2]

  • Temperature Control: The reaction yield can be temperature-dependent. An optimal temperature of around 95 °C has been reported for the ZnI₂/PIDA system in chlorobenzene.[2][3] Lower temperatures may lead to incomplete conversion, while excessively high temperatures could promote side reactions or decomposition.

  • Substrate Electronic and Steric Effects: The electronic properties and steric bulk of the starting materials play a significant role.

    • β-Dicarbonyl Compound: The yield tends to decrease as the size of the acyl group on the β-dicarbonyl compound increases.[1][2] Substrates that are less prone to enolization may also result in lower yields.[2]

    • Hydroquinone: Electron-donating groups on the hydroquinone substrate can significantly increase the product yield, with yields up to 96% being reported.[2][3] Conversely, electron-withdrawing groups on the hydroquinone can be detrimental.

    • Aryl-β-ketoesters: Poor yields are often observed when electron-withdrawing groups are present on the aromatic ring of an aryl-β-ketoester.[2][3]

Q2: I am attempting a multi-step synthesis of 5-hydroxybenzofuran involving a demethylation step, and the yield is poor. What are the potential issues?

A common alternative route to 5-hydroxybenzofuran involves the cyclization of a methoxy-substituted precursor followed by demethylation.[4] Low yields in this sequence can arise from either the cyclization or the demethylation step.

Troubleshooting Steps:

  • Cyclization Efficiency: The cyclization of 2-(2,4-dimethoxyphenoxy)acetaldehyde diethyl acetal to 5-methoxybenzofuran using polyphosphoric acid (PPA) can be low-yielding (around 35%).[4] Ensure the PPA is fresh and the reaction is conducted under anhydrous conditions.

  • Demethylation Challenges: The final demethylation step to yield 5-hydroxybenzofuran can be problematic.[4] The choice of demethylating agent and reaction conditions is critical to avoid side reactions or incomplete conversion. While not specified for this exact substrate in the provided context, common demethylating agents like boron tribromide (BBr₃) or hydrobromic acid (HBr) require careful temperature control and stoichiometric amounts to prevent unwanted side reactions on the benzofuran core.

Q3: My Sonogashira coupling to form a 2-(1-alkynyl)phenol intermediate is failing or giving significant byproducts. How can I troubleshoot this?

The Sonogashira coupling is a key reaction for synthesizing benzofuran precursors from o-iodophenols and terminal alkynes.[5] Low yields or failure are often due to catalyst deactivation or competing side reactions.[6]

Troubleshooting Steps:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen.[6]

    • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Solvents and reagents should be thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas. The formation of palladium black is a visual indicator of catalyst decomposition.[7]

    • Catalyst Quality: Use high-quality palladium and copper catalysts. Poor quality or improperly stored catalysts can be inactive.[7]

  • Alkyne Homocoupling (Glaser Coupling): This is a major side reaction, especially when a copper co-catalyst is used in the presence of oxygen.[6][8]

    • Copper-Free Conditions: Consider running the reaction without a copper co-catalyst. This may require higher palladium loading or specific ligands but eliminates the primary pathway for homocoupling.[6]

    • Slow Addition: Adding the terminal alkyne slowly can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[6]

    • Base Selection: The choice of amine base can influence the rate of homocoupling. Bulky amines like diisopropylethylamine (DIPEA) may be beneficial.[6]

  • Poor Substrate Reactivity: Aryl bromides are less reactive than aryl iodides in Sonogashira couplings.[6][9] If using an aryl bromide, higher temperatures or a more active catalyst system may be required.[9]

Q4: I am struggling with the purification of my 5-hydroxybenzofuran derivative. What are the best practices?

The purification of hydroxylated benzofurans can be challenging due to their polarity and potential for degradation on silica gel.[10]

Troubleshooting Steps:

  • Column Chromatography Optimization:

    • Solvent System: Use thin-layer chromatography (TLC) to determine the optimal eluent system. A gradient of ethyl acetate in hexanes is a common starting point for benzofuran derivatives.[11]

    • Stationary Phase: If separation is poor on silica gel due to similar polarities of the product and impurities, consider using a different stationary phase like alumina.[10]

    • Deactivation of Silica Gel: If you suspect your compound is acid-sensitive and degrading on the column, you can deactivate the silica gel by adding a small percentage of triethylamine to the eluent.[10]

  • Recrystallization:

    • Solvent Selection: If the product is a solid, recrystallization is an excellent purification method. Test various solvents to find one in which the product is soluble when hot but sparingly soluble when cold. Mixtures like ethyl acetate/hexanes or ethanol/water can be effective.[11]

    • Slow Cooling: To obtain well-formed crystals and avoid the product "oiling out," allow the hot solution to cool slowly to room temperature before placing it in a refrigerator or ice bath.[10]

  • Dealing with Isomeric Impurities: Regioisomers can be particularly difficult to separate. If standard chromatography and recrystallization fail, preparative HPLC may be necessary to achieve high purity.[11]

Quantitative Data Summary

Table 1: Optimization of PIDA-Mediated 5-Hydroxybenzofuran Synthesis

EntryCatalyst (0.25 mmol)Oxidant (0.55 mmol)Solvent (5 mL)Temp (°C)Yield (%)
1ZnI₂DDQDCE8540
2ZnI₂PIDADCE8561
3Zn(OTf)₂PIDADCE8556
4Cu(OTf)₂PIDADCE8545
5Sc(OTf)₃PIDADCE8541
6In(OTf)₃PIDADCE8538
7Bi(OTf)₃PIDADCE8542
8ZnI₂PIDAPhCl9581
9ZnI₂PIDAPhCl11083
10ZnI₂PIDAToluene8569
11ZnI₂PIDACHCl₃8564
12ZnI₂PIDACH₃CN8535
13ZnI₂PIDADMF85ND
14ZnI₂PIDATHF85trace
15ZnI₂PIDAEtOH85trace

Reaction conditions: Hydroquinone (0.50 mmol), Ethyl acetoacetate (1.00 mmol), catalyst, and oxidant in the specified solvent were stirred for 6 hours. Isolated yields are reported. Data sourced from Lin et al., 2022.[2]

Detailed Experimental Protocols

Protocol 1: General Procedure for PIDA-Mediated Synthesis of 5-Hydroxybenzofurans

This protocol is based on the work of Lin et al. (2022).[1]

  • To a dried reaction flask, add the hydroquinone substrate (0.50 mmol), the β-dicarbonyl compound (1.00 mmol), Zinc Iodide (ZnI₂) (0.25 mmol), and phenyliodine(III) diacetate (PIDA) (0.55 mmol).

  • Add chlorobenzene (5 mL) to the flask.

  • Stir the reaction mixture at 95 °C for 6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and quench the reaction with water.

  • Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-hydroxybenzofuran.

Protocol 2: Synthesis of 5-Hydroxybenzofuran via Cyclization and Demethylation

This protocol is adapted from the work of G. Galambos et al.[4]

Step 1: Synthesis of 5-Methoxybenzofuran

  • To a solution of 2-(2,4-dimethoxyphenoxy)acetaldehyde diethyl acetal in benzene, add polyphosphoric acid.

  • Heat the mixture to effect cyclization.

  • After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product to obtain 5-methoxybenzofuran.

Step 2: Demethylation to 5-Hydroxybenzofuran

  • Dissolve the 5-methoxybenzofuran from the previous step in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution (e.g., to -78 °C) and add a demethylating agent (e.g., boron tribromide) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with methanol or water.

  • Perform an aqueous work-up, extract the product, and purify by column chromatography to yield 5-hydroxybenzofuran.

Visualizations

Troubleshooting_Low_Yield cluster_pida PIDA-Mediated Synthesis cluster_sonogashira Sonogashira Coupling Intermediate cluster_purification Purification Issues start Low Yield in 5-Hydroxybenzofuran Synthesis pida_check Check Reaction Parameters start->pida_check s_check Troubleshoot Coupling start->s_check pur_check Optimize Purification start->pur_check pida_catalyst Catalyst/Oxidant (ZnI₂/PIDA) pida_check->pida_catalyst pida_solvent Solvent (Chlorobenzene/Toluene) pida_check->pida_solvent pida_temp Temperature (~95 °C) pida_check->pida_temp pida_substrate Substrate Effects (Steric/Electronic) pida_check->pida_substrate s_catalyst Catalyst Deactivation (Check Inert Atmosphere) s_check->s_catalyst s_side_reaction Side Reactions (Glaser Coupling) s_check->s_side_reaction s_reactivity Substrate Reactivity (Ar-I > Ar-Br) s_check->s_reactivity pur_column Column Chromatography (Solvent Gradient, Alt. Phase) pur_check->pur_column pur_recrystal Recrystallization (Solvent Choice, Slow Cooling) pur_check->pur_recrystal

Caption: Troubleshooting workflow for low reaction yield.

PIDA_Mechanism_Pathway hydroquinone Hydroquinone pida_z_ni2 PIDA, ZnI₂ hydroquinone->pida_z_ni2 dicarbonyl β-Dicarbonyl dicarbonyl->pida_z_ni2 intermediate_A Intermediate A (1,4-Michael Adduct) pida_z_ni2->intermediate_A intermediate_B Intermediate B (Keto-enol Tautomer) intermediate_A->intermediate_B Tautomerization intermediate_C Intermediate C intermediate_B->intermediate_C Intramolecular Cyclization product 5-Hydroxybenzofuran intermediate_C->product Aromatization

Caption: Proposed PIDA-mediated reaction pathway.

Sonogashira_Troubleshooting start Low Yield in Sonogashira Coupling issue1 Significant Alkyne Homocoupling? start->issue1 issue2 Reaction Sluggish/ No Product? start->issue2 issue1->issue2 No solution1a Run under Copper-Free Conditions issue1->solution1a Yes solution1b Ensure Rigorous Inert Atmosphere issue1->solution1b Yes solution1c Slow Addition of Alkyne issue1->solution1c Yes solution2a Degas Solvents and Reagents issue2->solution2a Yes solution2b Check Catalyst Quality issue2->solution2b Yes solution2c Increase Temperature if using Aryl Bromide issue2->solution2c Yes

Caption: Sonogashira coupling troubleshooting guide.

References

Technical Support Center: Purification of 6-Hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Hydroxybenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in this compound are often related to its synthetic route. Common impurities include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, in a typical synthesis starting from 2-hydroxy-4-methoxybenzaldehyde, you might encounter:

  • Starting Materials: 2-hydroxy-4-methoxybenzaldehyde and chloroacetic acid.[1]

  • Intermediates: 6-Methoxybenzofuran, which is the precursor before the final demethylation step.[1]

  • Byproducts: Products of side reactions, which can vary depending on the specific synthetic conditions.

Q2: My purified this compound is degrading upon storage. How can I prevent this?

A2: this compound, like many phenolic compounds, is susceptible to oxidation. Degradation can be accelerated by exposure to light, air (oxygen), and high temperatures. To minimize degradation:

  • Storage Conditions: Store the purified compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Choice: If storing in solution, use a high-purity, degassed solvent. Solutions are generally less stable than the solid form.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: Several analytical methods can be used to determine the purity of this compound. The choice of method depends on the required level of detail and the available instrumentation.

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the progress of purification and for a qualitative assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities. A reversed-phase C18 column is often used.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if they have distinct signals from the main compound.

  • UV-Vis Spectrophotometry: Can be used for a quick purity check if the impurities have significantly different absorption spectra from this compound.[4]

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography

Question: I am losing a significant amount of my this compound during column chromatography. What could be the cause and how can I improve the yield?

Answer: Low recovery from column chromatography can be due to several factors. Here are some common causes and solutions:

  • Irreversible Adsorption: this compound, being a phenolic compound, can sometimes bind irreversibly to silica gel, especially if the silica is acidic.

    • Solution: Deactivate the silica gel by adding 1-2% triethylamine to your eluent system. Alternatively, use a different stationary phase like neutral alumina.

  • Improper Solvent System: If the eluent is not polar enough, your compound may not move off the column. If it's too polar, it may co-elute with impurities.

    • Solution: Optimize your solvent system using Thin-Layer Chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5] A gradient elution, gradually increasing the polarity, can often provide better separation and recovery.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation and product loss.

    • Solution: A general rule of thumb is to use a silica gel to crude compound ratio of at least 30:1 (w/w).

Problem 2: Oiling Out During Recrystallization

Question: My this compound is forming an oil instead of crystals during recrystallization. What should I do?

Answer: "Oiling out" is a common problem in recrystallization and can be addressed by modifying your procedure:

  • High Solute Concentration: The concentration of your compound in the solvent might be too high.

    • Solution: Add a small amount of hot solvent to the oiled-out mixture to try and dissolve it, then allow it to cool slowly.

  • Cooling Too Rapidly: If the solution is cooled too quickly, the compound may not have enough time to form a crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of pure this compound can also induce crystallization.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvents or solvent pairs. For a phenolic compound like this compound, solvents like ethanol, methanol, or a mixture of ethyl acetate and hexanes can be effective.[6][7]

Problem 3: Persistent Impurities After Purification

Question: I have tried both column chromatography and recrystallization, but I still have a persistent impurity in my this compound. How can I remove it?

Answer: If a particular impurity is difficult to remove, it likely has similar polarity and solubility properties to your target compound. Here are some advanced strategies:

  • Sequential Purification: A combination of purification techniques is often more effective. Try performing column chromatography first to remove the bulk of impurities, followed by a meticulous recrystallization to achieve high purity.

  • Optimize Recrystallization:

    • Solvent Screening: Test a wider range of solvents and solvent mixtures.

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature. This can sometimes yield high-quality crystals.

  • Preparative HPLC: For very challenging separations, preparative HPLC can be a powerful tool to isolate highly pure this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of this compound

Purification TechniqueSolvent System (v/v)Typical Purity AchievedReference
Column ChromatographyHexanes / Ethyl Acetate (Gradient)>95%[2][5]
RecrystallizationMethanol / AcetoneHigh[8]
RecrystallizationEthanol / WaterHigh[7]
RecrystallizationEthyl Acetate / HexanesHigh[7]

Table 2: Analytical Methods for Purity Assessment of this compound

Analytical MethodTypical ConditionsInformation ProvidedReference
TLC Silica gel plate, Hexanes:Ethyl Acetate (e.g., 7:3) eluent, UV visualizationQualitative assessment of purity and reaction progress[5]
HPLC C18 column, Acetonitrile:Water gradient with 0.1% formic acidQuantitative purity, detection of trace impurities[2][3]
¹H NMR CDCl₃ or DMSO-d₆ solventStructural confirmation, identification and quantification of impurities[9]
GC-MS Capillary column (e.g., HP-5MS)Identification of volatile impurities and byproducts[3]

Experimental Protocols

Protocol 1: Column Chromatography of this compound

1. Preparation of the Column:

  • Select a glass column of appropriate size.
  • Add a small plug of cotton or glass wool to the bottom.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
  • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
  • Add another layer of sand on top of the packed silica gel.[10]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a moderately polar solvent like dichloromethane or the initial eluent.
  • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
  • Carefully add the sample to the top of the column.[2][10]

3. Elution:

  • Start eluting with the initial non-polar solvent mixture.
  • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.
  • Collect fractions and monitor them by TLC.

4. Isolation:

  • Combine the fractions containing the pure this compound.
  • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization of this compound

1. Solvent Selection:

  • In a small test tube, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.
  • A good solvent will dissolve the compound when hot but will result in low solubility at room temperature. A methanol/acetone or ethyl acetate/hexanes mixture can be a good starting point.[7][8]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the clear solution to cool slowly to room temperature.
  • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals under vacuum.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Dissolution Dissolution in Minimal Solvent Crude->Dissolution Column Column Chromatography (Silica Gel) Dissolution->Column Fractions Collect Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Monitor Combine Combine Pure Fractions TLC->Combine Identify Evaporation Solvent Evaporation Combine->Evaporation Pure_Column Purified this compound (>95%) Evaporation->Pure_Column Recrystallization Recrystallization Pure_Column->Recrystallization Optional Further Purification Crystals Collect Crystals Recrystallization->Crystals High_Purity High Purity this compound (>99%) Crystals->High_Purity

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Assess Purity (TLC/HPLC) Start->CheckPurity LowYield Low Yield? CheckPurity->LowYield Purity Low Success Successful Purification CheckPurity->Success Purity High OilingOut Oiling Out? LowYield->OilingOut No OptimizeColumn Optimize Column: - Deactivate Silica - Gradient Elution - Check Loading LowYield->OptimizeColumn Yes PersistentImpurity Persistent Impurity? OilingOut->PersistentImpurity No OptimizeRecryst Optimize Recrystallization: - Change Solvent - Slow Cooling - Seeding OilingOut->OptimizeRecryst Yes SequentialPurification Sequential Purification: Column then Recrystallization PersistentImpurity->SequentialPurification Yes PersistentImpurity->Success No OptimizeColumn->Start OptimizeRecryst->Start SequentialPurification->Start

Caption: Troubleshooting decision tree for purification issues.

References

How to improve the stability of 6-Hydroxybenzofuran in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Hydroxybenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound in solution?

A1: The stability of this compound, a phenolic compound, is influenced by several factors. The primary drivers of degradation include:

  • pH: this compound is generally more stable in acidic conditions and becomes increasingly unstable in neutral to alkaline environments, which can lead to auto-oxidation.[1][2]

  • Oxygen: The presence of dissolved oxygen is a critical factor in the oxidative degradation of phenolic compounds like this compound.[3][4]

  • Light: Exposure to light, particularly UV light, can induce photo-oxidation and accelerate degradation.

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.[3]

  • Metal Ions: The presence of metal ions, such as iron and copper, can catalyze oxidative degradation.

Q2: What are the visual indicators of this compound degradation?

A2: A common sign of oxidation of phenolic compounds is a change in the color of the solution. Solutions of this compound may turn from colorless to yellow or brown as oxidation and polymerization of degradation products occur.

Q3: What are the recommended storage conditions for this compound solutions to ensure long-term stability?

A3: For optimal long-term stability, this compound solutions should be stored under the following conditions:

  • Temperature: Store solutions at low temperatures, such as refrigeration (2-8°C) or frozen (-20°C or -80°C).

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Oxygen: Minimize exposure to oxygen by using tightly sealed containers. For maximum stability, the solvent can be degassed by sparging with an inert gas like nitrogen or argon before preparing the solution, and the headspace of the vial can be flushed with the inert gas before sealing.[4][5][6]

  • pH: Maintain a slightly acidic pH (e.g., pH 3-5) to reduce the susceptibility of the phenolic hydroxyl group to oxidation.[1][2]

Q4: Which antioxidants can be used to improve the stability of this compound in solution?

A4: The addition of antioxidants can effectively prevent oxidation. Commonly used antioxidants for phenolic compounds include:

  • Ascorbic Acid (Vitamin C): Often used due to its strong reducing properties.[1][7][8]

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used to prevent oxidation in organic compounds.

  • Ethylenediaminetetraacetic acid (EDTA): While primarily a chelating agent, EDTA can enhance stability by binding metal ions that catalyze oxidation.[7]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Solution turns yellow/brown shortly after preparation. Oxidation of this compound. 1. Prepare fresh solutions before use. 2. Work under low light conditions. 3. Use degassed solvents. Sparge solvents with an inert gas (nitrogen or argon) for 15-30 minutes before use to remove dissolved oxygen.[4][5][6]4. Maintain an acidic pH. Prepare solutions in a buffer with a pH between 3 and 5.5. Add an antioxidant. Incorporate ascorbic acid (e.g., 0.1% w/v) or BHT (e.g., 0.01% w/v) into the solution.[1][7][8]6. Add a chelating agent. Include EDTA (e.g., 0.1 mM) to sequester catalytic metal ions.[7]
Inconsistent results in biological assays. Degradation of this compound in the assay medium. 1. Prepare stock solutions in a stable solvent and dilute into aqueous media immediately before the experiment. 2. Minimize the incubation time of the compound in the assay medium.3. Consider the pH of the culture medium. If possible, perform the assay in a medium with a slightly acidic pH, ensuring it is compatible with the biological system.
Loss of compound during analytical quantification (e.g., HPLC). Degradation in the autosampler or during sample processing. 1. Use a refrigerated autosampler set to a low temperature (e.g., 4°C).2. Prepare samples in amber vials to protect from light.3. Acidify the mobile phase for HPLC analysis (e.g., with 0.1% formic or acetic acid) to improve the stability of the compound during the run.[9]

Quantitative Data Summary

The following table provides hypothetical stability data for this compound under various conditions to illustrate the impact of different stabilization strategies. Note: This data is for illustrative purposes and may not represent actual experimental results.

Condition Stabilizer % Degradation (24h at RT) % Degradation (7 days at 4°C)
Aqueous Solution (pH 7) None45%70%
Aqueous Solution (pH 4) None15%25%
Aqueous Solution (pH 7) 0.1% Ascorbic Acid10%18%
Aqueous Solution (pH 4) 0.1% Ascorbic Acid<5%<8%
Aqueous Solution (pH 7) 0.1 mM EDTA30%55%
Aqueous Solution (pH 4) 0.1% Ascorbic Acid + 0.1 mM EDTA<3%<5%
Aqueous Solution (pH 7, Degassed with N₂) None20%35%
Aqueous Solution (pH 4, Degassed with N₂) 0.1% Ascorbic Acid<2%<4%

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

Objective: To prepare a stock solution of this compound with enhanced stability for use in downstream experiments.

Materials:

  • This compound

  • Solvent (e.g., DMSO, Ethanol, or an appropriate buffer)

  • Ascorbic Acid

  • EDTA disodium salt

  • Inert gas (Nitrogen or Argon)

  • Amber vials

Procedure:

  • Solvent Degassing: Sparge the chosen solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.[4][5][6]

  • Prepare Stabilizer Stock Solutions:

    • Prepare a 10% (w/v) stock solution of ascorbic acid in the degassed solvent.

    • Prepare a 10 mM stock solution of EDTA in the degassed solvent.

  • Prepare this compound Stock Solution:

    • In an amber vial, add the desired amount of this compound.

    • Add the degassed solvent to dissolve the compound.

    • Add the ascorbic acid stock solution to a final concentration of 0.1% (w/v).

    • Add the EDTA stock solution to a final concentration of 0.1 mM.

    • Vortex briefly to mix.

  • Inert Gas Overlay: Flush the headspace of the vial with the inert gas before tightly sealing the cap.

  • Storage: Store the solution at -20°C or -80°C for long-term storage or at 2-8°C for short-term use.

Protocol 2: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.[3][7][10]

Materials:

  • This compound solution (prepared as in Protocol 1, but without stabilizers for the control arm)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Test Samples: Prepare solutions of this compound at a known concentration in a suitable solvent.

  • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 2 hours.

  • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate a solution at 60°C in the dark for 7 days.

  • Photolytic Degradation: Expose a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Samples: Store control samples of the same solution protected from light at -20°C.

  • Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize the acidic and basic samples, and analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to profile any degradation products.

Visualizations

degradation_pathway This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates Oxidation (O₂, Light, Metal Ions, High pH) Degradation Products Degradation Products Oxidized Intermediates->Degradation Products Further Reactions

Caption: Simplified degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution stabilize Add Stabilizers (e.g., Ascorbic Acid, EDTA) prep->stabilize degas Use Degassed Solvents stabilize->degas acid Acid Hydrolysis degas->acid base Base Hydrolysis degas->base oxidation Oxidation (H₂O₂) degas->oxidation thermal Thermal Stress degas->thermal photo Photostability degas->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc quantify Quantify Degradation hplc->quantify

Caption: Workflow for a forced degradation study of this compound.

stabilization_logic start Is the this compound solution showing signs of degradation? check_ph Is the pH acidic (3-5)? start->check_ph Yes stable Solution is likely stable. start->stable No adjust_ph Adjust pH to 3-5 using a suitable buffer. check_ph->adjust_ph No check_oxygen Was the solvent degassed? check_ph->check_oxygen Yes adjust_ph->check_oxygen degas_solvent Sparge solvent with inert gas (N₂ or Ar). check_oxygen->degas_solvent No check_antioxidant Is an antioxidant present? check_oxygen->check_antioxidant Yes degas_solvent->check_antioxidant add_antioxidant Add Ascorbic Acid (0.1%) or BHT (0.01%). check_antioxidant->add_antioxidant No check_light Is the solution protected from light? check_antioxidant->check_light Yes add_antioxidant->check_light use_amber_vials Store in amber vials or wrap in foil. check_light->use_amber_vials No check_light->stable Yes use_amber_vials->stable

Caption: Decision tree for troubleshooting this compound solution instability.

References

Technical Support Center: Overcoming Solubility Challenges of 6-Hydroxybenzofuran in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions to address the solubility issues of 6-Hydroxybenzofuran in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate out of solution in my aqueous-based biological assay?

A1: this compound is a hydrophobic molecule with limited aqueous solubility. Precipitation is a common issue when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium. This occurs because the concentration of this compound exceeds its solubility limit in the final aqueous environment.

Q2: What is the maximum concentration of Dimethyl Sulfoxide (DMSO) I can use in my cell-based assay?

A2: The final concentration of DMSO should generally be kept below 0.5% (v/v) to minimize cytotoxicity in most cell lines. However, some robust cell lines may tolerate up to 1%. Primary cells and more sensitive cell lines may exhibit toxic effects at lower concentrations. It is crucial to perform a vehicle control experiment with the same final DMSO concentration as your test samples to assess its impact on your specific experimental system.

Q3: I'm still observing precipitation even at low DMSO concentrations. What are my alternatives?

A3: If precipitation persists, several alternative formulation strategies can be employed to enhance the solubility of this compound. These include the use of cyclodextrins to form inclusion complexes, preparing lipid-based formulations, or creating nanosuspensions. Each of these methods aims to improve the dispersibility and apparent solubility of the compound in aqueous media.

Q4: Can I heat or sonicate my solution to dissolve the this compound?

A4: Gentle warming and brief sonication can be used to aid the dissolution of this compound in the initial solvent to prepare a stock solution. However, care must be taken as excessive heat may degrade the compound. For working solutions in biological assays, it is generally not recommended to heat the entire assay plate as this can negatively affect the cells and other biological components. In-well sonication can sometimes be used to help re-dissolve compounds that have precipitated in the assay plate.

Q5: How should I prepare my serial dilutions to minimize precipitation?

A5: It is recommended to perform serial dilutions of your high-concentration stock solution in 100% DMSO first. Then, add a small volume of each DMSO dilution directly to the final aqueous assay medium. This approach avoids creating an intermediate aqueous dilution at a high concentration, which is more prone to precipitation.

Data Presentation: Solubility and Stock Solution Recommendations

SolventMiscibility with WaterRecommended Max. Stock ConcentrationFinal Assay Concentration Considerations
DMSO Miscible10-50 mMKeep final concentration ≤ 0.5% (v/v)
Ethanol Miscible10-30 mMKeep final concentration ≤ 0.5% (v/v); can be more volatile
Methanol Miscible10-30 mMGenerally more toxic to cells than DMSO or ethanol
Water -Very LowNot recommended for initial stock solution preparation

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (e.g., DMSO)

Objective: To prepare a stock solution of this compound and dilute it into a biological assay medium.

Materials:

  • This compound powder

  • 100% DMSO, sterile-filtered

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Final assay medium (e.g., cell culture medium, buffer)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mM).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be applied if necessary. Visually inspect the solution to ensure no solid particles remain.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.

    • Directly add a small volume (e.g., 1 µL) of each DMSO dilution to the wells of your assay plate containing the final assay medium to reach the desired final concentrations. Ensure rapid mixing to facilitate dispersion.

    • Always include a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.

Protocol 2: Solubilization using Cyclodextrins

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water or aqueous buffer

  • Stir plate and magnetic stir bar

  • Vortex mixer

Procedure:

  • Preparation of Cyclodextrin Solution:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). The concentration may need to be optimized.

  • Complex Formation (Kneading Method):

    • Place the this compound powder in a mortar.

    • Add a small amount of the cyclodextrin solution to form a paste.

    • Knead the paste for 30-60 minutes.

    • Gradually add more of the cyclodextrin solution while continuing to mix.

    • The resulting solution containing the complex can then be sterile-filtered and used for preparing working solutions in the assay medium.

  • Assay Preparation:

    • Dilute the this compound-cyclodextrin complex solution into the final assay medium.

    • Include a vehicle control with the same concentration of cyclodextrin.

Visual Troubleshooting and Workflow

The following diagram illustrates a typical workflow for troubleshooting solubility issues with this compound in biological assays.

G cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshoot Troubleshooting cluster_solutions Potential Solutions start Start with this compound Powder dissolve_dmso Dissolve in 100% DMSO (e.g., 20 mM) start->dissolve_dmso check_sol Visually Inspect for Complete Dissolution dissolve_dmso->check_sol dilute_assay Dilute into Aqueous Assay Medium check_sol->dilute_assay observe Observe for Precipitation dilute_assay->observe precip_yes Precipitation Observed observe->precip_yes Yes precip_no No Precipitation observe->precip_no No lower_conc Lower Final Concentration precip_yes->lower_conc change_protocol Modify Dilution Protocol (Dilute in DMSO first) precip_yes->change_protocol use_cd Use Cyclodextrins precip_yes->use_cd other_form Consider Other Formulations (e.g., Nanosuspension) precip_yes->other_form end_point Proceed with Assay precip_no->end_point lower_conc->dilute_assay change_protocol->dilute_assay use_cd->dilute_assay other_form->dilute_assay

Caption: Workflow for addressing solubility of this compound.

Technical Support Center: Refining the Work-up Procedure for 6-Hydroxybenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the work-up procedure for the synthesis of 6-hydroxybenzofuran. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to facilitate a more efficient and successful purification process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the work-up and purification of this compound in a question-and-answer format.

Issue 1: Low Purity of this compound After Initial Extraction

  • Question: After quenching the demethylation reaction and performing an initial extraction, my crude this compound shows significant impurities on TLC and NMR. What are the likely causes and how can I improve the initial work-up?

  • Answer: Low purity after the initial work-up can stem from several factors. Incomplete reaction, side-product formation, or inefficient extraction can all contribute. To address this, consider the following:

    • Ensure Complete Reaction: Before beginning the work-up, confirm the complete consumption of the starting material (e.g., 6-methoxybenzofuran) by thin-layer chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or adjusting the temperature.

    • Proper Quenching: The quenching process is critical. If using a strong acid for demethylation, careful and slow neutralization with a base (e.g., saturated sodium bicarbonate solution) is necessary to avoid side reactions that can be promoted by localized heat.

    • Optimize Extraction: The choice of extraction solvent is important. Ethyl acetate is a commonly used solvent for extracting phenolic compounds like this compound. Ensure you are using an adequate volume of solvent and performing multiple extractions (e.g., 3 x 50 mL for a small-scale reaction) to maximize the recovery of your product from the aqueous layer. A brine wash of the combined organic layers can help to remove residual water and some water-soluble impurities.

Issue 2: Difficulty in Removing Impurities by Column Chromatography

  • Question: I am struggling to separate this compound from impurities using silica gel column chromatography. The fractions are either mixed or the product elutes with a persistent impurity. What can I do?

  • Answer: Co-elution of impurities is a common challenge in chromatography. Here are several strategies to improve your separation:

    • Optimize the Solvent System: The polarity of the eluent is the most critical parameter. For this compound, a gradient elution with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically effective. Start with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increase the concentration of the polar solvent. Use TLC to determine the optimal solvent system that provides good separation between your product and the impurities.

    • Consider a Different Stationary Phase: If silica gel (which is acidic) is causing streaking or degradation of your compound, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of phenolic compounds.

    • Dry Loading vs. Wet Loading: If your crude product has low solubility in the initial chromatography solvent, consider a dry loading technique. This involves adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of your column. This can lead to better band resolution compared to wet loading a concentrated solution.

Issue 3: Product "Oiling Out" During Recrystallization

  • Question: When I attempt to recrystallize my this compound, it separates as an oil instead of forming crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. To encourage crystallization, you can try the following:

    • Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system like ethyl acetate/hexanes or ethanol/water can be effective. Start by dissolving the compound in a minimum amount of the more soluble solvent (e.g., ethyl acetate or ethanol) at an elevated temperature, and then slowly add the less soluble "anti-solvent" (e.g., hexanes or water) until the solution becomes slightly turbid.

    • Slow Cooling: Rapid cooling often leads to oiling out. Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can further cool the flask in an ice bath to maximize crystal formation.

    • Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the meniscus. The small scratches on the glass can provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure this compound, you can add a "seed crystal" to the cooled solution to initiate crystallization.

    • Purity of the Material: If the material is highly impure, it may be necessary to first purify it by column chromatography to remove the impurities that are inhibiting crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a typical work-up procedure for a demethylation reaction to synthesize this compound?

A1: A general work-up procedure after a demethylation reaction (e.g., using BBr₃ or L-selectride) involves quenching the reaction, separating the aqueous and organic layers, extracting the aqueous layer, washing the combined organic layers, drying, and concentrating the solution to obtain the crude product. A detailed protocol is provided in the "Experimental Protocols" section below.

Q2: What are some common impurities I might encounter in the synthesis of this compound?

A2: Common impurities can include unreacted starting material (6-methoxybenzofuran), byproducts from the demethylation reagent, and potentially over-alkylated or rearranged products depending on the specific synthetic route and conditions used.

Q3: How can I effectively dry my organic extracts containing this compound?

A3: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used drying agents. Add the drying agent to the organic solution and swirl until the drying agent no longer clumps together, indicating that the water has been absorbed. Filter off the drying agent before removing the solvent under reduced pressure.

Q4: What is a good solvent system for running a TLC of this compound?

A4: A good starting point for a TLC solvent system is a mixture of hexanes and ethyl acetate. A common ratio to try is 7:3 or 8:2 (hexanes:ethyl acetate). The ideal ratio will provide a retention factor (Rf) of around 0.3-0.5 for the this compound spot.

Data Presentation

The following table summarizes typical parameters for the purification of this compound. Please note that these are starting points and may require optimization based on the specific reaction scale and impurity profile.

Purification TechniqueParameterTypical Value/RangeNotes
Column Chromatography Stationary Phase Silica Gel (60 Å, 230-400 mesh)Alumina can be used as an alternative if the compound is sensitive to the acidic nature of silica gel.
Eluent System Hexanes/Ethyl AcetateStart with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity of the eluent. The optimal gradient should be determined by TLC analysis.
Loading Ratio 1:30 to 1:50 (Crude Product:Silica Gel, w/w)A higher ratio of silica gel to crude product generally results in better separation.
Typical Yield 70-90%The yield can vary depending on the purity of the crude material and the efficiency of the separation.
Recrystallization Solvent System Ethyl Acetate/Hexanes or Ethanol/WaterThe ideal solvent system will dissolve the compound when hot and result in low solubility when cold.
Procedure Dissolve in a minimum of hot solvent, cool slowlySlow cooling is crucial to obtain well-formed crystals and avoid oiling out.
Typical Recovery 80-95%Recovery rates depend on the solubility of the compound in the chosen solvent system at low temperatures.

Experimental Protocols

Protocol 1: General Work-up Procedure for the Demethylation of 6-Methoxybenzofuran

This protocol provides a general guideline for the work-up of a demethylation reaction to yield this compound.

  • Quenching the Reaction:

    • After confirming the completion of the reaction by TLC, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a suitable quenching agent (e.g., water or methanol if using a boron-based reagent, or a saturated aqueous solution of sodium bicarbonate if using an acidic reagent). Caution: The quenching process can be exothermic.

  • Phase Separation and Extraction:

    • Allow the mixture to warm to room temperature.

    • If the reaction was performed in a water-miscible solvent, dilute the mixture with water and a water-immiscible organic solvent such as ethyl acetate.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer two more times with ethyl acetate.

  • Washing the Organic Layer:

    • Combine the organic extracts.

    • Wash the combined organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Flash Column Chromatography

  • Column Preparation:

    • Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial low-polarity solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification start Start: Crude this compound tlc_check Analyze by TLC start->tlc_check purity_ok Is Purity Acceptable? tlc_check->purity_ok re_evaluate_synthesis Re-evaluate Synthesis/ Initial Work-up tlc_check->re_evaluate_synthesis Very Impure end Final Pure Product purity_ok->end Yes column_chromatography Perform Column Chromatography purity_ok->column_chromatography No tlc_check_after_column Are Fractions Pure? column_chromatography->tlc_check_after_column Analyze Fractions recrystallization Perform Recrystallization purity_ok_after_recryst Is Purity High? recrystallization->purity_ok_after_recryst Analyze Crystals optimize_column Optimize Column Conditions (Solvent, Stationary Phase) optimize_column->column_chromatography optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) optimize_recrystallization->recrystallization tlc_check_after_column->recrystallization Yes tlc_check_after_column->optimize_column No purity_ok_after_recryst->end Yes purity_ok_after_recryst->optimize_recrystallization No

Caption: A flowchart illustrating the decision-making process for the purification of this compound.

G General Work-up and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis demethylation Demethylation of 6-Methoxybenzofuran quench Quench Reaction demethylation->quench extract Aqueous Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry column Column Chromatography dry->column recrystallize Recrystallization column->recrystallize analysis Purity and Structural Confirmation (TLC, NMR, etc.) recrystallize->analysis

Caption: A diagram showing the sequential steps in the work-up and purification of this compound.

Enhancing the efficiency of the final demethylation step in 6-Hydroxybenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the final demethylation step in the synthesis of 6-Hydroxybenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the demethylation of 6-methoxybenzofuran?

A1: The most frequently employed reagents for the demethylation of 6-methoxybenzofuran to this compound fall into three main categories: nucleophilic reagents, Lewis acids, and strong Brønsted acids. Common examples include Sodium 1-dodecanethiolate, Boron tribromide (BBr₃), and Hydrobromic acid (HBr).[1][2]

Q2: Which demethylation method is considered the most efficient and scalable for this compound synthesis?

A2: An optimized and scalable process for the synthesis of this compound utilizes sodium 1-dodecanethiolate for the final demethylation step. This method is reported to be safe, cost-effective, environmentally benign, and has been successfully scaled up to produce kilograms of the final product with a good overall yield.[3]

Q3: What are the typical yields for the demethylation of 6-methoxybenzofuran?

A3: The overall yield for the three-step synthesis of this compound from 4-methoxysalicylaldehyde, which includes the demethylation with sodium 1-dodecanethiolate, has been reported to be as high as 73%.[3] Yields for other methods can vary significantly depending on the substrate, reaction conditions, and scale.

Q4: Are there any specific safety precautions I should take when working with demethylation reagents?

A4: Yes, safety is paramount. Boron tribromide (BBr₃) is highly corrosive and reacts violently with moisture, so it must be handled under anhydrous conditions in a well-ventilated fume hood.[2][4] Hydrobromic acid (HBr) is a strong, corrosive acid.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q5: How can I monitor the progress of the demethylation reaction?

A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[4] By spotting the reaction mixture alongside the starting material (6-methoxybenzofuran), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound).

Troubleshooting Guide

This guide addresses common issues encountered during the final demethylation step of this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Demethylation - Insufficient reagent stoichiometry. - Low reaction temperature or insufficient reaction time. - Deactivated or poor-quality reagent.- Increase the molar equivalents of the demethylating agent. - Gradually increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC. - Use a fresh, high-purity batch of the demethylating agent. For BBr₃, ensure it has been stored under anhydrous conditions.[4]
Formation of Side Products/Impurities - Reaction conditions are too harsh (e.g., excessively high temperature with HBr). - Presence of moisture, especially when using water-sensitive reagents like BBr₃. - The demethylating agent is not selective and reacts with other functional groups.- Optimize the reaction temperature and reagent concentration. For HBr, carefully control the concentration to avoid unwanted side reactions.[6] - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Consider using a milder reagent, such as sodium 1-dodecanethiolate, which is known for its high selectivity in this synthesis.[3]
Low Yield of this compound - Suboptimal reaction conditions. - Product degradation during workup. - Mechanical losses during purification.- Systematically optimize reaction parameters, including solvent, temperature, and reaction time. - Employ a careful workup procedure. For BBr₃ reactions, quenching at low temperatures is crucial.[2] - Optimize the purification method (e.g., column chromatography, recrystallization) to minimize product loss.
Difficult Workup (e.g., Emulsions, Precipitates) - Formation of boron salts during the quenching of BBr₃ reactions. - Complex reaction mixture.- For BBr₃ workup, quenching with methanol followed by water can sometimes be more effective than direct aqueous quenching.[5] Using a brine wash can help break emulsions. - Ensure complete reaction to simplify the mixture. A well-chosen solvent system for extraction is also critical.

Comparison of Common Demethylation Reagents

Reagent Typical Conditions Advantages Disadvantages
Sodium 1-dodecanethiolate DMF, 120–130 °C[3]- High yield and selectivity for this compound synthesis.[3] - Safe, cost-effective, and environmentally friendly.[3] - Scalable process.[3]- Requires relatively high temperatures.
Boron tribromide (BBr₃) DCM, -78 °C to RT[1][2]- Highly effective for demethylating aryl methyl ethers.[1] - Generally provides clean reactions with high yields. - Milder conditions compared to HBr.[5]- Highly corrosive and moisture-sensitive, requiring strict anhydrous conditions.[2][4] - Workup can be challenging due to the formation of boron salts.[5]
Hydrobromic acid (HBr) 48% aqueous solution or in acetic acid, ~130 °C[2]- Readily available and relatively inexpensive.- Requires high temperatures.[2] - Can have lower functional group tolerance.[5] - Risk of side reactions if conditions are not carefully controlled.[6]

Experimental Protocols

Demethylation using Sodium 1-dodecanethiolate

This protocol is adapted from an optimized synthesis of this compound.[3]

  • Preparation of Sodium 1-dodecanethiolate: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil) to anhydrous N,N-dimethylformamide (DMF).

  • To this suspension, add 1-dodecanethiol dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Demethylation Reaction: To the freshly prepared sodium 1-dodecanethiolate solution, add a solution of 6-methoxybenzofuran in anhydrous DMF.

  • Heat the reaction mixture to 120–130 °C and maintain this temperature, monitoring the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with a suitable acid (e.g., HCl) to a pH of approximately 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizing the Demethylation Workflow

The following diagram illustrates the general workflow for the demethylation of 6-methoxybenzofuran.

Demethylation_Workflow General Workflow for 6-Methoxybenzofuran Demethylation cluster_start Starting Material cluster_reaction Demethylation Step cluster_workup Workup & Purification cluster_product Final Product 6-Methoxybenzofuran 6-Methoxybenzofuran Reaction_Vessel Reaction with Demethylating Agent 6-Methoxybenzofuran->Reaction_Vessel Add Reagent & Solvent Quenching Quenching Reaction_Vessel->Quenching Monitor by TLC Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification This compound This compound Purification->this compound

Caption: General Workflow for 6-Methoxybenzofuran Demethylation.

References

Validation & Comparative

Comparing the biological activity of 6-Hydroxybenzofuran with other benzofuran isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse pharmacological activities. The position of substituents on the benzofuran scaffold plays a critical role in determining the biological efficacy of these molecules. This guide provides a comparative overview of the biological activity of 6-hydroxybenzofuran and its positional isomers: 4-hydroxybenzofuran, 5-hydroxybenzofuran, and 7-hydroxybenzofuran.

It is important to note that direct comparative experimental studies on the biological activities of these specific parent isomers are limited in the current scientific literature.[1] Therefore, this guide synthesizes available data, including findings from studies on derivatives of these isomers, and extrapolates from general structure-activity relationship (SAR) principles to provide a valuable resource for future research. The information presented herein is intended to highlight potential differences and guide further investigation into the therapeutic potential of these compounds.

Comparative Biological Evaluation (Illustrative)

The biological activities of hydroxybenzofuran isomers are influenced by the position of the hydroxyl group, which affects the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.[1] The following tables summarize the known and predicted biological activities of this compound and its isomers based on available literature.

Table 1: Comparative Antioxidant Activity

The antioxidant capacity of phenolic compounds like hydroxybenzofurans is closely linked to their ability to donate a hydrogen atom to scavenge free radicals.[1]

CompoundAntioxidant Activity (DPPH Radical Scavenging)Key Findings
4-Hydroxybenzofuran Data not readily available for the parent compound.The position of the hydroxyl group is expected to influence its radical scavenging potential.[1]
5-Hydroxybenzofuran Derivatives have been studied for their antioxidant properties.[2]The 5-OH group is a key structural feature for antioxidant activity.
This compound Derivatives of this compound have shown good DPPH scavenging activity.[3]The presence of a hydroxyl group at the C-6 position in some derivatives confers excellent antioxidant activity.
7-Hydroxybenzofuran Data not readily available for the parent compound.The proximity of the hydroxyl group to the furan ring may influence its antioxidant capacity.[1]
Table 2: Comparative Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives are influenced by the substitution pattern on the aromatic ring, which can affect the compound's interaction with microbial cell membranes or enzymes.[1]

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)Key Findings
4-Hydroxybenzofuran Data not readily available.Data not readily available.General benzofuran scaffold suggests potential for antimicrobial activity.
5-Hydroxybenzofuran Derivatives have shown activity against various bacterial strains.Some derivatives exhibit potent antifungal activity against species like C. krusei, C. neoformans, and A. niger.[4]The benzofuran-5-ol scaffold is considered a promising lead for antifungal agents.[4]
This compound Derivatives bearing a hydroxyl group at C-6 have demonstrated excellent antibacterial activity against a range of strains (MIC80 = 0.78-3.12 µg/mL for some derivatives).[4]Cicerfuran, a derivative of this compound, shows antifungal activity with MICs as low as 25 µg/mL.[5]The 6-hydroxy substitution appears to be favorable for both antibacterial and antifungal activities.[4][5]
7-Hydroxybenzofuran Data not readily available.Data not readily available.The position of the hydroxyl group can affect the compound's lipophilicity and its antimicrobial efficacy.[1]
Table 3: Comparative Cytotoxicity and Enzyme Inhibition

The position of the hydroxyl group can significantly impact the ability of hydroxybenzofurans to interact with specific enzymes and cellular targets, leading to varying cytotoxic and enzyme-inhibitory effects.[1]

CompoundCytotoxicity (IC50)Enzyme InhibitionKey Findings
4-Hydroxybenzofuran Data not readily available.Potential inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) has been suggested for some benzofuran scaffolds.[6]Further investigation is needed to determine its specific biological targets.
5-Hydroxybenzofuran 3-Acyl-5-hydroxybenzofuran derivatives have shown antiproliferative activity against human breast cancer MCF-7 cells.[4]Derivatives have been synthesized as potent inhibitors of 5-lipoxygenase.[7]The 5-hydroxy position is a key feature in some anticancer and anti-inflammatory benzofuran derivatives.[4][7]
This compound Simplified viniferin analogues with a 6-OH group on the benzofuran core have shown significant DNA damaging activity in H460 cells.[8]A mechanism-based inhibitor of dopamine beta-hydroxylase (DBH).[4]The 6-OH group is implicated in DNA damage in some derivatives and is crucial for the inhibition of DBH.[4][8]
7-Hydroxybenzofuran Data not readily available.The hydroxyl group at the C7 position is a potential site for modification to alter pharmacodynamic properties, including enzyme inhibition.[9]The biological activities of 7-hydroxybenzofuran are less explored compared to other isomers.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of future comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of the sample solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer against a blank.

  • Calculation: The percentage of scavenging activity is calculated using the following formula: Scavenging Activity (%) = [((Acontrol - Asample) / Acontrol)] x 100, where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the sample with the DPPH solution.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, H460) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1 to 100 µM) and incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and MTT solution, and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540-570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[1]

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no microbes).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 27°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Dopamine Beta-Hydroxylase (DBH) Inhibition Assay

This spectrophotometric assay measures the activity of DBH, which can be adapted to screen for inhibitors.

  • Enzyme and Substrate Preparation: Prepare a solution of purified or partially purified DBH. The substrate is typically tyramine or dopamine.

  • Reaction Mixture: In a suitable buffer (e.g., sodium acetate buffer, pH 5.0), combine the enzyme, substrate (e.g., tyramine), and necessary cofactors such as ascorbic acid and catalase.

  • Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).

  • Reaction Termination and Product Measurement: The enzymatic reaction is stopped, and the product (octopamine from tyramine) is converted to p-hydroxybenzaldehyde by periodate oxidation. The absorbance of p-hydroxybenzaldehyde is then measured spectrophotometrically at 330 nm.

  • Data Analysis: The inhibitory activity is determined by comparing the enzyme activity in the presence and absence of the inhibitor.

Visualizing Workflows and Pathways

To further aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow General Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR cluster_development Lead Optimization Synthesis Synthesis of Hydroxybenzofuran Isomers Antioxidant Antioxidant Assays (e.g., DPPH) Synthesis->Antioxidant Test Compounds Antimicrobial Antimicrobial Assays (e.g., MIC) Synthesis->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Enzyme Enzyme Inhibition Assays Synthesis->Enzyme Data Data Collection and Analysis Antioxidant->Data Antimicrobial->Data Cytotoxicity->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification and Optimization SAR->Lead

Caption: A generalized workflow for the synthesis, biological screening, and development of hydroxybenzofuran isomers as potential therapeutic agents.

Signaling_Pathways Potential Signaling Pathways Modulated by Hydroxybenzofurans cluster_antioxidant Antioxidant Response cluster_inflammation Anti-inflammatory Response cluster_neuro Neurotransmitter Regulation HBIs Hydroxybenzofuran Isomers ROS Reactive Oxygen Species (ROS) HBIs->ROS Scavenging NFkB NF-κB Pathway HBIs->NFkB Inhibition COX COX Enzymes HBIs->COX Inhibition DBH Dopamine β-Hydroxylase (DBH) HBIs->DBH Inhibition (e.g., 6-OH isomer) Nrf2 Nrf2 Pathway ROS->Nrf2 Activation Dopamine Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH

Caption: A diagram illustrating potential signaling pathways that may be modulated by hydroxybenzofuran isomers, based on the activities of related compounds.

References

The Emerging Potential of 6-Hydroxybenzofuran Derivatives in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 12, 2025

HYDERABAD, India – In the persistent search for more effective and selective cancer therapeutics, derivatives of the 6-hydroxybenzofuran scaffold are emerging as a promising class of novel anticancer agents. Extensive preclinical research demonstrates their potent activity against a range of cancer cell lines, often rivaling or exceeding the efficacy of established chemotherapeutic drugs. These compounds primarily induce cancer cell death through the activation of apoptotic pathways and by arresting the cell cycle, with multifaceted mechanisms of action that include the modulation of key signaling pathways such as p53 and NF-κB. This guide provides a comparative overview of the performance of a representative this compound derivative, referred to herein as Benfur, against standard anticancer agents, supported by a summary of experimental data and detailed protocols.

Comparative Efficacy Against Human Cancer Cell Lines

The cytotoxic potential of novel benzofuran derivatives has been evaluated across a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of drug potency, is consistently in the low micromolar to nanomolar range for many of these compounds, indicating significant anticancer activity. For instance, a synthetic derivative of benzofuran lignan, named Benfur, has shown potent effects.[1][2][3] Halogenated derivatives of benzofuran also demonstrate significant cytotoxic activity, which is often enhanced by the presence of halogens like bromine or chlorine.[4][5]

For comparative purposes, the table below summarizes the IC50 values of a representative brominated benzofuran derivative against various cancer cell lines, juxtaposed with standard chemotherapeutic agents, Doxorubicin and Cisplatin.[4]

Compound MCF-7 (Breast) A549 (Lung) HepG2 (Liver) HCT116 (Colon) PC3 (Prostate)
Brominated Benzofuran Derivative (Compound 8) Not Reported3.5 ± 0.6 µM3.8 ± 0.5 µM> 10 µMNot Reported
Doxorubicin 0.05 ± 0.01 µM0.09 ± 0.01 µM0.2 ± 0.05 µM0.07 ± 0.02 µM0.5 ± 0.1 µM
Cisplatin 2.5 ± 0.5 µM3.2 ± 0.7 µM4.5 ± 1.1 µM1.8 ± 0.4 µM5.1 ± 1.3 µM

Note: Data is compiled from multiple sources for illustrative comparison. IC50 values can vary based on experimental conditions.[4][6]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anticancer mechanism of many this compound derivatives involves the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).

A novel synthetic benzofuran lignan derivative, Benfur, has been shown to induce apoptosis in cancer cells that are positive for the p53 tumor suppressor protein.[1][2][3] Concurrently, it can inhibit the activation of nuclear factor kappaB (NF-κB), a protein complex that plays a key role in cancer cell survival.[1][2] This dual action makes it an effective agent against malignant T-cells.[2]

Furthermore, these derivatives often cause cell cycle arrest, typically at the G2/M phase.[2][4] This prevents the cancer cells from progressing through mitosis and proliferating. For example, treatment of Jurkat T-cells with Benfur leads to a dose- and time-dependent G2/M arrest.[2] This is associated with an increase in the levels of cell cycle regulatory proteins p21 and p27, and cyclin B1.[2][3]

Key Signaling Pathways Modulated by Benzofuran Derivatives

The anticancer effects of this compound derivatives are underpinned by their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death.

G2M_Arrest_Pathway Benfur Benzofuran Derivative (e.g., Benfur) p53 p53 (Tumor Suppressor) Benfur->p53 Activates Sp1 Sp1 (Transcription Factor) Benfur->Sp1 Inhibits p21_p27 p21 & p27 (CDK Inhibitors) p53->p21_p27 Increases Expression MDM2 MDM2 MDM2->p53 Inhibits (Promotes Degradation) Sp1->MDM2 Activates Transcription CyclinB_CDK1 Cyclin B1 / CDK1 Complex p21_p27->CyclinB_CDK1 Inhibits G2M_Arrest G2/M Phase Arrest CyclinB_CDK1->G2M_Arrest Progression Blocked

Caption: p53-dependent G2/M cell cycle arrest induced by a benzofuran derivative.

Apoptosis_Pathway Benfur Benzofuran Derivative (e.g., Benfur) NFkB NF-κB (Survival Factor) Benfur->NFkB Inhibits p53_apoptosis p53 Benfur->p53_apoptosis Activates Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Activates Transcription Bax Bax (Pro-apoptotic) p53_apoptosis->Bax Activates Transcription Caspase3 Caspase-3 (Executioner Caspase) Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow cluster_invitro In Vitro Analysis CancerCells Cancer Cell Lines Treatment Treatment with Benzofuran Derivative CancerCells->Treatment MTT MTT Assay (Cytotoxicity - IC50) Treatment->MTT Flow_CellCycle Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_CellCycle Flow_Apoptosis Annexin V/PI Staining (Apoptosis Assay) Treatment->Flow_Apoptosis WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot

References

A Comparative Guide to the Synthetic Routes of 6-Hydroxybenzofuran and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthetic pathways to 6-hydroxybenzofuran and its derivatives, a core scaffold in numerous biologically active compounds. The routes are evaluated based on their efficiency, scalability, and starting materials, supported by quantitative data and detailed experimental protocols. Visual representations of each pathway are included to facilitate understanding.

Route 1: Three-Step Synthesis from 2-Hydroxy-4-methoxybenzaldehyde

This scalable and cost-effective method, developed by Song et al., involves a three-step sequence starting from a commercially available substituted salicylaldehyde.[1] The process is characterized by its safety and environmental friendliness, achieving a high overall yield on a kilogram scale.[1]

Experimental Protocol

Step 1: Synthesis of 2-(2-formyl-5-methoxyphenoxy)acetic acid

To a solution of 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in water, sodium hydroxide is added, followed by chloroacetic acid. The mixture is heated at 100 °C. After cooling and acidification, the product is filtered and dried.

Step 2: Synthesis of 6-methoxybenzofuran

The intermediate from Step 1 is heated in acetic anhydride with sodium acetate at 125–130 °C. The reaction mixture is then cooled and poured into water to precipitate the product, which is subsequently filtered and purified.

Step 3: Synthesis of this compound

6-methoxybenzofuran is demethylated using sodium 1-dodecanethiolate in N,N-dimethylformamide (DMF) at 120–130 °C. The product is isolated after an aqueous workup and purification.

Quantitative Data
StepProductStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)
12-(2-formyl-5-methoxyphenoxy)acetic acid2-Hydroxy-4-methoxybenzaldehydeNaOH, Chloroacetic acid, H₂O100-~95
26-methoxybenzofuran2-(2-formyl-5-methoxyphenoxy)acetic acidAcetic anhydride, Sodium acetate125-130-~80
3This compound6-methoxybenzofuranSodium 1-dodecanethiolate, DMF120-130-~95
Overall This compound 2-Hydroxy-4-methoxybenzaldehyde ~73

Synthetic Pathway

Three_Step_Synthesis Start 2-Hydroxy-4-methoxybenzaldehyde Inter1 2-(2-formyl-5-methoxyphenoxy)acetic acid Start->Inter1 NaOH, ClCH₂COOH 100°C Inter2 6-methoxybenzofuran Inter1->Inter2 Ac₂O, NaOAc 125-130°C End This compound Inter2->End NaS(C₁₂H₂₅) DMF, 120-130°C

Three-Step Synthesis of this compound

Route 2: Two-Step Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid

Pini et al. reported a concise two-step synthesis of a substituted this compound derivative starting from methyl 3,5-dihydroxybenzoate.[2] This method features a one-pot cyclization followed by hydrolysis.

Experimental Protocol

Step 1: Synthesis of methyl 6-hydroxy-2-methylbenzofuran-4-carboxylate

Methyl 3,5-dihydroxybenzoate is reacted with propargyl bromide in the presence of potassium carbonate, potassium iodide, and copper(I) iodide in dry DMF at 75 °C for 24 hours. The product is isolated by extraction after an aqueous workup.

Step 2: Synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid

The methyl ester from Step 1 is hydrolyzed using sodium hydroxide in a mixture of water and methanol at 55 °C for 6 hours. The final product is obtained after acidification and filtration.

Quantitative Data
StepProductStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)
1Methyl 6-hydroxy-2-methylbenzofuran-4-carboxylateMethyl 3,5-dihydroxybenzoatePropargyl bromide, K₂CO₃, KI, CuI, DMF7524-
26-hydroxy-2-methylbenzofuran-4-carboxylic acidMethyl 6-hydroxy-2-methylbenzofuran-4-carboxylateNaOH, H₂O, MeOH556-

Note: Specific yields for each step were not provided in the abstracted literature.

Synthetic Pathway

Two_Step_Synthesis Start Methyl 3,5-dihydroxybenzoate Inter Methyl 6-hydroxy-2-methylbenzofuran-4-carboxylate Start->Inter Propargyl bromide, K₂CO₃ KI, CuI, DMF, 75°C End 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid Inter->End NaOH, H₂O, MeOH 55°C

Two-Step Synthesis of a this compound Derivative

Route 3: Four-Step, One-Pot Synthesis of this compound-3-carboxylic Acid

A highly robust and efficient one-pot process was developed by Gallou et al. to synthesize this compound-3-carboxylic acid.[3] This tandem reaction sequence involves a dehydrative cyclization, selective hydrolysis, decarboxylation, and a final hydrolysis, resulting in a good overall yield and high purity of the final product.[3]

Experimental Protocol

The detailed experimental protocol for this one-pot synthesis involves a sequence of reagent additions and temperature adjustments to facilitate the four consecutive reactions without isolation of intermediates. The process starts from a keto diester intermediate which is subjected to strongly acidic conditions for the initial cyclization. This is followed by controlled hydrolysis and decarboxylation steps, and a final hydrolysis to yield the desired product. The overall process, including two initial steps to get to the starting material for the one-pot reaction, takes six steps and results in a 40% overall yield.[3]

Quantitative Data
StepProductStarting MaterialKey TransformationsOverall Yield (%)Purity (%)
1-4 (One-Pot)This compound-3-carboxylic acidKeto diester intermediateDehydrative cyclization, selective hydrolysis, decarboxylation, hydrolysis40 (over 6 steps)>99

Logical Relationship

One_Pot_Synthesis cluster_one_pot One-Pot Process Start Keto Diester Intermediate Step1 Dehydrative Cyclization Start->Step1 Step2 Selective Hydrolysis Step1->Step2 Step3 Decarboxylation Step2->Step3 Step4 Hydrolysis Step3->Step4 End This compound-3-carboxylic acid Step4->End

Four-Step, One-Pot Synthesis Logic

Comparison and Conclusion

This guide has presented three distinct and effective synthetic routes for the preparation of this compound and its derivatives.

  • Route 1 is a well-documented, high-yielding, and scalable method ideal for producing the parent this compound. Its three discrete steps allow for straightforward process control and optimization.

  • Route 2 offers a rapid synthesis of a C2-methylated and C4-carboxylated derivative. The one-pot nature of the initial cyclization is an attractive feature for efficiency.

  • Route 3 represents a sophisticated approach to a C3-carboxylated derivative, combining four reactions into a single pot. This method is highly efficient in terms of operational time and resource management, delivering a product of very high purity.

The choice of the most suitable synthetic route will depend on the specific target molecule, desired scale of production, and the available starting materials and reagents. For large-scale production of the unsubstituted this compound, the three-step synthesis (Route 1) appears to be the most practical approach. For the synthesis of specific derivatives, the two-step (Route 2) and the one-pot (Route 3) methods offer elegant and efficient alternatives.

References

Unlocking the Arsenal: 6-Hydroxybenzofuran Derivatives as Potent Agents Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless rise of antibiotic resistance poses a formidable threat to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the promising scaffolds in medicinal chemistry, 6-hydroxybenzofuran derivatives have emerged as a compelling class of compounds exhibiting significant efficacy against a spectrum of drug-resistant bacteria. This guide provides a comprehensive comparison of the performance of various this compound derivatives, supported by experimental data, to inform and guide future research and development in this critical area.

Comparative Efficacy: A Quantitative Overview

The antibacterial activity of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of representative this compound derivatives against clinically significant drug-resistant bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and multidrug-resistant Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of 3-Substituted-imine-6-hydroxy-benzofuran Derivatives against MRSA

Compound/DerivativeSubstitution at C-3MIC₈₀ (µg/mL) against MRSAReference
Derivative 1Aromatic Imine Fragment12.5 - 25[1]
Derivative 2Modified Imine Group12.5 - 25[1]
Derivative 3Alternative Aromatic Imine12.5 - 25[1]
Derivative 4Varied Imine Substituent12.5 - 25[1]
Ceftazidime (Positive Control)->25[1]

Note: MIC₈₀ represents the minimum inhibitory concentration required to inhibit the growth of 80% of isolates.

Table 2: Antibacterial Activity of this compound-3(2H)-one Based 1,3-Thiazoles

Compound/DerivativeTarget BacteriaMIC (µg/mL)Reference
Thiazole Derivative 1S. aureus0.98 - 7.81[2]
Thiazole Derivative 1S. epidermidis0.98 - 7.81[2]
Thiazole Derivative 2Gram-positive bacteria7.81 - 62.5[2]
Ciprofloxacin (Positive Control)--[2]

Table 3: Antibacterial Activity of Other Benzofuran Derivatives against Drug-Resistant Bacteria

Compound/DerivativeTarget BacteriaMIC (µg/mL)Reference
Hydrophobic 2-arylbenzofuransVRE (VanA, VanB, VanC)3.13 - 6.25[3]
Hydrophobic 2-arylbenzofuransMRSA3.13 (MIC₈₀)[3]
Benzofuran ester derivativesGram-positive & Gram-negativeNot specified[4]
3-methanone-6-hydroxy-benzofuranMRSA0.78 - 12.5 (MIC₈₀)[5]

Deciphering the Mechanism of Action: A Look into Bacterial Signaling

The antibacterial efficacy of this compound derivatives is attributed to their ability to interfere with essential bacterial processes. While the precise mechanisms for all derivatives are still under investigation, two primary modes of action have been proposed for the broader class of benzofurans: inhibition of DNA gyrase and disruption of the bacterial cell membrane.

Proposed Mechanism 1: Inhibition of DNA Gyrase

DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[6][7] Inhibition of this enzyme leads to the cessation of these fundamental processes and ultimately, bacterial cell death.[7] Several benzofuran derivatives have been shown to target DNA gyrase.[6]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell 6_Hydroxybenzofuran This compound Derivative DNA_Gyrase DNA Gyrase 6_Hydroxybenzofuran->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

Caption: Proposed mechanism of DNA gyrase inhibition by this compound derivatives.

Proposed Mechanism 2: Disruption of Bacterial Cell Membrane

The bacterial cell membrane is a vital barrier that maintains cellular integrity and regulates the passage of substances. Disruption of this membrane leads to leakage of cellular contents and subsequent cell death.[8][9] Some antimicrobial agents achieve their effect by inserting into and destabilizing the lipid bilayer of the bacterial membrane.[10][11] It is hypothesized that the lipophilic nature of certain benzofuran derivatives facilitates their interaction with and disruption of the bacterial cell membrane.

Membrane_Disruption cluster_membrane Bacterial Cell Membrane Derivative This compound Derivative Membrane Lipid Bilayer Derivative->Membrane Interacts with Disruption Membrane Disruption (Pore Formation, Destabilization) Membrane->Disruption Leads to Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death MIC_Workflow prep Prepare serial dilutions of This compound derivative incubation Inoculate microplate wells and incubate (e.g., 37°C for 18-24h) prep->incubation inoculum Prepare standardized bacterial inoculum inoculum->incubation readout Visually inspect for bacterial growth (turbidity) incubation->readout mic Determine MIC: lowest concentration with no visible growth readout->mic MTT_Workflow seed Seed mammalian cells in a 96-well plate and incubate treat Treat cells with various concentrations of the derivative seed->treat mtt_add Add MTT reagent and incubate to allow formazan formation treat->mtt_add solubilize Solubilize formazan crystals mtt_add->solubilize measure Measure absorbance at ~570 nm solubilize->measure viability Calculate cell viability (%) measure->viability

References

The 6-Hydroxybenzofuran Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is fundamental to designing potent and selective therapeutic agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 6-hydroxybenzofuran analogs, a promising heterocyclic scaffold in medicinal chemistry. By synthesizing experimental data, this guide aims to elucidate the key structural modifications that influence the anticancer, antimicrobial, and enzyme-inhibitory potential of this compound class.

Anticancer Activity: Targeting Cellular Proliferation

The benzofuran core is a well-established pharmacophore in the development of anticancer agents, with derivatives exhibiting cytotoxic effects against a variety of cancer cell lines. While comprehensive SAR studies focusing exclusively on a series of this compound analogs are limited in publicly accessible literature, valuable insights can be drawn from the broader class of benzofuran derivatives. The 6-hydroxyl group is a key feature, potentially influencing solubility, metabolism, and interactions with biological targets.

Key SAR insights for anticancer activity generally point to the importance of substituents at the C2, C3, and C5 positions of the benzofuran ring. For instance, the introduction of aromatic or heteroaromatic rings at the C2 position is a common strategy to enhance anticancer potency.

One area where benzofuran derivatives have shown promise is in the inhibition of the urokinase-type plasminogen activator (uPA) system, which is heavily involved in cancer invasion and metastasis. Targeting uPA is a key strategy, particularly in aggressive cancers like triple-negative breast cancer.

Comparative Anticancer Activity of Benzofuran Analogs

The following table summarizes the cytotoxic activity of various benzofuran derivatives against different cancer cell lines. It is important to note that these compounds were not all tested in the same study, and direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.

Compound IDCore StructureR1R2R3Cancer Cell LineIC50 (µM)
A This compoundHHHMCF-7 (Breast)>100
B BenzofuranHPhenylHA549 (Lung)5.85 ± 0.35[1]
C BenzofuranH4-MethoxyphenylHH460 (Lung)2.06 ± 0.27[1]
D BenzofuranHThiophen-2-ylHMGC-803 (Gastric)5.85 ± 0.35[1]
E Benzofuran[3,2-d]pyrimidine-Thiosemicarbazone analog-PC3 (Prostate)0.43[2]

SAR Summary for Anticancer Activity:

  • Substitution at C2: The introduction of aryl or heteroaryl groups at the C2 position of the benzofuran ring generally enhances cytotoxic activity.

  • Fusion with other heterocycles: Fusing the benzofuran scaffold with other heterocyclic rings, such as pyrimidine, can lead to potent anticancer agents.[2]

  • The role of the 6-hydroxyl group: While direct comparative data is sparse, the 6-hydroxyl group can potentially serve as a handle for further derivatization to improve pharmacokinetic properties or as a key interaction point with the biological target.

Antimicrobial Activity: Combating Pathogenic Microbes

This compound derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. The 6-hydroxyl group appears to be a crucial determinant of antimicrobial potency.

A study on 3-substituted-imine-6-hydroxy-benzofuran derivatives revealed that these compounds exhibit selective antibacterial activity against Gram-positive bacteria, with some analogs showing significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]

Comparative Antimicrobial Activity of this compound Analogs

The following table presents the Minimum Inhibitory Concentration (MIC80) values for a series of 3-substituted-imine-6-hydroxy-benzofuran derivatives against various bacterial strains.

Compound IDCore StructureR (at C3-imine)S. aureus (MIC80 µg/mL)MRSA (MIC80 µg/mL)B. subtilis (MIC80 µg/mL)E. coli (MIC80 µg/mL)
F This compound-3-iminePhenyl252550>50
G This compound-3-imine4-Chlorophenyl12.512.525>50
H This compound-3-imine4-Nitrophenyl12.512.512.5>50
I This compound-3-imine2,4-Dichlorophenyl6.2512.512.5>50
Ceftazidime (Control) --12.52512.56.25

Data adapted from a study on 3-substituted-imine-6-hydroxy-benzofuran derivatives.[3]

SAR Summary for Antimicrobial Activity:

  • Importance of the 6-hydroxyl group: The presence of a hydroxyl group at the C6 position is often associated with excellent antibacterial activity.[4][5]

  • Substitution at C3: The nature of the substituent on the imine group at the C3 position significantly influences the antibacterial potency and spectrum.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as chloro and nitro, on the phenyl ring of the C3-imine substituent generally enhances antibacterial activity against Gram-positive bacteria.

  • Gram-positive selectivity: Many of the active this compound analogs show a selective activity profile against Gram-positive bacteria.[3]

Enzyme Inhibition: Modulating Biological Pathways

For example, certain benzofuran derivatives have been investigated as inhibitors of Lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy.[1]

Comparative Enzyme Inhibitory Activity of Benzofuran Analogs

The following table provides examples of benzofuran derivatives and their inhibitory activity against different enzymes.

Compound IDCore StructureEnzyme TargetIC50 / Ki
This compound This compoundDopamine beta-hydroxylaseMechanism-based inhibitor[6]
17i Benzofuran derivativeLSD1IC50 = 0.065 µM[1]
Cathafuran C 2-ArylbenzofuranButyrylcholinesterase (BChE)IC50 = 2.5 µM

SAR Summary for Enzyme Inhibition:

  • Scaffold potential: The this compound scaffold can serve as a starting point for the design of potent and specific enzyme inhibitors.

  • Target-specific modifications: The nature and position of substituents on the benzofuran ring are critical for achieving high affinity and selectivity for a particular enzyme target.

  • Diverse applications: Benzofuran derivatives have shown inhibitory activity against a range of enzymes, indicating their versatility in targeting different biological pathways.

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The this compound analogs are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Science: Workflows and Pathways

General SAR Experimental Workflow

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis A Lead Compound (this compound) B Analog Design (Substituent Modification) A->B Rational Design C Chemical Synthesis B->C D In vitro Screening (e.g., Anticancer, Antimicrobial) C->D Test Analogs E Determine Potency (IC50, MIC) D->E F Data Compilation & Comparison E->F G Identify Key Structural Features F->G H Refine Pharmacophore Model G->H H->B Iterative Design

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Urokinase Plasminogen Activator (uPA) Signaling Pathway

uPA_Pathway cluster_downstream Intracellular Signaling uPAR uPAR Integrin Integrin uPAR->Integrin Associates Plasminogen Plasminogen uPAR->Plasminogen Activates FAK FAK Integrin->FAK uPA uPA uPA->uPAR Binds Plasmin Plasmin Plasminogen->Plasmin Src Src FAK->Src Ras Ras Src->Ras ERK ERK Ras->ERK Proliferation Cell Proliferation, Invasion, Metastasis ERK->Proliferation

Caption: Simplified urokinase plasminogen activator (uPA) signaling pathway.

This guide provides a snapshot of the current understanding of the SAR of this compound analogs. The versatility of this scaffold, coupled with the potential for diverse functionalization, makes it a highly attractive starting point for the development of novel therapeutics. Further focused studies on series of this compound derivatives are warranted to fully elucidate their therapeutic potential and to develop potent and selective agents for a range of diseases.

References

A Head-to-Head Comparison of the Biological Effects of 6-Hydroxybenzofuran and Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the biological activities of two prominent classes of heterocyclic compounds: 6-hydroxybenzofuran derivatives and coumarin derivatives. Both scaffolds are of significant interest in medicinal chemistry due to their wide-ranging pharmacological properties. This document summarizes key experimental data on their anticancer, anti-inflammatory, and antimicrobial effects, presents detailed experimental protocols for the cited assays, and visualizes relevant signaling pathways to aid in research and development.

Comparative Analysis of Biological Activities

The following sections provide a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of this compound and coumarin derivatives, supported by quantitative data from various studies.

Anticancer Activity

Both this compound and coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and interference with key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

Derivative ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3 ± 2.5[1]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)11 ± 3.2[1]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 ± 0.6[1]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)3.8 ± 0.5[1]
Benzofuran derivative 3d HUVEC (Normal)6[2]
Benzofuran derivative 1c MOLT-4 (Leukemia)>180[2]
Coumarin (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazidePC-3 (Prostate)3.56[3]
(E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazideMDA-MB-231 (Breast)8.5[3]
Coumarin-triazole hybrid LaSOM 186 MCF-7 (Breast)2.66[4]
Coumarin-triazole hybrid LaSOM 190 MCF-7 (Breast)10.08[4]
Scopoletin–cinnamic hybridMCF-7 (Breast)0.231[5]
4-hydroxy-7-methylcoumarin derivativeMCF-7 (Breast)0.003[5]
Coumarin-based hydroxamateMCF-7 (Breast)1.84[5]
Anti-inflammatory Activity

Coumarin derivatives are well-documented for their anti-inflammatory properties, often attributed to the inhibition of key inflammatory mediators and signaling pathways like NF-κB.[6][7][8] Data for this compound derivatives is more limited, though some benzofuran derivatives have shown potent anti-inflammatory effects.

Table 2: Comparative Anti-inflammatory Activity

Derivative ClassCompound/AssayModelDosage/Concentration% Inhibition of Edema/EffectReference
This compound Aza-benzofuran derivative 1 LPS-stimulated RAW 264.7 cells (NO production)IC5017.3 µM[9]
Aza-benzofuran derivative 4 LPS-stimulated RAW 264.7 cells (NO production)IC5016.5 µM[9]
Fluorinated benzofuran derivative 2 Carrageenan-induced air pouch (PGE₂ production)-Significant reduction[10]
Fluorinated benzofuran derivative 3 Carrageenan-induced air pouch (PGE₂ production)-Significant reduction[10]
Coumarin 6-(4-nitrobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-oneCarrageenan-induced paw edema in rats-44.05% (at 3h)[11]
6-(4-methoxybenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-oneCarrageenan-induced paw edema in rats-38.10% (at 3h)[11]
N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamideLPS-stimulated RAW 264.7 cells (IL-6 & TNF-α release)-Potent inhibition[12]
6-MethylcoumarinLPS-stimulated RAW 264.7 cells (NO & PGE₂ production)-Significant inhibition[7]
Antimicrobial Activity

Both classes of compounds have been investigated for their ability to inhibit the growth of various bacteria and fungi. The data is typically presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL)

Derivative ClassCompound/DerivativeMicroorganismMIC (µg/mL)Reference
This compound 3-substituted-imine-6-hydroxy-benzofuranStaphylococcus aureus (MRSA)12.5–25[13]
Cicerfuran (a this compound derivative)Bacillus subtilis25[14]
Cicerfuran (a this compound derivative)Pseudomonas syringae>100[14]
Aza-benzofuran derivative 1 Salmonella typhimurium12.5[9]
Aza-benzofuran derivative 1 Escherichia coli25[9]
Aza-benzofuran derivative 1 Staphylococcus aureus12.5[9]
Coumarin Coumarin-pyrazole hybrid 9 Staphylococcus aureus4.88[15]
Coumarin-pyrazole hybrid 9 Escherichia coli78.13[15]
Coumarin-pyrazole hybrid 9 Candida albicans9.77[15]
7c (quinolone-bearing coumarin)Staphylococcus aureus6.25[16]
8d (quinolone-bearing coumarin)Escherichia coli12.5[16]
Coumarin derivative C13 Staphylococcus aureus≤128[17]
Coumarin derivative C13 Escherichia coli≤256[17]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or coumarin derivatives) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

Principle: This in vivo model is used to assess the anti-inflammatory activity of compounds. Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing an inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (this compound or coumarin derivatives) or a reference drug (e.g., indomethacin) orally or intraperitoneally at a specific time before carrageenan injection. A control group receives the vehicle.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Broth Microdilution for Antimicrobial Activity

Principle: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds (this compound or coumarin derivatives) in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Coumarin Derivatives in Cancer

Coumarin derivatives exert their anticancer effects through the modulation of several key signaling pathways. The PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival, is a common target.[18][19][20][21] By inhibiting this pathway, coumarins can induce apoptosis and inhibit tumor growth.

Coumarin_Anticancer_Pathway Coumarin Coumarin Derivatives PI3K PI3K Coumarin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibited by coumarin derivatives.

Coumarin Derivatives in Inflammation

In inflammatory processes, coumarin derivatives have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Coumarin_Anti_inflammatory_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Activates Coumarin Coumarin Derivatives Coumarin->IKK Inhibits Coumarin->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by coumarin derivatives.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the in vitro and in vivo testing of this compound and coumarin derivatives.

Experimental_Workflow Start Compound Synthesis (Derivatives) In_Vitro In Vitro Assays Start->In_Vitro Anticancer Anticancer (MTT Assay) In_Vitro->Anticancer Anti_inflammatory_vitro Anti-inflammatory (e.g., NO Assay) In_Vitro->Anti_inflammatory_vitro Antimicrobial Antimicrobial (Broth Microdilution) In_Vitro->Antimicrobial In_Vivo In Vivo Models Anticancer->In_Vivo Anti_inflammatory_vitro->In_Vivo Data_Analysis Data Analysis & SAR Studies Antimicrobial->Data_Analysis Edema Anti-inflammatory (Paw Edema) In_Vivo->Edema Tumor Anticancer (Xenograft Model) In_Vivo->Tumor Edema->Data_Analysis Tumor->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for evaluating biological activities.

Conclusion

This guide provides a comparative analysis of the biological effects of this compound and coumarin derivatives. While both classes of compounds exhibit promising anticancer, anti-inflammatory, and antimicrobial activities, the existing body of research is more extensive for coumarin derivatives, with a clearer understanding of their mechanisms of action.

References

Validating the Mechanism of Action of 6-Hydroxybenzofuran in the Catecholamine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of 6-Hydroxybenzofuran's performance as an inhibitor of the enzyme Dopamine β-hydroxylase (DBH) with other known inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the modulation of the catecholamine biosynthesis pathway. This document presents supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms.

Introduction to this compound and the Dopamine β-hydroxylase Pathway

This compound is a benzofuran derivative that has been identified as a mechanism-based inhibitor of Dopamine β-hydroxylase (DBH). DBH is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine. This enzymatic step is essential for the proper functioning of the sympathetic nervous system and plays a significant role in various physiological processes, including the regulation of blood pressure, mood, and attention. Inhibition of DBH can therefore modulate the levels of these key neurotransmitters, making it a target of interest for therapeutic intervention in various disorders.

The mechanism of this compound involves the formation of a reactive intermediate that covalently binds to the active site of DBH, leading to its irreversible inactivation. This contrasts with many other DBH inhibitors that act through reversible binding.

Comparative Analysis of DBH Inhibitors

InhibitorType of InhibitionIC50 (Bovine DBH)IC50 (Human DBH)Key Features
This compound Mechanism-based (Irreversible)Not ReportedNot ReportedForms a covalent bond with the enzyme, leading to permanent inactivation.[1]
Phenylhydrazine Mechanism-based (Irreversible)Not ReportedNot ReportedAlso acts as a mechanism-based inhibitor, labeling a histidine residue in the active site.[1]
Nepicastat Reversible, Competitive8.5 ± 0.8 nM[2]9.0 ± 0.8 nM[2][3][4]A potent and selective inhibitor.
Etamicastat Reversible107 nM[3]Not ReportedA potent and reversible inhibitor.
Disulfiram Reversible/Irreversible (Complex)~1 µM (1000 nM)[4][5]Not ReportedA less potent inhibitor of DBH, also inhibits other enzymes like aldehyde dehydrogenase.[5]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the catecholamine biosynthesis pathway and the point of intervention for DBH inhibitors like this compound.

Catecholamine Biosynthesis Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase DBH Dopamine β-hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Inhibitors DBH Inhibitors (e.g., this compound) Inhibitors->DBH Inhibition DBH->Norepinephrine

Figure 1: Catecholamine synthesis and DBH inhibition.

Experimental Workflow for Validating DBH Inhibition

The following diagram outlines a typical workflow for validating the inhibitory activity of a compound like this compound against Dopamine β-hydroxylase.

DBH Inhibition Validation Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis Enzyme_Prep Purified DBH Enzyme Preparation Incubation Incubation of Enzyme, Inhibitor, and Substrate Enzyme_Prep->Incubation Inhibitor_Prep Preparation of This compound & Comparators Inhibitor_Prep->Incubation Substrate_Prep Substrate Solution (e.g., Tyramine or Dopamine) Substrate_Prep->Incubation Reaction_Stop Stopping the Enzymatic Reaction Incubation->Reaction_Stop Detection Detection of Product (e.g., Octopamine or Norepinephrine) Reaction_Stop->Detection Data_Analysis Data Analysis (IC50 or k_inact determination) Detection->Data_Analysis

Figure 2: Workflow for DBH inhibition assay.

Detailed Experimental Protocol: Spectrophotometric Assay for DBH Activity

This protocol is adapted from established methods for measuring DBH activity and can be used to assess the inhibitory potential of compounds like this compound.

Objective: To determine the inhibitory effect of this compound and other compounds on the activity of Dopamine β-hydroxylase by measuring the formation of octopamine from tyramine.

Materials:

  • Purified Dopamine β-hydroxylase (bovine adrenal)

  • Tyramine hydrochloride (substrate)

  • Ascorbic acid (cofactor)

  • Catalase

  • Fumarate

  • Sodium acetate buffer (pH 5.0)

  • Perchloric acid

  • Sodium periodate

  • Sodium metabisulfite

  • This compound and other test inhibitors

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of purified DBH in a suitable buffer.

    • Prepare stock solutions of tyramine, ascorbic acid, catalase, and fumarate in ultrapure water.

    • Prepare serial dilutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 1%).

    • Prepare a 0.1 M sodium acetate buffer (pH 5.0).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Sodium acetate buffer (to make up the final volume)

      • Catalase solution

      • Fumarate solution

      • Ascorbic acid solution

      • Test inhibitor (or vehicle control)

      • DBH enzyme solution

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the tyramine substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination and Product Measurement:

    • Stop the reaction by adding a specific volume of perchloric acid.

    • Centrifuge the tubes to pellet the precipitated protein.

    • To the supernatant, add sodium periodate to oxidize the octopamine product to p-hydroxybenzaldehyde.

    • After a short incubation, stop the oxidation by adding sodium metabisulfite.

    • Measure the absorbance of the resulting p-hydroxybenzaldehyde at a specific wavelength (e.g., 330 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction based on the change in absorbance over time.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • For reversible inhibitors, determine the IC50 value by fitting the data to a suitable dose-response curve.

    • For mechanism-based inhibitors like this compound, determine the inactivation rate constant (k_inact) by measuring the loss of enzyme activity over time at different inhibitor concentrations.

Logical Relationship of Validation

The validation of this compound's mechanism of action follows a logical progression from initial characterization to comparative analysis.

Validation Logic A Identify this compound as a DBH inhibitor B Characterize the type of inhibition (Mechanism-based, Irreversible) A->B D Identify alternative DBH inhibitors (e.g., Nepicastat, Disulfiram) A->D C Determine kinetic parameters (e.g., k_inact) B->C F Compare the inhibitory profiles (Mechanism, Potency) C->F E Determine IC50 values for reversible inhibitors D->E E->F G Validate in cellular or in vivo models F->G

Figure 3: Logical flow for validating the inhibitor.

Conclusion

This compound acts as a mechanism-based, irreversible inhibitor of Dopamine β-hydroxylase. This mode of action distinguishes it from several other known DBH inhibitors that exhibit reversible binding. While a direct comparison of IC50 values is not entirely appropriate, the available data for potent reversible inhibitors like Nepicastat (IC50 ≈ 9 nM) provide a benchmark for the desired potency in this pathway. Further studies are required to determine the specific inactivation kinetics of this compound to fully elucidate its efficacy relative to other inhibitors. The provided experimental protocol offers a robust framework for conducting such comparative studies, which are essential for the development of novel therapeutics targeting the catecholamine biosynthesis pathway.

References

A Comparative Guide to the Cross-Reactivity and Selectivity of 6-Hydroxybenzofuran-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Hydroxybenzofuran-Based Inhibitors with Supporting Experimental Data.

The this compound scaffold has emerged as a promising privileged structure in the development of novel kinase inhibitors. Its unique chemical properties allow for the design of potent and selective agents targeting key signaling pathways implicated in various diseases, including cancer and inflammatory disorders. This guide provides a comprehensive comparison of the cross-reactivity and selectivity profiles of a series of this compound-based inhibitors, with a focus on their activity against MAP kinase-interacting kinases (Mnk1 and Mnk2). The information presented herein is supported by experimental data from published studies and includes detailed methodologies for key assays to facilitate the design and interpretation of future research.

Data Presentation: Inhibitory Activity of this compound Derivatives

The inhibitory potency of a novel series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives was evaluated against Mnk1 and Mnk2 kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, were determined through in vitro kinase assays.[1] The results, summarized in the table below, highlight the potential of this chemical scaffold for developing potent Mnk inhibitors.

CompoundMnk1 IC50 (μM)Mnk2 IC50 (μM)
5b >501.45
5i 10.121.16
5o 12.333.55
8k 4.890.27

Data sourced from a study on novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as Mnk inhibitors.[1]

Signaling Pathways

This compound-based inhibitors have been shown to target key signaling pathways involved in cell proliferation, survival, and inflammation. The MAP kinase-interacting kinases (Mnks), Mnk1 and Mnk2, are downstream effectors of the MAPK signaling cascade.[2] Inhibition of Mnk activity can modulate the phosphorylation of eIF4E, a critical factor in the initiation of protein translation of several oncogenes.[3]

The following diagram illustrates the position of Mnk1/2 within the MAPK signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK Cytokines Stress / Cytokines p38_JNK p38 / JNK Cytokines->p38_JNK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Mnk1_2 Mnk1/2 ERK1_2->Mnk1_2 p38_JNK->Mnk1_2 eIF4E eIF4E Mnk1_2->eIF4E p_eIF4E p-eIF4E eIF4E->p_eIF4E Translation Protein Translation (e.g., c-Myc, Cyclin D1) p_eIF4E->Translation

Caption: Simplified MAPK signaling pathway showing the role of Mnk1/2.

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial for the development of targeted therapies. The following sections detail the methodologies for two key experimental assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method for quantifying the binding of an inhibitor to a kinase.[4][5]

Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Kinase of interest

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds (this compound derivatives)

  • Kinase Buffer

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer.

  • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. The signal is typically measured as the ratio of the acceptor emission (665 nm) to the donor emission (615 nm).

  • Data Analysis: The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the workflow for the LanthaScreen™ Eu Kinase Binding Assay.

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Dispense Dispense reagents into 384-well plate Compound_Prep->Dispense Kinase_Prep Prepare kinase and Eu-antibody mixture Kinase_Prep->Dispense Tracer_Prep Prepare fluorescent tracer solution Tracer_Prep->Dispense Incubate Incubate at room temperature (e.g., 1 hr) Dispense->Incubate Read Read FRET signal on plate reader Incubate->Read Calculate Calculate emission ratio (665nm / 615nm) Read->Calculate Plot Plot emission ratio vs. log[inhibitor] Calculate->Plot Determine_IC50 Determine IC50 from dose-response curve Plot->Determine_IC50

Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement of a compound in a cellular environment.[6][7]

Principle: The binding of a ligand (e.g., an inhibitor) to its target protein can increase the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Materials:

  • Cell line of interest

  • Test compounds (this compound derivatives)

  • Cell lysis buffer

  • Antibodies specific to the target protein

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Separation of Soluble Fraction: Centrifuge the cell lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein using a suitable method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and target engagement.

The following diagram outlines the general workflow for a CETSA® experiment.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis_steps Analysis Treat_Cells Treat cells with test compound or vehicle Heat_Cells Heat cell aliquots to a range of temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse cells to release proteins Heat_Cells->Lyse_Cells Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse_Cells->Centrifuge Quantify Quantify soluble target protein (e.g., Western Blot) Centrifuge->Quantify Plot_Curve Plot melting curve and determine thermal shift Quantify->Plot_Curve

References

Benchmarking the Antioxidant Potential of 6-Hydroxybenzofuran Against Known Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant potential of 6-Hydroxybenzofuran against established antioxidants such as Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The following sections present a summary of quantitative data from key antioxidant assays, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of antioxidant discovery and development.

Comparative Antioxidant Activity Data

The antioxidant capacity of this compound and reference compounds is typically evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), with higher values indicating greater reducing power.

While direct, extensive experimental data for the parent this compound molecule is limited in publicly available literature, the data presented below for hydroxylated benzofuran derivatives can provide valuable insights into its potential activity. For a comprehensive comparison, IC50 values for DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, alongside FRAP values, for well-known antioxidants are summarized in the table below.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (mmol/L)
This compound (derivatives) VariesVariesVaries
Trolox3.77 - 63.69[1][2]2.93 - 42.11[1][2]~2.29[3]
Ascorbic Acid (Vitamin C)4.97 - 41.25[2][4]28.23 - 50[2][5]Variable
BHT (Butylated Hydroxytoluene)32.06 - 202.35[6][7]Variable~2.29[3]

Note: The antioxidant activity of this compound derivatives is highly dependent on the nature and position of other substituents on the benzofuran ring system.

Experimental Protocols

Accurate and reproducible assessment of antioxidant potential is paramount. The following are detailed methodologies for three widely employed antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Reaction mixture: In a microplate or cuvette, a specific volume of the DPPH working solution is added to various concentrations of the test compound (e.g., this compound) and standard antioxidants. A blank sample containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•⁺ solution is reduced, and the decolorization is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•⁺: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•⁺ working solution: The ABTS•⁺ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: Different concentrations of the test compound and standard antioxidants are added to the ABTS•⁺ working solution.

  • Incubation: The reaction mixtures are incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation of scavenging activity: The percentage of ABTS•⁺ scavenging is calculated using a similar formula to the DPPH assay.

  • IC50 determination: The IC50 value is determined from the plot of scavenging percentage against antioxidant concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Reaction mixture: A small volume of the sample or standard is mixed with the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The FRAP value is determined by comparing the change in absorbance of the sample with that of a standard, typically FeSO₄ or Trolox, and is expressed as mmol Fe²⁺ equivalents per liter or gram of sample.

Visualizations

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

G cluster_0 Cellular Stress cluster_1 Nrf2-Keap1 Signaling Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Gene Transcription AntioxidantEnzymes->ROS Neutralization G cluster_workflow DPPH Assay Experimental Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compounds start->prep_samples mixing Mix DPPH Solution with Test Compounds/Standards prep_dpph->mixing prep_samples->mixing incubation Incubate in Dark (30 min, RT) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end

References

In vivo validation of the therapeutic potential of 6-Hydroxybenzofuran in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Benzofuran derivatives, a significant class of heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. While specific in vivo data on 6-Hydroxybenzofuran remains limited, numerous studies have validated the therapeutic potential of various benzofuran derivatives in animal models. This guide provides an objective comparison of the in vivo performance of representative benzofuran derivatives against established therapeutic alternatives in the areas of neuroprotection, anti-inflammatory effects, and hepatoprotection. All quantitative data is summarized in structured tables, accompanied by detailed experimental protocols and diagrams of relevant signaling pathways and workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Neuroprotection: Benzofuran Derivatives vs. Resveratrol

Neurodegenerative diseases pose a significant challenge to human health. The development of effective neuroprotective agents is a key focus of pharmacological research. Certain benzofuran derivatives have demonstrated promising neuroprotective effects in preclinical studies.[1] This section compares a neuroprotective benzofuran-containing selenium compound, TFSeB, with Resveratrol, a well-documented neuroprotective agent.[2][3]

Comparative Analysis of Neuroprotective Efficacy

FeatureBenzofuran Derivative (TFSeB)Alternative: Resveratrol
Compound 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran3,5,4'-trihydroxy-trans-stilbene
Animal Model Alzheimer's Disease model in male Swiss mice (25-35g) induced by Streptozotocin (STZ)[4]Ischemic stroke model in male Sprague Dawley rats induced by transient middle cerebral artery occlusion (pMCAO)[2]
Dosage 1 and 5 mg/kg, oral administration[4]30 mg/kg, intraperitoneal injection[2]
Key Outcomes - Reversal of STZ-induced memory impairment in Y-maze, novel object recognition, and passive avoidance tests.- Normalization of increased acetylcholinesterase (AChE) activity in the cortex and cerebellum.- Reduction of oxidative stress markers (TBARS, ROS, nitrite levels) in the prefrontal cortex and cerebellum.[4]- Reduction of ischemia-reperfusion induced damage.- Upregulation of the anti-apoptotic protein Bcl-2.- Downregulation of the pro-apoptotic protein Bax in the hippocampus.[2]

Experimental Protocols

Benzofuran Derivative (TFSeB) Study Protocol [4]

  • Animal Model: Male Swiss mice (25-35 g) were used. Alzheimer's disease-like pathology was induced by intracerebroventricular injection of Streptozotocin (STZ).

  • Treatment: The benzofuran-containing selenium compound TFSeB was administered orally at doses of 1 and 5 mg/kg. A positive control group received Memantine.

  • Behavioral Tests: Memory performance was assessed using the Y-maze, novel object recognition, and passive avoidance tests.

  • Biochemical Analysis: After the behavioral tests, brain tissues (prefrontal cortex, hippocampus, and cerebellum) were collected for the analysis of acetylcholinesterase (AChE) activity and oxidative stress markers, including thiobarbituric acid reactive substances (TBARS), reactive oxygen species (ROS), and nitrite levels.

Resveratrol Study Protocol [2]

  • Animal Model: Male Sprague Dawley rats were subjected to permanent middle cerebral artery occlusion (pMCAO) to induce ischemic stroke.

  • Treatment: Resveratrol was administered at a dose of 30 mg/kg via intraperitoneal injection.

  • Apoptosis Assessment: The expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax in the hippocampus was evaluated to determine the effect on neuronal cell death pathways.

Visualizing Neuroprotective Mechanisms

The neuroprotective effects of many compounds, including benzofuran derivatives and resveratrol, are often attributed to their ability to modulate signaling pathways involved in oxidative stress and apoptosis.

Ischemic_Insult Ischemic Insult Oxidative_Stress Oxidative Stress (Increased ROS) Ischemic_Insult->Oxidative_Stress Apoptosis_Pathway Apoptotic Pathway Activation Oxidative_Stress->Apoptosis_Pathway Bax Bax (Pro-apoptotic) Upregulation Apoptosis_Pathway->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Apoptosis_Pathway->Bcl2 Neuronal_Damage Neuronal Damage Bax->Neuronal_Damage Bcl2->Neuronal_Damage Benzofuran_Derivatives Benzofuran Derivatives Benzofuran_Derivatives->Oxidative_Stress Inhibition Resveratrol Resveratrol Resveratrol->Bax Inhibition Resveratrol->Bcl2 Promotion

Caption: Simplified signaling pathway in ischemic neuronal damage.

Anti-inflammatory Activity: Benzofuran Derivatives vs. Curcumin

Chronic inflammation is a key component of numerous diseases. The anti-inflammatory properties of benzofuran derivatives have been investigated in several in vivo models.[5][6] This section compares a novel benzofuran derivative with Curcumin, a natural compound renowned for its anti-inflammatory effects.[7][8]

Comparative Analysis of Anti-inflammatory Efficacy

FeatureBenzofuran DerivativeAlternative: Curcumin
Compound Iodo Benzofuran Derivative (Compound 2b)[5]Curcumin[8]
Animal Model Carrageenan-induced paw edema in rats[5]Carrageenan-induced paw edema in rats[8]
Dosage Not specified in the abstract[5]12.5 mg/kg (nanoparticles) and 400 mg/kg (pure curcumin), oral administration[8]
Key Outcomes - Higher inhibition rates of paw edema compared to Diclofenac, particularly in the early phase (30-90 min).- Strong interactions with COX-1 and COX-2 enzymes shown in silico.[5]- Significant reduction in the intensity of paw edema and myeloperoxidase (MPO) activity at a lower dose with nanoparticles.- Inhibition of leukocyte migration.[8]

Experimental Protocols

Iodo Benzofuran Derivative Study Protocol [5]

  • Animal Model: The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats.

  • Treatment: Five iodo benzofuran derivatives were tested. Diclofenac was used as the reference drug.

  • Edema Measurement: Paw edema was measured over a period of 4 hours following the injection of carrageenan. The inhibition rates were calculated and compared with the control and reference groups.

  • In Silico Analysis: Molecular docking and other computational studies were performed to evaluate the interaction of the derivatives with cyclooxygenase-1 (COX-1) and COX-2 enzymes.

Curcumin Study Protocol [8]

  • Animal Model: The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats.

  • Treatment: Rats were treated orally with single doses of pure curcumin (400 mg/kg) and curcumin-loaded polyvinylpyrrolidone (PVP) nanoparticles (12.5 mg/kg and 50 mg/kg).

  • Edema Measurement: The intensity of paw edema was measured.

  • Biochemical and Cellular Analysis: Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, was assessed. Microcirculation was observed in situ to evaluate leukocyte rolling and adhesion.

Visualizing the Experimental Workflow

The carrageenan-induced paw edema model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.

Start Start: Acclimatize Rats Grouping Divide into Groups: - Control (Vehicle) - Test Compound - Reference Drug Start->Grouping Treatment Oral Administration of Test/Reference Compound Grouping->Treatment Induction Induce Inflammation: Sub-plantar injection of 1% Carrageenan Treatment->Induction 1 hour post-treatment Measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4 hours Induction->Measurement Analysis Calculate Percentage Inhibition of Edema Measurement->Analysis End End: Compare Efficacy Analysis->End

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Hepatoprotective Activity: Benzofuran Derivatives vs. Silymarin

Comparative Analysis of Hepatoprotective Efficacy

FeatureBenzofuran Derivatives (General)Alternative: Silymarin
Compound Class Benzofuran scaffoldFlavonolignan complex from Milk Thistle (Silybum marianum)
Animal Model Commonly tested in rodent models of toxin-induced liver injury (e.g., CCl4, acetaminophen)[13][14]Carbon tetrachloride (CCl4)-induced hepatotoxicity in Albino mice (25-30g)[11]
Dosage Varies depending on the specific derivative50 mg/kg, oral administration[11]
Key Outcomes Expected to reduce elevated liver enzymes (ALT, AST, ALP) and mitigate histopathological damage.[13]- Significant lowering of serum SGOT, SGPT, and ALP levels.- Nanoparticulate formulation enhanced hepatoprotective activity compared to pure silymarin.[11]

Experimental Protocols

General Protocol for Hepatoprotective Screening of Benzofuran Derivatives [13]

  • Animal Model: Typically, rats or mice are used. Liver injury is induced by administering a hepatotoxin such as carbon tetrachloride (CCl4) or acetaminophen.

  • Treatment: The test benzofuran derivative is administered orally or via injection before or after the toxin. A control group receives the vehicle, and a standard group receives a known hepatoprotective agent like Silymarin.

  • Biochemical Analysis: Blood samples are collected to measure the levels of liver enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

  • Histopathological Examination: Liver tissues are collected, processed, and examined under a microscope to assess the extent of cellular damage, necrosis, and inflammation.

Silymarin Study Protocol [11]

  • Animal Model: Albino mice (25-30 g) were used. Hepatotoxicity was induced by a single intraperitoneal injection of carbon tetrachloride (CCl4) mixed with olive oil.

  • Treatment: One group of mice was treated with an oral suspension of pure Silymarin (50 mg/kg), and another group received Silymarin-loaded nanoparticles at the same dosage.

  • Biochemical Analysis: Blood was collected 24 hours after CCl4 administration to measure the serum levels of glutamate oxaloacetate transaminase (SGOT), glutamate pyruvate transaminase (SGPT), and alkaline phosphatase (ALP).

Visualizing the Hepatoprotective Mechanism

The hepatoprotective action of compounds like Silymarin often involves the modulation of pathways related to oxidative stress and inflammation within the liver.

Hepatotoxin Hepatotoxin (e.g., CCl4) Metabolic_Activation Metabolic Activation (Cytochrome P450) Hepatotoxin->Metabolic_Activation Free_Radicals Free Radical Generation (e.g., CCl3•) Metabolic_Activation->Free_Radicals Lipid_Peroxidation Lipid Peroxidation Free_Radicals->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Enzyme_Leakage Leakage of Liver Enzymes (ALT, AST, ALP) Membrane_Damage->Enzyme_Leakage Silymarin Silymarin Silymarin->Free_Radicals Scavenging Silymarin->Lipid_Peroxidation Inhibition Benzofuran Benzofuran Derivatives Benzofuran->Free_Radicals Scavenging

Caption: Mechanism of Toxin-Induced Hepatotoxicity and Intervention.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 6-Hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Hydroxybenzofuran, including detailed operational and disposal plans to ensure laboratory safety and procedural accuracy.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 6-Benzofuranol

  • Molecular Formula: C₈H₆O₂[1]

  • CAS Number: 13196-11-7

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Adherence to the following GHS classifications is mandatory for ensuring a safe laboratory environment.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]

Signal Word: Warning[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is required to minimize exposure and ensure safety when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.To protect eyes from dust particles and splashes of solutions containing the compound.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact. Gloves should be inspected before use and disposed of properly.[3]
Body Protection A fully-buttoned laboratory coat.To protect skin and clothing from accidental contamination.[3]
Respiratory Protection A suitable respirator should be used when handling the powder outside of a certified chemical fume hood.To prevent inhalation of dust. Engineering controls like fume hoods are the primary line of defense.[3]

Operational Plan: Handling Protocol

This step-by-step guide outlines the safe handling of this compound from receipt to disposal.

  • Preparation and Engineering Controls:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eye-wash station and safety shower are accessible.[3]

    • Designate a specific area for handling this compound to minimize contamination.[3]

  • Personal Protective Equipment (PPE) Adherence:

    • Before entering the designated handling area, don the required PPE as specified in the table above.

  • Weighing and Aliquoting:

    • Perform all manipulations of solid this compound, such as weighing, within a chemical fume hood to control dust.[3]

    • If preparing solutions, add the solvent to the solid slowly to prevent splashing.[3]

  • Experimental Procedures:

    • Conduct all experimental work involving this compound within the chemical fume hood.[3]

    • Keep containers of the compound sealed when not in use.[3]

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

    • Store apart from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Unused or waste this compound and its containers must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Solid Waste: Collect unused or expired this compound powder and contaminated items (e.g., weighing paper, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

    • Liquid Waste: For solutions containing this compound, collect the waste in a sturdy, sealed, and chemically compatible container. Do not mix with incompatible wastes.[5]

  • Container Rinsing:

    • The first rinse of a container that held this compound should be collected as hazardous waste.[6] Subsequent rinses may be disposed of down the drain, provided they meet local pH and contaminant regulations.[6]

  • Disposal Method:

    • Transfer the hazardous waste to a licensed hazardous waste disposal facility.[5][7] Do not dispose of this compound down the drain or in regular solid waste streams.[5]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Immediate Actions:

    • Evacuate non-essential personnel from the spill area.

    • Ensure the area is well-ventilated.

    • Wear appropriate PPE, including respiratory protection if dust is generated.[2]

  • Containment and Cleanup:

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[8]

    • Collect the absorbed material and place it into a clearly labeled, sealable hazardous waste container.[2]

  • Decontamination:

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_experiment Conduct Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Hazardous Waste Stream cleanup_waste->cleanup_dispose end End cleanup_dispose->end Protocol Complete start Start start->prep_ppe Begin Protocol

Caption: Workflow for the safe handling and disposal of this compound.

References

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.